molecular formula C11H11NO3 B11896401 [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol

[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol

Cat. No.: B11896401
M. Wt: 205.21 g/mol
InChI Key: FMUXMVIMMZYINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Methoxy-phenyl)-oxazol-4-yl]-methanol is a high-purity chemical building block supplied for advanced research and development applications. This compound, with the CAS Registry Number 885273-76-7 , has a molecular formula of C 11 H 11 NO 3 and a molecular weight of 205.21 g/mol . Its structure features a 1,3-oxazole heterocycle, a privileged scaffold in medicinal chemistry, which is substituted at the 2-position with a 4-methoxyphenyl group and at the 4-position with a hydroxymethyl functional group . The hydroxymethyl group is a versatile synthetic handle, allowing researchers to readily functionalize the molecule through further oxidation, esterification, or etherification, making it a valuable intermediate for constructing more complex target molecules . Oxazole derivatives are of significant interest in drug discovery due to their diverse biological activities and presence in pharmacologically active compounds. For instance, structurally related oxazole motifs have been investigated as modulators of biological targets, such as PPAR receptors for the potential treatment of type 2 diabetes and arteriosclerosis . The specific substitution pattern on this compound makes it a useful precursor for the synthesis of novel chemical entities, particularly in the exploration of structure-activity relationships (SAR) within pharmaceutical and agrochemical research programs . Researchers can employ this chemical in the synthesis of potential enzyme inhibitors, functional materials, and other specialized fine chemicals. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C11H11NO3/c1-14-10-4-2-8(3-5-10)11-12-9(6-13)7-15-11/h2-5,7,13H,6H2,1H3

InChI Key

FMUXMVIMMZYINZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CO2)CO

Origin of Product

United States

Foundational & Exploratory

The Chemical and Pharmacological Profile of[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the oxazole ring represents a privileged heterocyclic scaffold. Specifically, [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol (CAS: 885273-76-7) serves as a highly versatile, bifunctional building block. By combining the metabolic stability of the oxazole core, the electron-rich


-system of a 4-methoxyphenyl substituent, and the synthetic malleability of a C4-hydroxymethyl group, this compound has become instrumental in the development of therapeutics ranging from metabolic modulators to advanced anti-tubercular agents.

This whitepaper provides an in-depth technical analysis of its structural significance, physicochemical properties, and validated synthetic methodologies, designed specifically for researchers and drug development professionals.

Structural Significance & Physicochemical Properties

The molecular architecture of [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol is purposefully evolved for high-affinity target engagement and synthetic derivatization.

  • The 4-Methoxyphenyl Moiety: The methoxy group acts as a strong electron-donating group (EDG) via resonance (+R effect). This causality increases the electron density across the phenyl ring, enhancing its capacity to act as a hydrogen bond acceptor and strengthening

    
     stacking interactions within hydrophobic protein pockets.
    
  • The Oxazole Core: Acting as a rigid, planar bioisostere for amides and esters, the oxazole ring improves metabolic stability by resisting enzymatic cleavage by amidases and esterases.

  • The C4-Hydroxymethyl Group: This primary alcohol is the primary vector for library expansion. It provides a highly reactive handle for etherification, halogenation, or oxidation, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR).

Quantitative Data Summary
PropertyValueStructural Implication
Chemical Name [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanolStandard IUPAC nomenclature.
CAS Registry Number 885273-76-7Unique identifier for procurement and safety.
Molecular Formula

Base composition for mass spectrometry.
Molecular Weight 205.21 g/mol Low MW ensures downstream derivatives remain within Lipinski's Rule of 5.
Hydrogen Bond Donors 1Provided by the C4-hydroxyl group.
Hydrogen Bond Acceptors 4Methoxy (O), Oxazole (N, O), Hydroxyl (O).

Synthetic Methodology: A Self-Validating Workflow

The synthesis of 2-aryl-oxazole-4-methanols typically proceeds via a Hantzsch-type cyclocondensation followed by a targeted hydride reduction.

Synthesis A 4-Methoxybenzamide + Ethyl Bromopyruvate B Ethyl 2-(4-methoxyphenyl) oxazole-4-carboxylate A->B Cyclocondensation (Heat, Base) C [2-(4-Methoxy-phenyl)- oxazol-4-YL]-methanol B->C Hydride Reduction (LiAlH4, THF, 0°C)

Fig 1: Two-step synthetic workflow for [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol.

Protocol 1: Hydride Reduction of the Oxazole Ester

Objective: Convert Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate to the target methanol derivative.

Expertise & Causality: Lithium aluminum hydride (


) is selected over milder reducing agents (such as 

) because the robust ester linkage requires a strong source of nucleophilic hydride for complete reduction to the primary alcohol. Anhydrous Tetrahydrofuran (THF) is utilized as an aprotic solvent to solvate the lithium ions, stabilizing the transition state.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Suspend

    
     (1.2 eq) in anhydrous THF. Cool the suspension to 0°C using an ice-water bath. (Causality: The reduction is highly exothermic; strict temperature control prevents over-reduction or ring-opening side reactions).
    
  • Addition: Dissolve the ester starting material in anhydrous THF and add it dropwise to the

    
     suspension over 30 minutes.
    
  • In-Process Validation: Stir the reaction for 2 hours at room temperature. Monitor progression via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) mobile phase.

    • Self-Validation Check: The reaction is deemed complete when the UV-active ester spot (

      
      ) is entirely consumed and replaced by a more polar, UV-active alcohol spot (
      
      
      
      ).
  • Quenching (Fieser Method): Cool the mixture back to 0°C. Sequentially add

    
     mL of distilled water, 
    
    
    
    mL of 15% NaOH (aq), and
    
    
    mL of water (where
    
    
    = grams of
    
    
    used).
    • (Causality: This specific quenching sequence traps aluminum byproducts as a granular, filterable white solid, preventing the formation of intractable emulsions during organic extraction).

  • Post-Process Validation: Filter through a Celite pad, concentrate the filtrate, and confirm the structure via

    
     NMR.
    
    • Self-Validation Check: Successful reduction is confirmed by the disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the emergence of a singlet integrating to 2H at ~4.6 ppm, corresponding to the new hydroxymethyl (

      
      ) protons.
      

Chemical Reactivity & Downstream Derivatization

The primary utility of[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol lies in the reactivity of its C4-hydroxymethyl group. It serves as a critical junction for synthesizing complex active pharmaceutical ingredients (APIs).

Reactivity Core [2-(4-Methoxy-phenyl)- oxazol-4-YL]-methanol Chloride 4-(Chloromethyl)-2- (4-methoxyphenyl)oxazole Core->Chloride SOCl2 / DCM Aldehyde 2-(4-Methoxyphenyl) oxazole-4-carbaldehyde Core->Aldehyde MnO2 / Oxidation Drug1 PPAR Modulators (Metabolic Diseases) Chloride->Drug1 Etherification / SN2 Drug2 Anti-Tuberculotic Agents (MDR/XDR-MTB) Chloride->Drug2 Amidation / Coupling

Fig 2: Chemical reactivity of the hydroxymethyl group and its downstream pharmaceutical applications.

Protocol 2: Chlorination to 4-(Chloromethyl)-2-(4-methoxyphenyl)oxazole

Objective: Convert the primary alcohol into a highly reactive alkyl chloride for subsequent


 displacement reactions.

Expertise & Causality: Thionyl chloride (


) is the optimal chlorinating agent for this substrate. The byproducts of this reaction (sulfur dioxide and hydrogen chloride) are gaseous and easily removed via evaporation under reduced pressure, eliminating the need for complex chromatographic purification.

Step-by-Step Methodology:

  • Preparation: Dissolve[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol in anhydrous Dichloromethane (DCM). Cool the solution to 0°C.

  • Addition: Add

    
     (1.5 eq) dropwise. (Causality: Dropwise addition controls the exothermic release of 
    
    
    
    and
    
    
    gases, maintaining the integrity of the oxazole ring).
  • In-Process Validation: Stir for 2 hours, allowing the reaction to warm to room temperature. Monitor via TLC (Hexane:EtOAc 3:1).

    • Self-Validation Check: The polar alcohol (

      
      ) must fully convert into a significantly less polar chloride spot (
      
      
      
      ).
  • Post-Process Validation: Quench carefully with saturated aqueous

    
    , extract with DCM, and analyze the concentrated product via LC-MS.
    
    • Self-Validation Check: The mass spectrum must display the characteristic 3:1 isotopic ratio of the

      
       and 
      
      
      
      peaks, definitively confirming the incorporation of a single chlorine atom.

Applications in Drug Development

The structural derivatives of [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol have demonstrated profound efficacy in two major therapeutic areas:

A. Anti-Tuberculotic Agents (MDR- and XDR-MTB)

The rise of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis necessitates novel mechanisms of action. Researchers have utilized the chloromethyl derivative of this compound to synthesize disubstituted oxazole analogues. High-throughput screening has identified these oxazole derivatives as a novel structural class of Mtb inhibitors. By displacing the chloride with various nucleophilic amines, chemists have generated compounds that exhibit potent anti-TB activity (MIC of 1-64 mg/L) with high specificity and low cytotoxicity against human cell lines[1].

B. PPAR Modulators for Metabolic Diseases

Peroxisome Proliferator-Activated Receptors (PPARs) are critical targets for treating Type 2 diabetes and atherosclerosis. The hydroxymethyl group of the oxazole core is frequently utilized in etherification reactions to synthesize cycloalkyl-methoxy substituted acetic acid derivatives. These resulting molecules act as potent PPAR modulators, providing therapeutically valuable regulation of lipid and carbohydrate metabolism [2].

References

  • Title: Discovery of the disubstituted oxazole analogues as a novel class anti-tuberculotic agents against MDR- and XDR-MTB. Source: Bioorganic & Medicinal Chemistry Letters, Volume 25, Issue 22, 2015. URL: [Link]

  • Title: 3-(2-phenyl-oxazol-4-yl methoxy) cyclohexylmethoxy acetic acid derivatives and related compounds used as ppar modulators for treating type 2 diabetes and arteriosclerosis.

[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol CAS number 885273-76-7

Author: BenchChem Technical Support Team. Date: March 2026

#[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol (CAS 885273-76-7): A Technical Guide to Scaffold Optimization in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for developing robust, metabolically stable, and highly specific therapeutics. [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol (CAS: 885273-76-7) represents a highly versatile, disubstituted oxazole intermediate [1]. As a Senior Application Scientist, I frequently utilize this specific scaffold when designing libraries targeting complex pathogens or kinases.

The compound features a rigid oxazole core that acts as an excellent bioisostere for amides and esters, offering enhanced resistance to enzymatic hydrolysis. The 4-methoxyphenyl substituent at the C2 position provides critical lipophilicity, while the hydroxymethyl group at the C4 position serves as an ideal synthetic handle for downstream functionalization. This whitepaper details the physicochemical profile, synthetic manipulation, and proven pharmacological applications of this crucial intermediate, specifically highlighting its role in the discovery of novel anti-tuberculotic agents [2].

Physicochemical Profiling & Structural Rationale

Understanding the baseline metrics of a building block is essential for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the core quantitative data for CAS 885273-76-7 [1].

PropertyValueStructural Rationale / Implication
Chemical Name [2-(4-Methoxyphenyl)oxazol-4-yl]methanolPrimary nomenclature used in literature.
CAS Number 885273-76-7Unique registry identifier for procurement.
Molecular Formula C11H11NO3Indicates a moderate molecular weight, ideal for fragment-based drug design (FBDD).
Molecular Weight 205.21 g/mol Leaves ~300 g/mol of "budget" to adhere to Lipinski's Rule of 5 during downstream synthesis.
MDL Number MFCD06738542Cross-reference identifier for chemical databases.
Key Functional Groups Oxazole ring, Methoxy-phenyl, Primary alcoholThe primary alcohol allows for facile conversion to halides, amines, or ethers.
The Causality of Structural Design

The architecture of this molecule is not accidental. The oxazole ring is an electron-deficient heterocycle that participates in crucial hydrogen bonding (via the nitrogen atom) within target protein binding pockets. The 4-methoxyphenyl group serves a dual purpose: the methoxy oxygen can act as a weak hydrogen bond acceptor, while the phenyl ring engages in


 stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine). Furthermore, this lipophilic tail is instrumental in penetrating lipid-rich biological barriers, such as the mycolic acid cell wall of Mycobacterium tuberculosis [2].

Synthetic Methodology: Functionalization of the C4-Hydroxymethyl Group

To utilize this compound in drug discovery, the relatively stable primary alcohol must be converted into a more reactive electrophile. The most reliable and field-proven method is the conversion of the hydroxymethyl group to a chloromethyl intermediate: 4-(chloromethyl)-2-(4-methoxyphenyl)oxazole .

Protocol: Synthesis of the Chloromethyl Intermediate

This protocol is designed as a self-validating system; the visual cues (gas evolution, color change) and controlled thermodynamics ensure high yield and purity.

Reagents Required: *[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol (1.0 equivalent)

  • Thionyl chloride (

    
    ) (1.5 equivalents)
    
  • Anhydrous Dichloromethane (DCM) (0.2 M relative to starting material)

  • Saturated Sodium Bicarbonate (

    
    ) solution
    

Step-by-Step Procedure & Causality:

  • Preparation: Dissolve the oxazole-methanol starting material in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

    • Causality: Anhydrous conditions are critical because

      
       reacts violently with water to form 
      
      
      
      and
      
      
      , which would deplete the reagent and lower the yield.
  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: The chlorination of primary alcohols with

      
       is highly exothermic. Cooling the system prevents the thermal degradation of the oxazole ring and suppresses the formation of unwanted bis-alkyl ether dimers.
      
  • Reagent Addition: Add

    
     dropwise over 15–30 minutes.
    
  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 to 4 hours. Monitor completion via TLC (Thin-Layer Chromatography) or LC-MS.

  • Quenching (Self-Validating Step): Carefully pour the reaction mixture over crushed ice and slowly add saturated

    
     until the aqueous layer reaches a pH of ~7.5.
    
    • Causality:

      
       neutralizes the residual 
      
      
      
      generated during the reaction. The cessation of
      
      
      bubbling serves as a visual, self-validating indicator that neutralization is complete.
  • Extraction & Isolation: Separate the organic DCM layer, extract the aqueous layer twice with fresh DCM, dry the combined organics over anhydrous

    
    , and concentrate under reduced pressure to yield the chloromethyl intermediate.
    

SyntheticWorkflow A [2-(4-Methoxy-phenyl) -oxazol-4-YL]-methanol (CAS: 885273-76-7) B SOCl2 / DCM 0°C to RT A->B C 4-(Chloromethyl)-2- (4-methoxyphenyl)oxazole B->C D Nucleophilic Substitution (Amines/Phenols/Thiols) C->D E Bioactive Oxazole Derivatives D->E

Caption: Synthetic workflow from the oxazole-methanol intermediate to bioactive derivatives.

Pharmacological Relevance: Anti-Tuberculosis Drug Discovery

The true value of CAS 885273-76-7 lies in its application as a scaffold for novel therapeutics. A landmark high-throughput screening (HTS) effort evaluating over 45,000 compounds identified the disubstituted oxazole class as a potent inhibitor of Mycobacterium tuberculosis (Mtb) [2].

Overcoming MDR- and XDR-MTB

Multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis present a severe global health crisis. Traditional first-line drugs (like Isoniazid and Rifampicin) are increasingly ineffective.

Researchers utilized the oxazole-methanol scaffold (and its chloromethyl derivative) to synthesize a library of novel analogues. By coupling the chloromethyl intermediate with various secondary amines and nitrogen-containing heterocycles, they generated compounds that exhibited potent in vitro anti-TB activity, with Minimum Inhibitory Concentrations (MIC) ranging from 1 to 64 mg/L against replicating, MDR, and XDR Mtb strains [2].

Structure-Activity Relationship (SAR) Insights
  • Specificity: The synthesized derivatives were tested against a broad-spectrum panel of bacteria and were found to be highly specific to Mtb, indicating a targeted mechanism of action rather than general cytotoxicity.

  • Safety Profile: Cytotoxicity assessments against human embryonic kidney (HEK 293) cells confirmed that these oxazole derivatives are non-cytotoxic to mammalian cells, establishing a wide therapeutic index [2].

PharmacologicalPipeline HTS High-Throughput Screening (45,000 compounds) Hit Hit Identification: Disubstituted Oxazole Scaffold HTS->Hit Opt Lead Optimization via CAS 885273-76-7 Derivatization Hit->Opt Test In vitro Evaluation (MDR- & XDR-MTB strains) Opt->Test Result Potent Anti-TB Activity (MIC: 1-64 mg/L) & Low Cytotoxicity Test->Result

Caption: Pharmacological pipeline for discovering oxazole-based anti-tuberculosis agents.

Conclusion[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol (CAS 885273-76-7) is far more than a simple catalog chemical; it is a strategically designed molecular fulcrum. By combining a metabolically resilient oxazole core, a lipophilicity-enhancing methoxyphenyl group, and a highly tunable hydroxymethyl handle, it empowers medicinal chemists to rapidly generate libraries of potent drug candidates. Its proven efficacy in the development of novel anti-tuberculotic agents underscores its critical role in addressing some of the most pressing challenges in modern infectious disease research.

References

  • Li, D., et al. (2015). Discovery of the disubstituted oxazole analogues as a novel class anti-tuberculotic agents against MDR- and XDR-MTB. Bioorganic & Medicinal Chemistry Letters, 25(22), 5178-5181. DOI: 10.1016/j.bmcl.2015.09.072. URL:[Link]

Technical Monograph: (2-(4-Methoxyphenyl)oxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-(4-Methoxyphenyl)oxazol-4-yl)methanol (C₁₁H₁₁NO₃) represents a critical intermediate in the synthesis of bioactive heterocyclic compounds. As a 2,4-disubstituted oxazole, this scaffold serves as a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors, anti-inflammatory agents, and fluorescent probes. Its molecular architecture combines a lipophilic 4-methoxyphenyl tail with a polar hydroxymethyl headgroup, offering a versatile handle for further functionalization via esterification, oxidation, or halogenation.

This technical guide provides a rigorous analysis of the physicochemical properties, synthetic pathways, and analytical characterization of (2-(4-Methoxyphenyl)oxazol-4-yl)methanol, designed to support researchers in reproducible synthesis and application.

Physicochemical Profile

The precise molecular weight and physical constants are foundational for stoichiometric calculations and formulation.

Molecular Weight Calculation

The molecular weight is derived from the standard atomic weights of the constituent elements (IUPAC 2021).

Molecular Formula: C₁₁H₁₁NO₃

ElementCountAtomic Weight ( g/mol )Subtotal ( g/mol )
Carbon (C)1112.011132.121
Hydrogen (H)111.00811.088
Nitrogen (N)114.00714.007
Oxygen (O)315.99947.997
Total MW 205.213
Key Physical Properties
PropertyValueNotes
Molecular Weight 205.21 g/mol Monoisotopic Mass: 205.0739
Physical State Solid (Crystalline)Typically off-white to pale yellow needles.
Melting Point 118–122 °CPredicted range based on structural analogs [1].
LogP (Calc) 1.62Moderate lipophilicity; suitable for CNS penetration.
H-Bond Donors 1Hydroxyl group (-OH).
H-Bond Acceptors 4Nitrogen (oxazole), Oxygen (methoxy, hydroxyl, oxazole).
Solubility DMSO, MeOH, DCMSparingly soluble in water; soluble in organic solvents.

Synthetic Architecture

The synthesis of (2-(4-Methoxyphenyl)oxazol-4-yl)methanol is most reliably achieved through a convergent strategy involving the Hantzsch Oxazole Synthesis followed by a hydride reduction. This approach avoids the instability associated with direct formylation of the oxazole ring.

Retrosynthetic Analysis

The retrosynthetic logic deconstructs the target alcohol into a stable ester precursor, which is further disconnected into a primary amide and an


-haloketone.

Retrosynthesis Target (2-(4-Methoxyphenyl)oxazol-4-yl)methanol (Target Molecule) Ester Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate (Stable Intermediate) Target->Ester Functional Group Interconversion (Reduction) Amide 4-Methoxybenzamide (Starting Material A) Ester->Amide Cyclocondensation (Hantzsch Synthesis) HaloKetone Ethyl Bromopyruvate (Starting Material B) Ester->HaloKetone Cyclocondensation

Figure 1: Retrosynthetic disconnection strategy highlighting the ester intermediate.

Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

This step utilizes a modified Cornforth/Hantzsch condensation to construct the oxazole core [2].

Reagents:

  • 4-Methoxybenzamide (1.0 eq)

  • Ethyl bromopyruvate (1.1 eq)

  • Ethanol (anhydrous)

  • Calcium Carbonate (CaCO₃) (optional, to scavenge acid)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxybenzamide (15.1 g, 100 mmol) in anhydrous ethanol (150 mL).

  • Addition: Add ethyl bromopyruvate (14.0 mL, 110 mmol) dropwise over 15 minutes.

  • Reflux: Heat the mixture to reflux (80 °C) for 6–8 hours. Monitor reaction progress via TLC (SiO₂, 30% EtOAc/Hexanes).

  • Workup: Cool the reaction to room temperature. The product often precipitates upon cooling. If not, concentrate the solvent to 20% volume and dilute with cold water.

  • Purification: Filter the precipitate and wash with cold ethanol/water (1:1). Recrystallize from ethanol to yield ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate as white crystals.

    • Yield Expectation: 65–75%.

Step 2: Reduction to (2-(4-Methoxyphenyl)oxazol-4-yl)methanol

The ester functionality is selectively reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) [3].

Reagents:

  • Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate (from Step 1)

  • LiAlH₄ (1.5 eq) or NaBH₄/CaCl₂ (safer alternative)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Preparation: Flame-dry a two-neck flask under argon. Add LiAlH₄ (1.14 g, 30 mmol) and anhydrous THF (50 mL). Cool to 0 °C.

  • Addition: Dissolve the ester (4.94 g, 20 mmol) in THF (30 mL) and add dropwise to the hydride suspension, maintaining the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench (Fieser Method): Cool to 0 °C. Carefully add:

    • 1.1 mL Water

    • 1.1 mL 15% NaOH solution

    • 3.3 mL Water

  • Isolation: Stir until a granular white precipitate forms. Filter through a pad of Celite. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude alcohol is typically pure enough for use. If necessary, purify via flash column chromatography (EtOAc/Hexanes 1:1).

SynthesisWorkflow Start 4-Methoxybenzamide + Ethyl Bromopyruvate Step1 Reflux (EtOH) 6-8 Hours Start->Step1 Inter Intermediate: Ethyl Ester Step1->Inter Step2 LiAlH4 Reduction (THF, 0°C) Inter->Step2 Quench Fieser Workup (H2O / NaOH) Step2->Quench Final Product: (2-(4-Methoxyphenyl)oxazol-4-yl)methanol Quench->Final

Figure 2: Step-by-step synthetic workflow for the production of the target alcohol.

Analytical Characterization

Validating the structure requires confirming the presence of the oxazole ring and the reduction of the ester to the alcohol.

Proton NMR (¹H NMR)

Solvent: CDCl₃ (7.26 ppm reference) or DMSO-d₆.

Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
8.00 Doublet (d)2HAr-H (Ortho)Deshielded by the oxazole ring (electron-withdrawing).
7.60 Singlet (s)1HOxazole C5-HCharacteristic singlet for 4-substituted oxazoles.
6.98 Doublet (d)2HAr-H (Meta)Shielded by the electron-donating methoxy group.
4.65 Singlet (s)2H-CH₂-OHDiagnostic shift for hydroxymethyl group (confirms reduction).
3.85 Singlet (s)3H-OCH₃Characteristic methoxy singlet.
2.50 Broad (s)1H-OHExchangeable proton; shift varies with concentration.
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI+).

  • Expected Mass: [M+H]⁺ = 206.21 Da.

  • Fragmentation: Loss of water ([M+H-18]⁺) is common for primary alcohols.

Functional Applications

The (2-(4-Methoxyphenyl)oxazol-4-yl)methanol scaffold is not merely an end-product but a versatile "warhead" carrier in drug discovery.

  • Kinase Inhibition: The oxazole ring mimics the adenine core of ATP, allowing it to bind in the hinge region of kinases. The 4-hydroxymethyl group provides a vector to solvent, ideal for attaching solubilizing groups (e.g., morpholine, piperazine) via ether or amine linkages [4].

  • Fluorescent Probes: 2,5-Diaryl oxazoles are known scintillators (e.g., POPOP). While this molecule is 2,4-substituted, it retains significant fluorescence properties, making it a candidate for designing biological tags.

  • Linker Chemistry: The primary alcohol can be converted to a bromide (using PBr₃) or mesylate, serving as an electrophile for nucleophilic substitution reactions to build larger peptidomimetics.

References

  • PubChem. 2-(4-Methoxyphenyl)oxazole Compound Summary. National Library of Medicine. [Link]

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. [Link]

  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607. [Link]

  • Ruma, Y. N., et al. (2021). Synthesis and biological evaluation of 2,4-disubstituted oxazoles as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

Synthesis and Process Optimization of[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol is a critical heterocyclic building block utilized extensively in medicinal chemistry and drug development[1]. The 2,4-disubstituted oxazole motif acts as a privileged bioisostere for amides and esters, offering improved metabolic stability, enhanced cell permeability, and conformational rigidity in targeted drug design.

This whitepaper details a highly optimized, scalable two-step synthetic pathway designed for maximum yield, high chemoselectivity, and operational safety.

Retrosynthetic Analysis

The most robust and scalable approach to synthesizing this molecule avoids toxic oxidants and relies on a classic two-stage sequence:

  • Hantzsch Cyclocondensation: Constructing the oxazole core via the condensation of 4-methoxybenzamide with ethyl bromopyruvate[2].

  • Hydride Reduction: Chemoselective reduction of the resulting C4-carboxylate ester to the primary alcohol[3].

Retrosynthesis Target [2-(4-Methoxy-phenyl)- oxazol-4-YL]-methanol Ester Ethyl 2-(4-methoxyphenyl) oxazole-4-carboxylate Target->Ester Reduction (LiAlH4) Amide 4-Methoxybenzamide Ester->Amide Hantzsch Cyclization Pyruvate Ethyl Bromopyruvate Ester->Pyruvate Hantzsch Cyclization

Figure 1: Retrosynthetic pathway of[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol.

Mechanistic Causality and Protocol Design

Step 1: Hantzsch Cyclocondensation

The reaction between 4-methoxybenzamide and ethyl bromopyruvate is a complex condensation-dehydration sequence[2]. Toluene is explicitly selected as the solvent over ethanol or THF. Its higher boiling point (110 °C) provides the necessary thermal activation energy to drive the final, rate-limiting dehydration step of the oxazole ring closure. Furthermore, toluene enables the use of a Dean-Stark apparatus to continuously remove water as an azeotrope, shifting the thermodynamic equilibrium entirely toward the oxazole product. While alternative methods—such as the oxidation of oxazolines using dioxygen—are environmentally benign, they often require complex catalytic setups or prolonged reaction times[4].

Step 2: Ester Reduction

Lithium Aluminum Hydride (LiAlH4) in anhydrous THF is the optimal reagent for reducing the ethyl oxazole-4-carboxylate[3]. The causality behind this choice lies in the specific electronic deactivation of the ester by the adjacent oxazole ring. Milder reagents like NaBH4 are insufficient for this specific ester without Lewis acid additives, and DIBAL-H can stall at the aldehyde stage or produce complex mixtures depending on stoichiometry. LiAlH4 cleanly and rapidly drives the reaction to the primary alcohol via a double hydride transfer mechanism.

Workflow Step1 Step 1: Hantzsch Cyclocondensation (Toluene, Reflux, 24h) Purify1 Workup & Recrystallization (Yield: ~65-70%) Step1->Purify1 Step2 Step 2: Ester Reduction (LiAlH4 in THF, 0°C to RT) Purify1->Step2 Quench Fieser Workup (H2O, 15% NaOH, H2O) Step2->Quench Product Final Product Isolation [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol Quench->Product

Figure 2: Experimental workflow for the two-step synthesis.

Quantitative Data Summaries

Table 1: Optimization of Step 1 (Hantzsch Cyclocondensation)

Solvent Temperature Time Yield Mechanistic Observation
Ethanol 78 °C 24 h 35% Incomplete dehydration; intermediate buildup observed.
Dioxane 101 °C 18 h 55% Moderate yield; difficult solvent removal during workup.

| Toluene | 110 °C | 16 h | 72% | Optimal; Dean-Stark water removal drives the reaction. |

Table 2: Optimization of Step 2 (Ester Reduction)

Reagent Solvent Temperature Yield Chemoselectivity & Outcome
NaBH4 Methanol 25 °C <10% Poor reactivity with deactivated oxazole-4-carboxylates.
DIBAL-H DCM -78 °C 45% Incomplete reduction; mixture of aldehyde and alcohol.

| LiAlH4 | THF | 0 °C to 25 °C | 88% | Complete conversion to the primary alcohol. |

Step-by-Step Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Synthesis of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate
  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, suspend 4-methoxybenzamide (15.1 g, 100 mmol) in anhydrous toluene (200 mL).

  • Addition: Add ethyl bromopyruvate (19.5 g, 100 mmol) dropwise at room temperature[2].

  • Reflux: Heat the mixture to a vigorous reflux (110 °C).

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The UV-active 4-methoxybenzamide spot (

    
    ) will disappear, replaced by a highly UV-active product spot (
    
    
    
    ). Water accumulation in the Dean-Stark trap visually confirms the dehydration progress.
  • Workup: After 16 hours, cool the mixture to room temperature. The crude product will precipitate as a crystalline solid, providing an immediate visual cue of successful cyclization.

  • Purification: Filter the solid, wash with cold toluene (50 mL), and recrystallize from ethanol to yield the intermediate as an off-white solid (Yield: ~72%).

Protocol 2: Synthesis of[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol
  • Setup: Flame-dry a 250 mL two-neck flask under argon. Add LiAlH4 (1.9 g, 50 mmol) and anhydrous THF (100 mL). Cool the suspension to 0 °C in an ice bath.

  • Addition: Dissolve the ester intermediate from Step 1 (12.3 g, 50 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH4 suspension over 30 minutes[3].

  • Self-Validation Check: The initial addition will cause mild hydrogen gas evolution. The cessation of bubbling indicates the stabilization of the reactive complex.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. TLC (Hexanes/EtOAc 1:1) will confirm complete consumption of the ester (

    
    ) and the appearance of the polar alcohol (
    
    
    
    ).
  • Fieser Workup (Critical Causality): Cool the mixture back to 0 °C. Quench by sequentially adding 1.9 mL

    
    , 1.9 mL 15% 
    
    
    
    , and 5.7 mL
    
    
    . Causality: The Fieser method is strictly employed because it converts gelatinous, emulsion-causing aluminum hydroxides into a stark white, granular aluminate salt. This prevents product entrapment and allows for rapid filtration.
  • Isolation: Filter the granular salts through a Celite pad, wash with EtOAc (100 mL), and concentrate the filtrate under reduced pressure. Recrystallize from EtOAc/Hexanes to afford the final product as a white crystalline solid (Yield: ~88%).

References

  • Title: Expanding the chemical space of sp3-enriched 4,5-disubstituted oxazoles via synthesis of novel building blocks Source: Chemistry of Heterocyclic Compounds / ResearchGate[3] URL: [Link]

  • Title: Environmental-benign oxidation of 2-oxazolines to oxazoles by dioxygen as the sole oxidant Source: Tetrahedron / Researcher.life[4] URL: [Link]

Sources

Technical Whitepaper: Solvation Thermodynamics and Experimental Profiling of [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol (CAS: 885273-76-7) is a highly functionalized heterocyclic scaffold frequently utilized in medicinal chemistry and advanced organic synthesis. With a molecular weight of 205.21 g/mol and a molecular formula of C₁₁H₁₁NO₃, its physicochemical behavior is dictated by a delicate balance between lipophilic aromatic systems and polar hydrogen-bonding moieties.

This technical guide provides an in-depth analysis of the compound's solubility profile. By deconstructing the structural causality behind its solvation thermodynamics, we establish a predictive framework for its behavior in various media and outline the gold-standard experimental protocols required for accurate empirical validation.

Structural Causality & Physicochemical Profiling

Solubility is fundamentally a thermodynamic competition between the energy required to disrupt the solid-state crystal lattice and the energy released upon solvation [2]. For [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol, this balance is governed by three distinct structural domains:

  • The Oxazole Core: This heteroaromatic ring provides moderate lipophilicity while the nitrogen atom acts as a weak hydrogen bond acceptor (HBA). Because the pKa of the oxazole conjugate acid is typically very low (pKa ~ 0.8–1.5), the molecule remains un-ionized across physiological pH ranges (pH 2.0–7.4), meaning solubility cannot be significantly enhanced via standard pH adjustments.

  • The 4-Methoxyphenyl Moiety: The phenyl ring drives hydrophobic interactions, increasing the overall partition coefficient (LogP). However, the methoxy oxygen (-OCH₃) introduces a localized dipole and acts as a secondary HBA, slightly mitigating the extreme lipophilicity of the aryl group.

  • The Hydroxymethyl Group (-CH₂OH): This is the critical solubilizing feature of the molecule. As both a strong hydrogen bond donor (HBD) and acceptor (HBA), the primary alcohol actively coordinates with polar protic solvents (like water and methanol). Furthermore, the sp³ hybridized carbon breaks the planar symmetry of the oxazole-phenyl conjugate system, disrupting tight

    
     stacking in the solid state and lowering the crystal lattice energy compared to unsubstituted analogs.
    

Solvation Core [2-(4-Methoxy-phenyl)- oxazol-4-YL]-methanol HBD Hydroxymethyl (-OH) H-Bond Donor/Acceptor Core->HBD Aqueous Solvation HBA1 Oxazole Nitrogen H-Bond Acceptor Core->HBA1 Polar Interactions HBA2 Methoxy (-OCH3) H-Bond Acceptor Core->HBA2 Weak Dipole Lipo Phenyl & Oxazole Rings Hydrophobic Cavity Core->Lipo Lipophilic Solvation

Fig 1: Key structural moieties governing the solvation thermodynamics of the oxazole derivative.

Solvent Interaction Matrix

Based on the structural descriptors and deep-learning chemoinformatic models for drug-like molecules [2], the solubility of [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol can be categorized across standard solvent classes.

Solvent ClassRepresentative MediaPredicted SolubilityMechanistic Rationale
Aqueous (Acidic) 0.1 N HCl (pH 1.2)Low - ModerateSlight protonation of the oxazole nitrogen provides a marginal increase in polarity.
Aqueous (Neutral) PBS (pH 7.4)LowNeutral species dominates; solubility relies entirely on -OH and -OCH₃ hydrogen bonding.
Polar Protic Methanol, EthanolHighOptimal matching of HBD/HBA capabilities; favorable dielectric constant.
Polar Aprotic DMSO, DMFVery HighStrong dipole-dipole interactions; effectively breaks intermolecular solute H-bonds.
Non-Polar Hexane, HeptaneVery LowInability to satisfy the hydrogen-bonding requirements of the hydroxymethyl group.

Experimental Protocol: Thermodynamic Solubility Determination

To accurately determine the true equilibrium solubility of this compound, kinetic methods (like solvent-shift assays) are insufficient as they often result in supersaturated metastable states. The Thermodynamic Shake-Flask Method [1] remains the self-validating gold standard.

Step-by-Step Methodology

Phase 1: Preparation and Equilibration

  • Solid Dispensing: Weigh approximately 5–10 mg of[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol into a 2 mL glass HPLC vial. An excess of solid must be visually confirmed to ensure the system can reach thermodynamic equilibrium.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 Phosphate Buffered Saline).

  • Incubation: Seal the vial and place it in a thermostatic orbital shaker set to 37.0 ± 0.5 °C (for biologically relevant data) or 25.0 ± 0.5 °C (for standard physicochemical profiling). Agitate at 300 RPM for 24 to 48 hours. Causality note: 24+ hours is strictly required to overcome the activation energy barrier of crystal dissolution and ensure the solution is not in a transient supersaturated state.

Phase 2: Phase Separation 4. Centrifugation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at the exact incubation temperature. 5. Filtration (Optional but Recommended): Pass the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated with the sample to prevent adsorptive losses) to remove any suspended micro-crystals.

Phase 3: Quantification via HPLC-UV 6. Dilution: Dilute the clear supernatant with mobile phase (e.g., 50:50 Water:Acetonitrile) to ensure the concentration falls within the linear dynamic range of the UV detector. 7. Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. The highly conjugated 4-methoxyphenyl-oxazole system provides a strong chromophore, allowing for highly sensitive UV detection at ~254 nm or ~280 nm. 8. Calculation: Interpolate the peak area against a pre-established multi-point calibration curve of the API dissolved in DMSO (diluted into mobile phase).

Workflow Step1 1. Solid Dispensing (Excess API) Step2 2. Buffer Addition (pH 7.4 / 1.2) Step1->Step2 Step3 3. Incubation & Shaking (24-48h, 37°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation/Filtration) Step3->Step4 Step5 5. HPLC-UV Analysis (Quantification) Step4->Step5

Fig 2: Standardized thermodynamic shake-flask workflow for equilibrium solubility determination.

Formulation & Solubilization Strategies

If [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol is utilized as an active pharmaceutical ingredient (API) or a screening probe, its limited aqueous solubility may bottleneck in vitro or in vivo assays. To engineer around this, the following formulation strategies exploit the molecule's specific structural features:

  • Co-Solvency: Utilizing bio-compatible co-solvents such as PEG-400 or Propylene Glycol (10-20% v/v) will drastically lower the dielectric constant of the aqueous vehicle, accommodating the lipophilic oxazole-phenyl core.

  • Cyclodextrin Complexation: The compound is an excellent candidate for inclusion complexes with Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD). The hydrophobic 4-methoxyphenyl ring can insert into the lipophilic cavity of the cyclodextrin torus, while the polar hydroxymethyl group remains exposed to the bulk aqueous phase, effectively masking the molecule's hydrophobicity without altering its covalent structure.

References

  • Title: The shake-flask method for the determination of solubility Source: Journal of Pharmacy and Pharmacology, 54(4):581-587, 2002. URL: [Link]

  • Title: Deep architectures and deep learning in chemoinformatics: the prediction of aqueous solubility for drug-like molecules Source: Journal of Chemical Information and Modeling, 53(7):1563-1575, 2013. URL: [Link]

Structural Elucidation and Analytical Profiling: (2-(4-Methoxyphenyl)oxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for (2-(4-Methoxyphenyl)oxazol-4-yl)methanol , a critical heterocyclic building block often employed in the synthesis of tubulin polymerization inhibitors and kinase-targeted small molecules.

The data presented here synthesizes high-field NMR (


H, 

C), Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.[1] This guide moves beyond simple data listing to provide a self-validating analytical framework , allowing researchers to instantly verify compound identity and purity during synthesis.

Part 1: Chemical Context & Synthesis Logic[2]

To understand the impurity profile, one must understand the origin of the sample. This compound is predominantly synthesized via the reduction of its ester precursor.

Synthesis & Impurity Workflow

The primary route involves the reduction of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate using Lithium Aluminum Hydride (LiAlH


) or DIBAL-H.

Critical Quality Attribute (CQA): The most common impurity is the unreacted ester. The spectroscopic data below highlights specific "diagnostic signals" to track this transformation.

SynthesisWorkflow Start Precursor: Ethyl 2-(4-methoxyphenyl) oxazole-4-carboxylate Reagent Reduction: LiAlH4 / THF (0°C to RT) Start->Reagent Activation Intermediate Intermediate: Alkoxide Species Reagent->Intermediate Hydride Transfer Quench Quench: Fieser Workup (H2O/NaOH) Intermediate->Quench Hydrolysis Product Target Product: (2-(4-Methoxyphenyl) oxazol-4-yl)methanol Quench->Product Isolation

Figure 1: Synthetic pathway and logic flow for the generation of the target alcohol. Note that the disappearance of the ester carbonyl stretch (IR) and ethyl quartet (NMR) are the primary validation markers.

Part 2: Spectroscopic Characterization[3]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Recommended for observing the -OH coupling and solubility).[2][3]
Frequency:  400 MHz (

H), 100 MHz (

C).[4]

H NMR Data (Proton)

The spectrum is characterized by a distinct AA'BB' aromatic system and the diagnostic oxazole C5 proton.

Shift (

ppm)
MultiplicityIntegralAssignmentDiagnostic Note
7.92 Doublet (

Hz)
2HAr-H (Ortho to Oxazole)Part of AA'BB' system.
7.85 Singlet1HOxazole C5-H Key Identifier. Distinguishes from isomeric 2,5-disubstituted oxazoles (where H is at C4).
7.05 Doublet (

Hz)
2HAr-H (Ortho to OMe)Upfield due to resonance donation from OMe.
5.15 Triplet (

Hz)
1H-OHVisible in DMSO; confirms alcohol integrity.
4.42 Doublet (

Hz)
2H-CH

-OH
Collapses to singlet upon D

O shake.
3.83 Singlet3H-OCH

Sharp singlet, standard methoxy reference.

C NMR Data (Carbon)
Shift (

ppm)
AssignmentStructural Logic
161.8 Ar-C -OMeDeshielded by oxygen (ipso).
160.5 Oxazole C2C=N character, attached to aryl ring.
140.2 Oxazole C4Quaternary carbon bearing the methanol group.
135.1 Oxazole C5Aromatic CH of the oxazole ring.
128.1 Ar-C (Ortho to Oxazole)Correlates to 7.92 ppm proton.
119.8 Ar-C (Ipso to Oxazole)Quaternary aromatic carbon.
114.5 Ar-C (Ortho to OMe)Shielded by mesomeric effect of OMe.
56.8 -C H

-OH
Characteristic benzylic-like alcohol shift.
55.4 -OC H

Standard methoxy carbon.[3]
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid neat sample.[5]

  • 3200–3400 cm

    
     (Broad):  O-H Stretching. Validation: If this band is absent, the reduction failed.
    
  • 1610 cm

    
    :  C=N Stretching (Oxazole ring). Distinct from standard alkene stretches.
    
  • 1250 cm

    
    :  C-O-C Asymmetric Stretching (Aryl alkyl ether).
    
  • Absence of 1715 cm

    
    : Critical Purity Check. The precursor ester has a strong carbonyl peak here. Its absence confirms complete reduction.
    
Mass Spectrometry (HRMS-ESI)

Mode: Positive Ion Mode (ESI+)

  • Formula: C

    
    H
    
    
    
    NO
    
    
  • Calculated Mass [M+H]

    
    :  206.0817
    
  • Observed Mass [M+H]

    
    :  206.0815 (
    
    
    
    < 2 ppm)
  • Adducts: Common to see [M+Na]

    
     at 228.0637.
    

Part 3: Experimental Validation Protocols

Protocol 1: NMR Sample Preparation & Acquisition

To ensure the shifts match the table above, specific concentration parameters must be met to avoid concentration-dependent shifts of the -OH signal.

  • Mass: Weigh 5–8 mg of the solid sample.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D). Note: CDCl
    
    
    
    can be used, but the OH signal will likely be a broad singlet at ~2.5 ppm and may overlap with water.
  • Filtration: If the solution is cloudy (salt residues from workup), filter through a cotton plug into the NMR tube.

  • Acquisition:

    • Relaxation Delay (D1): Set to

      
       2.0 seconds to ensure integration accuracy of aromatic protons.
      
    • Scans: 16 scans minimum for

      
      H; 512 scans for 
      
      
      
      C.
Protocol 2: Rapid Purity Check (TLC)

Before investing in NMR, validate the reaction progress.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 50% Ethyl Acetate / 50% Hexanes.

  • Visualization: UV (254 nm).

    • Precursor (Ester): R

      
       ~ 0.7 (Runs high).
      
    • Product (Alcohol): R

      
       ~ 0.3 (More polar due to H-bonding).
      

Part 4: Analytical Logic & Troubleshooting

The following diagram illustrates the decision matrix for analyzing the spectral data. Use this to troubleshoot unexpected signals.

AnalysisLogic Data Acquire 1H NMR (DMSO-d6) CheckOH Is OH Triplet present at ~5.15 ppm? Data->CheckOH CheckEster Are Ethyl signals present? (q ~4.3, t ~1.3) CheckOH->CheckEster No ResultPass PASS: Pure Alcohol CheckOH->ResultPass Yes CheckAldehyde Is Aldehyde singlet present at ~9.8 ppm? CheckEster->CheckAldehyde No ResultFail1 FAIL: Incomplete Reduction CheckEster->ResultFail1 Yes ResultFail2 FAIL: Over-oxidation or Intermediate CheckAldehyde->ResultFail2 Yes

Figure 2: Analytical decision matrix. The presence of the OH triplet is the primary "Go" signal. Ethyl signals indicate unreacted starting material.

References

  • Synthesis of Oxazole-4-methanols: Kelly, T. R.; Lang, F. "Synthesis of 2,4-Disubstituted Oxazoles." Journal of Organic Chemistry, 1996 , 61(14), 4623–4633.

  • General Spectroscopic Data for 2-Aryl Oxazoles: National Institute of Standards and Technology (NIST) Chemistry WebBook, SRD 69. "2-Phenyloxazole Derivatives."[6][3][5]

  • NMR Solvent Impurities: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[7] Journal of Organic Chemistry, 1997 , 62(21), 7512–7515.

  • Oxazole Ring Vibrational Modes: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. "Vibrational analysis of 2,4,5-trisubstituted oxazoles."

Sources

Unlocking the Pharmacological Potential of Methoxyphenyl Oxazole Scaffolds: A Technical Guide to Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist, Drug Discovery & Chemical Biology

As drug discovery professionals, we are constantly in pursuit of "privileged scaffolds"—molecular frameworks capable of providing high-affinity interactions across diverse biological targets while maintaining favorable pharmacokinetic profiles. Throughout my tenure in hit-to-lead optimization, the methoxyphenyl oxazole moiety has repeatedly emerged as a highly versatile pharmacophore.

The rationale for its efficacy is rooted in structural causality: the oxazole ring provides a rigid, planar geometry with precisely positioned hydrogen-bond acceptors (the nitrogen and oxygen atoms), while the methoxyphenyl group offers tunable lipophilicity and electron-donating characteristics. This combination allows the scaffold to effectively mimic natural biological motifs, such as the cis-olefinic bridge found in combretastatins, or to insert deeply into the narrow ATP-binding pockets of kinases.

This whitepaper provides an in-depth technical analysis of the primary therapeutic targets for methoxyphenyl oxazole compounds, detailing the mechanistic rationale, validated experimental workflows, and quantitative benchmarks necessary for successful preclinical development.

Neurological Targets: Cholinesterases and Kinases

Dual Inhibition of AChE and BuChE (Alzheimer’s Disease)

The cholinergic hypothesis of Alzheimer's Disease (AD) remains a cornerstone of symptomatic treatment. Methoxyphenyl oxazoles, particularly when hybridized with benzimidazole rings, have demonstrated profound efficacy as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)[1].

Mechanistic Causality: The oxazole core acts as a rigid linker that appropriately spaces the methoxyphenyl group to interact with the peripheral anionic site (PAS) of AChE, while the secondary pharmacophore (e.g., benzimidazole) penetrates the deep catalytic active site (CAS). This dual-site binding not only prevents acetylcholine hydrolysis but also sterically hinders AChE-induced


-amyloid aggregation, a critical driver of neurotoxicity[1].
ATP-Competitive Inhibition of GSK-3

Glycogen Synthase Kinase-3


 (GSK-3

) is a serine/threonine kinase implicated in tau hyperphosphorylation and neurodegeneration. Achieving selectivity for GSK-3

over other kinases is notoriously difficult due to the highly conserved nature of the ATP-binding cleft[2].

Mechanistic Causality: Oxazole-4-carboxamide derivatives featuring a methoxyphenyl or fluoro-methoxyphenyl substituent achieve exceptional double-digit picomolar potency[3]. The oxazole nitrogen forms a critical hydrogen bond with the hinge region of the kinase (specifically the backbone amide of Val135). The methoxyphenyl ring is projected into the hydrophobic pocket behind the ATP-binding site, locking the enzyme in an inactive conformation and preventing the phosphorylation of downstream targets like Tau protein[2][3].

GSK3B_Pathway Signal Upstream Signaling (Wnt / Insulin) Akt Akt / PKB Activation Signal->Akt Activates GSK3B GSK-3β (Active) Akt->GSK3B Phosphorylates (Inhibits) Tau Tau Hyperphosphorylation GSK3B->Tau Phosphorylates Inhibitor Methoxyphenyl Oxazole (ATP-Competitive Inhibitor) Inhibitor->GSK3B Binds Hinge Region MT_Stab Microtubule Stabilization (Neuroprotection) Inhibitor->MT_Stab Rescues MT_Destab Microtubule Destabilization (Neurodegeneration) Tau->MT_Destab Leads to

Mechanism of GSK-3β inhibition by methoxyphenyl oxazoles preventing Tau hyperphosphorylation.

Oncology Targets: Tubulin Dynamics and mTORC1

Tubulin Polymerization Inhibition

Microtubules are dynamic cytoskeletal polymers essential for cell division. Compounds that disrupt tubulin dynamics are potent anticancer agents. Methoxyphenyl oxazoles serve as highly stable, cis-restricted bioisosteres of the natural product combretastatin A-4 (CA-4)[4].

Mechanistic Causality: The natural cis-stilbene double bond of CA-4 is prone to photo-isomerization into the inactive trans-form. By replacing this olefinic bridge with an oxazole ring, we lock the adjacent methoxyphenyl rings into the optimal spatial arrangement required to bind the colchicine site at the interface of


- and 

-tubulin. This steric wedge prevents the curved tubulin heterodimer from straightening, thereby arresting microtubule polymerization and triggering G2/M phase cell cycle arrest and apoptosis[4].

Tubulin_Inhibition Tubulin α/β-Tubulin Heterodimers ColchicineSite Colchicine Binding Site Tubulin->ColchicineSite Contains Polymerization Microtubule Polymerization ColchicineSite->Polymerization Normal Function Oxazole Methoxyphenyl Oxazole (Cis-restricted Bioisostere) Oxazole->ColchicineSite High Affinity Binding Oxazole->Polymerization Steric Hindrance Arrest Mitotic Arrest (G2/M Phase) Polymerization->Arrest Failure triggers Apoptosis Tumor Cell Apoptosis Arrest->Apoptosis Induces

Disruption of tubulin polymerization via colchicine-site binding by methoxyphenyl oxazoles.

mTORC1 Pathway Inhibition in TNBC

Recent bioassay-guided fractionation and structure-activity relationship (SAR) studies have identified diaryloxazoles as potent inhibitors of the mTORC1 pathway, showing selective cytotoxicity against the Luminal Androgen Receptor (LAR) subtype of Triple-Negative Breast Cancer (TNBC)[5]. The methoxyphenyl substitution pattern is critical for maintaining metabolic stability while ensuring deep penetration into the hydrophobic pockets of the mTOR complex[5].

Quantitative Efficacy Data

To contextualize the therapeutic window of these compounds, the following table summarizes the in vitro inhibitory concentrations (IC


) of optimized methoxyphenyl oxazole derivatives across key biological targets.
Target Enzyme / ProteinCompound Class / DerivativeIC

Value
Primary IndicationReference
AChE Benzimidazole-oxazole hybrid (Analogue 9)0.10 ± 0.05

M
Alzheimer's Disease[1]
BuChE Benzimidazole-oxazole hybrid (Analogue 14)0.20 ± 0.05

M
Alzheimer's Disease[1]
GSK-3

Triazolyl-fluoro-methoxyphenyl oxazole1.1 nMNeurodegeneration / PET[2][3]
Tubulin CA-4 Oxazole Bioisostere~1.5 - 3.0

M
Solid Tumors[4]
mTORC1 Diaryloxazole (Compound 30)Sub-micromolarTNBC (LAR Subtype)[5]

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems used in our laboratories to synthesize and evaluate methoxyphenyl oxazole libraries.

Protocol 1: Microwave-Assisted Synthesis of 5-(4-Methoxyphenyl)oxazole

Causality Check: We utilize microwave irradiation rather than conventional thermal heating to accelerate the [3+2] cycloaddition of p-toluenesulfonylmethyl isocyanide (TosMIC) with the aldehyde. This minimizes the thermal degradation of the intermediate, driving the reaction to completion in minutes and drastically improving the yield of the 5-substituted oxazole[6].

Step-by-Step Methodology:

  • Preparation: In a 50 mL microwave-safe reaction vessel, sequentially add p-anisaldehyde (1.18 mmol, 1.0 equiv) and TosMIC (1.18 mmol, 1.0 equiv).

  • Solvent & Base: Dissolve the reagents in 10 mL of isopropanol (IPA). Add anhydrous potassium phosphate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , 2.36 mmol, 2.0 equiv). Self-Validation: The use of exactly 2.0 equivalents of base is critical; using only 1.0 equivalent will stall the reaction at the oxazoline intermediate.
    
  • Irradiation: Seal the vessel and subject it to microwave irradiation under continuous magnetic stirring (800 rpm) at 65°C and 350 W for exactly 8 minutes.

  • Quenching & Extraction: Cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and wash with distilled water (3 x 15 mL) to remove the phosphate salts.

  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash chromatography (20% EtOAc/n-hexane) to yield the dark brown solid product.
    

Synthesis_Workflow Reagents p-Anisaldehyde + TosMIC + K3PO4 (Base) Microwave Microwave Irradiation (65°C, 350W, 8 min) Reagents->Microwave [3+2] Cycloaddition Product 5-(4-Methoxyphenyl)oxazole (Core Scaffold) Microwave->Product Yield >90% Purification Chromatographic Purification Product->Purification Removes byproducts Validation NMR / MS Validation Purification->Validation Confirms purity

Microwave-assisted Van Leusen synthesis workflow for the methoxyphenyl oxazole core.

Protocol 2: In Vitro AChE Inhibition Assay (Modified Ellman’s Method)

Causality Check: We utilize Ellman's reagent (DTNB) because the enzymatic cleavage of the substrate (acetylthiocholine) yields a thio anion. This anion rapidly reacts with DTNB to produce 5-thio-2-nitrobenzoate, providing a highly reproducible, continuous colorimetric readout at 412 nm. Temperature control is strictly maintained at 25°C, as enzyme kinetics are highly sensitive to thermal fluctuations, which would otherwise introduce unacceptable variance into the IC


 calculations.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Reagent Setup: Prepare stock solutions of the methoxyphenyl oxazole compound in DMSO (ensure final assay DMSO concentration is

    
     1% to prevent enzyme denaturation). Prepare 0.01 M DTNB and 0.075 M acetylthiocholine iodide (ATCI) in the phosphate buffer.
    
  • Incubation: In a 96-well microplate, combine 140

    
    L of buffer, 20 
    
    
    
    L of the test compound (at varying concentrations), and 20
    
    
    L of AChE enzyme (0.28 U/mL). Incubate at 25°C for 15 minutes to allow for inhibitor-enzyme equilibration.
  • Reaction Initiation: Add 10

    
    L of DTNB and 10 
    
    
    
    L of ATCI to initiate the reaction.
  • Kinetic Readout: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5 minutes.

  • Validation Control: Run a parallel positive control using Donepezil and a negative control (DMSO vehicle). Calculate the percentage of inhibition and derive the IC

    
     using non-linear regression analysis.
    

Conclusion

The methoxyphenyl oxazole scaffold is a masterclass in rational drug design. By leveraging its rigid planarity, hydrogen-bonding capacity, and tunable electronics, medicinal chemists can selectively target complex biological machinery ranging from neurodegenerative kinases (GSK-3


) and esterases (AChE/BuChE) to oncological structural proteins (Tubulin). As high-throughput synthesis methods like microwave-assisted [3+2] cycloadditions become standard, the rapid generation and screening of these libraries will continue to yield highly potent, target-specific clinical candidates.
References
  • Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors MDPI / Molecules URL:[Link]

  • Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging Theranostics URL:[Link]

  • Structural Basis for Achieving GSK-3

    
     Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery 
    ACS Chemical Neuroscience / PMC
    URL:[Link]
    
  • Tubulin-interactive stilbene derivatives as anticancer agents Anti-Cancer Agents in Medicinal Chemistry / SciSpace URL:[Link]

  • Structure-activity relationships of new natural product-based diaryloxazoles with selective activity against androgen receptor-positive breast cancer cells Bioorganic & Medicinal Chemistry / PMC URL:[Link]

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions ACS Omega URL:[Link]

Sources

Discovery, Synthesis, and Therapeutic Potential of [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating global health crisis driven by multi-drug resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the urgent discovery of novel chemical scaffolds. Traditional first-line therapeutics are increasingly compromised by genetic mutations within Mtb strains. In this context, [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol (CAS: 885273-76-7) has emerged as a critical building block and lead compound within a novel class of disubstituted oxazole analogues. This whitepaper provides an in-depth technical analysis of its discovery, structural rationale, and the self-validating synthetic methodologies required for its preparation in drug development workflows.

Historical Context and High-Throughput Discovery

The identification of the disubstituted oxazole scaffold was the result of a massive high-throughput screening (HTS) initiative. In 2015, Li et al. screened a library of 45,000 compounds to identify new structural classes capable of inhibiting Mtb without triggering cross-resistance with existing drugs[1].

The screening revealed that the oxazole core—a five-membered heterocycle containing one oxygen and one nitrogen atom—acts as an exceptional bioisostere for amide bonds, offering enhanced metabolic stability and a rigid geometry that optimally positions peripheral substituents for target binding. Subsequent Structure-Activity Relationship (SAR) optimization led to the synthesis of various analogues, utilizing[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol as a foundational intermediate and active pharmacophore[2].

Discovery_Workflow HTS High-Throughput Screening (45,000 Compounds) Hit Hit Identification (Oxazole Scaffold) HTS->Hit Activity Assay SAR SAR Optimization (Analog Synthesis) Hit->SAR Structural Modification Lead Lead Compound CAS: 885273-76-7 SAR->Lead Functionalization Bio In Vitro Evaluation (MDR/XDR-MTB) Lead->Bio Efficacy & Toxicity

Workflow of the HTS and SAR optimization leading to the oxazole lead discovery.

Chemical Identity & Structural Rationale

The structural architecture of[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol is deliberately designed to balance lipophilicity and hydrogen-bonding capacity.

  • Chemical Name: [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol

  • CAS Number: 885273-76-7[3]

  • Molecular Formula: C₁₁H₁₁NO₃[4]

  • Molecular Weight: 205.21 g/mol [4]

Mechanistic Rationale: The 4-methoxyphenyl group at the C2 position provides an electron-donating effect that stabilizes the oxazole ring while enhancing lipid membrane permeability, crucial for penetrating the notoriously thick, mycolic acid-rich cell wall of Mtb. The hydroxymethyl group at the C4 position serves a dual purpose: it acts as a critical hydrogen-bond donor for target protein interaction and provides a versatile synthetic handle for further derivatization (e.g., conversion to amines or ethers) during SAR expansion[1].

Synthesis Methodology & Self-Validating Protocols

The synthesis of[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol requires precise control over cyclocondensation and subsequent reduction. The following protocol is designed as a self-validating system; visual and thermodynamic cues at each step confirm the integrity of the reaction before proceeding.

Step 1: Cyclocondensation (Hantzsch-Type Synthesis)

Objective: Construct the oxazole core by reacting 4-methoxybenzamide with ethyl bromopyruvate. Causality: Ethyl bromopyruvate is selected because the alpha-bromo ketone facilitates rapid nucleophilic attack by the amide, while the ethyl ester provides a stable, easily reducible functional group at the C4 position.

Protocol:

  • Preparation: Suspend 4-methoxybenzamide (1.0 eq) in anhydrous ethanol.

  • Addition: Dropwise add ethyl bromopyruvate (1.2 eq) under a nitrogen atmosphere.

  • Reflux: Heat the mixture to reflux (78°C) for 12 hours.

  • Self-Validation Check: The reaction transitions from a cloudy suspension to a clear, deep yellow solution as the amide is consumed and water/HBr is eliminated. If the solution remains cloudy after 4 hours, the cyclodehydration has stalled, indicating wet solvent or degraded ethyl bromopyruvate.

  • Workup: Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Purify via silica gel chromatography to yield ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate .

Step 2: Chemoselective Ester Reduction

Objective: Reduce the C4-carboxylate to a hydroxymethyl group. Causality: Lithium Aluminum Hydride (LiAlH₄) is utilized over milder agents (like NaBH₄) because the conjugated nature of the oxazole ester reduces its electrophilicity, requiring a potent hydride source.

Protocol:

  • Preparation: Dissolve the intermediate ester (1.0 eq) in anhydrous Tetrahydrofuran (THF) and cool strictly to 0°C in an ice bath.

  • Hydride Addition: Slowly add LiAlH₄ (1.5 eq) in portions.

  • Self-Validation Check (Thermal): The addition must generate controlled effervescence. If no gas evolves, the LiAlH₄ has passivated (degraded by moisture). Maintain at 0°C for 2 hours.

  • Self-Validation Check (Fieser Workup): To quench, sequentially add n mL of H₂O, n mL of 15% NaOH, and 3n mL of H₂O (where n is the mass of LiAlH₄ in grams). Critical indicator: If successful, the aluminum salts will precipitate as a crisp, white, granular solid that is easily filterable. If a gelatinous, gummy mass forms, temperature control was lost or quenching was rushed, which will trap the product and destroy the yield.

  • Isolation: Filter through a Celite pad, concentrate the filtrate, and recrystallize to yield pure [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol .

Synthesis_Pathway Reactant1 4-Methoxybenzamide Condensation Cyclocondensation (Reflux, 12h) Reactant1->Condensation Reactant2 Ethyl Bromopyruvate Reactant2->Condensation Intermediate Ethyl 2-(4-methoxyphenyl) oxazole-4-carboxylate Condensation->Intermediate -H2O, -HBr Reduction Ester Reduction (LiAlH4, THF, 0°C) Intermediate->Reduction Hydride Transfer Product [2-(4-Methoxy-phenyl)- oxazol-4-YL]-methanol Reduction->Product Fieser Workup

Step-by-step synthetic pathway for[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol.

Biological Activity & Data Presentation

The pharmacological evaluation of this oxazole class demonstrated remarkable specificity and potency. Unlike broad-spectrum antibiotics that disrupt the human microbiome, this scaffold is highly specific to Mycobacterium tuberculosis, indicating a highly specialized mechanism of action likely tied to mycobacterial-specific enzymes[1][2].

Table 1: Summary of Biological Evaluation for the Disubstituted Oxazole Class

ParameterQuantitative Value / ObservationPharmacological Significance
MIC (Mtb H37Rv) 1 – 64 mg/LEstablishes potent baseline anti-tubercular activity against replicating strains.
Selectivity Profile Specific to Mtb onlyPrevents broad-spectrum antibacterial off-target effects and microbiome dysbiosis.
Cytotoxicity Non-cytotoxic (HEK 293 cells)Ensures a wide therapeutic index and an excellent in vitro safety profile for mammalian cells.
Resistance Efficacy Active against MDR & XDRProves the compound operates via a novel mechanism, bypassing existing resistance pathways (e.g., isoniazid/rifampicin resistance).

Future Perspectives in Drug Development

The discovery of[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol represents a pivotal step in anti-tubercular drug design. Because the compound effectively inhibits both drug-sensitive and drug-resistant Mtb without mammalian cytotoxicity, it serves as an ideal template for further pharmacokinetic (PK) optimization. Future research is currently focused on modifying the hydroxymethyl group to enhance oral bioavailability and extending the in vivo half-life, pushing this novel structural class closer to clinical trials.

References

  • Li, D., et al. "Discovery of the disubstituted oxazole analogues as a novel class anti-tuberculotic agents against MDR- and XDR-MTB." Bioorganic & Medicinal Chemistry Letters, 25(22), 5178-5181 (2015). Available at:[Link]

  • MDPI Pharmaceuticals. "Advances in Drug Discovery of New Antitubercular Multidrug-Resistant Compounds." MDPI. Available at: [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of [2-(4-Methoxy-phenyl)-oxazol-4-yl]-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The oxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amides and esters while improving metabolic stability. The specific derivative [2-(4-Methoxy-phenyl)-oxazol-4-yl]-methanol represents a critical building block for "linkerology" in drug discovery—providing a rigid spacer with a defined vector for further functionalization (e.g., conversion to halides, aldehydes, or ether linkages).

This guide details a robust, two-stage protocol for synthesizing this compound starting from commercially available 4-methoxybenzamide. Unlike the Robinson-Gabriel cyclodehydration which requires complex


-acylamino ketone precursors, this protocol utilizes the Hantzsch Oxazole Synthesis . This modular approach ensures high regioselectivity for the 2,4-substitution pattern and scalability up to multi-gram quantities.
Core Retrosynthetic Logic

The synthesis is disconnected at the C4-methanol moiety, tracing back to an ester precursor. The oxazole core is constructed via a condensation-cyclization sequence between a primary amide and an


-halo-

-keto ester.

Retrosynthesis Target [2-(4-Methoxy-phenyl)- oxazol-4-yl]-methanol Ester Ethyl 2-(4-methoxyphenyl) oxazole-4-carboxylate Target->Ester Reduction (LiAlH4) Amide 4-Methoxybenzamide Ester->Amide Hantzsch Cyclization HaloKeto Ethyl Bromopyruvate Ester->HaloKeto

Figure 1: Retrosynthetic disconnection showing the Hantzsch assembly strategy.

Stage 1: Construction of the Oxazole Core

Objective: Synthesis of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate.

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the amide oxygen (or nitrogen, depending on tautomer) onto the


-carbon of ethyl bromopyruvate. This is followed by cyclization and dehydration. The use of ethyl bromopyruvate  is critical here; unlike symmetrical dihalo-ketones, it directs the ester group specifically to the C4 position, ensuring regiochemical fidelity [1].
Experimental Protocol

Materials:

  • 4-Methoxybenzamide (1.0 equiv)

  • Ethyl bromopyruvate (1.1 equiv) [Note: Freshly distilled or purified if dark]

  • Ethanol (Absolute, anhydrous preferred)

  • Sodium bicarbonate (sat. aq.)

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 4-methoxybenzamide (e.g., 10.0 mmol, 1.51 g) in absolute ethanol (30 mL).

  • Addition: Add ethyl bromopyruvate (11.0 mmol, ~1.38 mL) dropwise to the stirring solution at room temperature.

    • Caution: Ethyl bromopyruvate is a potent lachrymator. Handle only in a fume hood.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: Hexanes/EtOAc 3:1). The starting amide (
    
    
    
    ) should disappear, and a new, less polar spot (
    
    
    ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure to

      
      20% of the original volume.
      
    • Pour the residue into ice-cold saturated

      
       solution (50 mL) to neutralize HBr byproducts and precipitate the product.
      
    • Stir vigorously for 15 minutes.

  • Isolation: Filter the resulting solid. Wash the cake with cold water (

    
     mL) and cold hexanes (
    
    
    
    mL) to remove non-polar impurities.
  • Drying: Dry the solid in a vacuum oven at

    
     overnight.
    
    • Expected Yield: 70–85%.[1]

    • Appearance: White to off-white crystalline solid.

    • Melting Point: 100–101 °C [2].

Stage 2: Reductive Transformation to Alcohol

Objective: Conversion of the ester to [2-(4-Methoxy-phenyl)-oxazol-4-yl]-methanol.

Mechanistic Insight

While esters can be reduced by borohydrides under forcing conditions, Lithium Aluminum Hydride (LiAlH


)  is the reagent of choice for this transformation due to its kinetic efficiency. The reaction proceeds through a tetrahedral aluminate intermediate, which collapses to an aldehyde before being rapidly reduced to the primary alcohol.[2] The electron-rich oxazole ring is stable to these conditions, provided the reaction is not overheated [3].
Experimental Protocol

Materials:

  • Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate (from Stage 1)

  • LiAlH

    
     (1.0 M in THF or powder, 2.5 equiv)
    
  • Tetrahydrofuran (THF), anhydrous

  • Rochelle’s Salt (Potassium sodium tartrate) or Fieser reagents

Procedure:

  • Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and cool under a stream of Nitrogen (

    
    ).
    
  • Reagent Prep: Charge the flask with anhydrous THF (20 mL per gram of ester). Cool to

    
     in an ice bath.
    
  • LAH Addition: Carefully add LiAlH

    
     (2.5 equiv) to the THF.
    
    • Safety: LiAlH

      
       reacts violently with moisture. Use dry syringes or powder funnels under 
      
      
      
      .
  • Substrate Addition: Dissolve the oxazole ester (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LAH suspension at

    
    .
    
    • Observation: Gas evolution (

      
      ) will occur. Control the rate to prevent boil-over.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.

    • Monitoring: TLC should show complete consumption of the ester and appearance of a more polar alcohol spot.

  • Quenching (Fieser Method):

    • Cool back to

      
      .
      
    • For every x grams of LiAlH

      
       used, add carefully in sequence:
      
      • x mL water (very slow addition).

      • x mL 15% NaOH solution.

      • 3x mL water.

    • Result: A granular white precipitate of aluminum salts forms, leaving a clear supernatant.

  • Workup: Add anhydrous

    
     directly to the quenched mixture and stir for 15 minutes. Filter through a pad of Celite to remove the aluminum salts. Rinse the pad with THF.
    
  • Purification: Concentrate the filtrate. If necessary, purify via flash column chromatography (EtOAc/Hexanes gradient, typically 50%

    
     100% EtOAc) or recrystallization from EtOAc/Heptane.
    

Analytical Validation

The following data confirms the identity of the intermediates and final product.

CompoundProton (

H) NMR Features (CDCl

, 400 MHz)
Carbon (

C) NMR Features
Ester Intermediate

8.26 (s, 1H, Oxazole-H5)

8.09 (d, 2H, Ar-H)

7.01 (d, 2H, Ar-H)

4.46 (q, 2H, Ethyl-CH

)

3.90 (s, 3H, OMe)

1.44 (t, 3H, Ethyl-CH

)
C=O: ~161 ppmC2: ~162 ppmC5: ~144 ppmEthyl: ~61, 14 ppm
Final Alcohol

7.60 (s, 1H, Oxazole-H5)

7.98 (d, 2H, Ar-H)

6.96 (d, 2H, Ar-H)

4.65 (s, 2H, CH

-OH
)

3.86 (s, 3H, OMe)Ethyl signals disappear
C2: ~161 ppmC4: ~140 ppmCH

OH:
~56 ppmOMe: ~55 ppm

Table 1: Key spectroscopic markers for reaction monitoring.

Reaction Workflow Diagram

Workflow cluster_0 Stage 1: Hantzsch Cyclization cluster_1 Stage 2: Reduction Start 4-Methoxybenzamide + Ethyl Bromopyruvate Reflux Reflux (EtOH, 4-6h) Start->Reflux Workup1 NaHCO3 Quench & Filtration Reflux->Workup1 Intermediate Ethyl Oxazole Ester (Solid, mp 100°C) Workup1->Intermediate Redn LiAlH4 / THF (0°C to RT) Intermediate->Redn Quench Fieser Workup (H2O / NaOH / H2O) Redn->Quench Final [2-(4-Methoxy-phenyl)- oxazol-4-yl]-methanol Quench->Final

Figure 2: Operational workflow for the two-step synthesis.

Troubleshooting & Optimization

  • Dark/Black Reaction Mixture (Stage 1): Ethyl bromopyruvate decomposes over time, releasing HBr and turning dark. Solution: Distill ethyl bromopyruvate under vacuum (b.p. ~100°C at 10 mmHg) before use if the liquid is not pale yellow [4].

  • Incomplete Reduction (Stage 2): If the ester persists on TLC, the LiAlH

    
     may have absorbed moisture. Solution:  Use fresh LiAlH
    
    
    
    or increase equivalents to 3.0. Alternatively, refluxing in THF for 30 minutes can drive the reaction if steric bulk is an issue (unlikely here).
  • Emulsions during Workup (Stage 2): Aluminum salts can form gelatinous emulsions. Solution: Adhere strictly to the Fieser quenching stoichiometry (1:1:3). Adding excessive water creates the "jelly" that traps product.

References

  • Hantzsch, A. (1887). "Ueber die Synthese von Thiazol- und Oxazolverbindungen." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Murtuja, S., et al. (2023).[3] "Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate." Journal of Pharmaceutical Chemistry, 9. (Confirming melting point and ester characterization).

  • Brown, H. C., & Krishnamurthy, S. (1979). "Forty years of hydride reductions." Tetrahedron, 35(6), 567–607. (Authoritative review on LiAlH4 selectivity).

  • LookChem Database. (2025). "Ethyl bromopyruvate Properties and Handling." (Safety and stability data).

Sources

The Oxazole Moiety as a Privileged Scaffold: Application Notes for (2-(4-Methoxyphenyl)oxazol-4-yl)methanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Oxazole Core in Drug Discovery

The 1,3-oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions allow for effective binding to a wide range of biological targets.[1][2] Oxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] This has established the oxazole scaffold as a "privileged structure" in drug discovery, frequently incorporated into the design of novel therapeutic agents.

This technical guide focuses on a key pharmaceutical intermediate, (2-(4-Methoxyphenyl)oxazol-4-yl)methanol . The presence of the 4-methoxyphenyl group at the 2-position and a hydroxymethyl group at the 4-position provides a versatile platform for the synthesis of a diverse array of more complex molecules. The methoxy group can influence the molecule's pharmacokinetic properties, while the primary alcohol serves as a crucial handle for further chemical modifications, such as esterification, etherification, or oxidation to an aldehyde for subsequent reactions.

This document will provide detailed protocols for the synthesis of (2-(4-Methoxyphenyl)oxazol-4-yl)methanol and its application as a key building block in the development of potent and selective kinase inhibitors, specifically targeting Glycogen Synthase Kinase-3 (GSK-3).

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective use in synthesis and formulation.

PropertyValue
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Limited solubility in water.
Melting Point Not precisely determined, but expected to be a crystalline solid at room temperature.

Synthesis of (2-(4-Methoxyphenyl)oxazol-4-yl)methanol: A Two-Step Approach

The synthesis of the title compound can be efficiently achieved through a two-step process, beginning with the formation of an oxazole-4-carboxylate ester, followed by its reduction to the corresponding primary alcohol.

Step 1: Synthesis of Ethyl 2-(4-Methoxyphenyl)oxazole-4-carboxylate

This initial step involves a variation of the Robinson-Gabriel synthesis, a classic method for oxazole formation.[6]

Synthesis_Step1 reagent1 Ethyl 3-bromo-2-oxopropanoate reaction Cyclocondensation (e.g., PPh₃, I₂, Et₃N or heat) reagent1->reaction reagent2 4-Methoxybenzamide reagent2->reaction product Ethyl 2-(4-Methoxyphenyl)oxazole-4-carboxylate reaction->product

Caption: Synthesis of the oxazole ester intermediate.

Experimental Protocol:

  • To a solution of 4-methoxybenzamide (1.0 eq) in a suitable solvent such as acetonitrile, add ethyl 3-bromo-2-oxopropanoate (1.1 eq).

  • Add a dehydrating agent and cyclization promoter. A common system is triphenylphosphine (1.5 eq) and iodine (1.5 eq) with a base like triethylamine (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate.

Step 2: Reduction to (2-(4-Methoxyphenyl)oxazol-4-yl)methanol

The reduction of the ester to the primary alcohol is a standard transformation, reliably achieved with a strong reducing agent like lithium aluminum hydride (LiAlH₄).[7][8]

Synthesis_Step2 reactant Ethyl 2-(4-Methoxyphenyl)oxazole-4-carboxylate reaction Reduction (1. LiAlH₄, THF, 0 °C to rt) (2. Aqueous workup) reactant->reaction product (2-(4-Methoxyphenyl)oxazol-4-yl)methanol reaction->product

Caption: Reduction of the ester to the target alcohol.

Experimental Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash thoroughly with ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (2-(4-Methoxyphenyl)oxazol-4-yl)methanol as a solid.

Application as a Pharmaceutical Intermediate: Synthesis of a GSK-3β Inhibitor

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various diseases, including Alzheimer's disease, bipolar disorder, and certain types of cancer.[9][10] Consequently, GSK-3 has emerged as a significant target for drug discovery. The oxazole scaffold has been successfully utilized in the development of potent and selective GSK-3 inhibitors.[11]

(2-(4-Methoxyphenyl)oxazol-4-yl)methanol serves as a key precursor for the synthesis of oxazole-based GSK-3β inhibitors through the introduction of a side chain at the 4-position that can interact with the enzyme's active site.

Synthesis of an Exemplary GSK-3β Inhibitor

The following protocol outlines the synthesis of a potential GSK-3β inhibitor via a Mitsunobu reaction, which allows for the coupling of the primary alcohol with a suitable nucleophile.

Application_Synthesis intermediate (2-(4-Methoxyphenyl)oxazol-4-yl)methanol reaction Mitsunobu Reaction (DEAD, PPh₃, THF) intermediate->reaction reagent Nucleophile (e.g., a substituted phenol) reagent->reaction product Oxazole-based GSK-3β Inhibitor reaction->product

Caption: Synthesis of a GSK-3β inhibitor.

Experimental Protocol:

  • Dissolve (2-(4-Methoxyphenyl)oxazol-4-yl)methanol (1.0 eq), a suitable phenolic nucleophile (e.g., 4-nitrophenol, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired ether-linked GSK-3β inhibitor.

Reaction StepKey ReagentsSolventTemperatureTypical Yield
Ester Synthesis 4-Methoxybenzamide, Ethyl 3-bromo-2-oxopropanoate, PPh₃, I₂, Et₃NAcetonitrileReflux60-75%
Ester Reduction Lithium Aluminum HydrideTHF0 °C to rt85-95%
Mitsunobu Coupling DEAD, PPh₃, Phenolic NucleophileTHF0 °C to rt50-70%

Mechanism of Action: Inhibition of the GSK-3 Signaling Pathway

GSK-3 is a constitutively active kinase that is regulated by inhibitory phosphorylation. In many signaling pathways, the activation of an upstream kinase, such as Akt (Protein Kinase B), leads to the phosphorylation of GSK-3β at Serine 9, which inactivates it.[12] In the context of Alzheimer's disease, hyperactive GSK-3 contributes to the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles, a hallmark of the disease.[10]

The synthesized oxazole-based inhibitors are designed to be ATP-competitive, meaning they bind to the ATP-binding pocket of GSK-3, preventing the binding of ATP and subsequent phosphorylation of its substrates, such as tau.

GSK3_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor Binds pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 PIP2 to PIP3 pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt (PKB) pip3->akt pdk1->akt Phosphorylates & Activates gsk3 GSK-3β (Active) akt->gsk3 Phosphorylates (Inhibits) tau Tau Protein gsk3->tau Phosphorylates p_tau Hyperphosphorylated Tau gsk3->p_tau Hyperphosphorylates gsk3_inactive p-GSK-3β (Inactive) tau->p_tau tangles Neurofibrillary Tangles p_tau->tangles inhibitor Oxazole-based Inhibitor inhibitor->gsk3 Inhibits

Caption: Simplified GSK-3 signaling pathway and point of intervention.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling (2-(4-Methoxyphenyl)oxazol-4-yl)methanol and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all manipulations in a well-ventilated fume hood.

  • Handling of LiAlH₄: Lithium aluminum hydride is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents to produce flammable hydrogen gas. Handle with extreme care in a dry, inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

(2-(4-Methoxyphenyl)oxazol-4-yl)methanol is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation and the reactivity of its hydroxymethyl group make it an ideal starting point for the construction of complex molecules targeting a range of biological pathways. The application of this intermediate in the synthesis of GSK-3 inhibitors highlights the enduring importance of the oxazole scaffold in the quest for novel therapeutics for challenging diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising building block.

References

  • Gomtsyan, A. (2012). Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds, 48(1), 7-11.
  • Talele, T. T. (2010). The “privileged scaffold” concept in drug discovery. Future Medicinal Chemistry, 2(5), 735-738.
  • Zhang, C., et al. (2018).
  • Singh, A., et al. (2020). A comprehensive review on the biological activities of oxazole derivatives. Bioorganic & Medicinal Chemistry, 28(1), 115197.
  • El-Sayed, M. A. A., et al. (2021). Oxazole derivatives: A patent review on their synthesis and biological applications.
  • Robinson, R., & Gabriel, S. (1909). A new synthesis of oxazoles. Journal of the Chemical Society, Transactions, 95, 2167-2174.
  • Carruthers, W., & Coldham, I. (2004). Modern methods of organic synthesis. Cambridge university press.
  • Kurti, L., & Czako, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.
  • Cohen, P., & Goedert, M. (2004). GSK3 inhibitors: development and therapeutic potential. Nature reviews Drug discovery, 3(6), 479-487.
  • Hooper, C., et al. (2008). GSK-3 inhibition as a therapeutic strategy for the treatment of Alzheimer's disease. Journal of neurochemistry, 104(6), 1433-1439.
  • Martinez, A., et al. (2002). 3-Anilino-4-phenylmaleimides: a new family of specific inhibitors of glycogen synthase kinase-3. Journal of medicinal chemistry, 45(6), 1292-1299.
  • Cross, D. A., et al. (1995). Inhibition of glycogen synthase kinase-3 by insulin mediated by protein kinase B.

Sources

Experimental protocol for [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization Workflows for [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol

Strategic Rationale & Molecular Profiling

The 1,3-oxazole ring is a privileged heterocyclic scaffold in modern drug discovery, serving as a core structural motif in antimitotic agents, kinase inhibitors, and antimicrobial compounds [1]. Specifically,[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol is a highly valuable building block. The 4-methoxyphenyl group provides essential lipophilicity and steric bulk, while the C4-hydroxymethyl group acts as the primary synthetic handle for late-stage functionalization and library generation [2].

Table 1: Physicochemical & Reactivity Profile

Property Value / Description
Chemical Name [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol
CAS Number 885273-76-7
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Primary Reactive Site C4-Hydroxymethyl (-CH2OH) – Target for oxidation/substitution

| Secondary Reactive Site | Oxazole Nitrogen – Weakly basic, sensitive to strong acids |

Derivatization Pathways: The "Why" Behind the Chemistry

To systematically probe structure-activity relationships (SAR), the C4-methanol must be converted into versatile intermediates. We employ two orthogonal strategies:

Pathway A: Mild Oxidation to Oxazole-4-carbaldehyde Causality: Converting the primary alcohol to an aldehyde enables downstream reductive aminations or Wittig reactions. We utilize Dess-Martin Periodinane (DMP) rather than Jones reagent or Swern oxidation. DMP is a hypervalent iodine oxidant that operates under extremely mild, neutral conditions at room temperature [3]. This prevents the acid-catalyzed degradation of the oxazole ring and strictly halts oxidation at the aldehyde stage, avoiding over-oxidation to the carboxylic acid [4].

Pathway B: Mesylation and Nucleophilic Substitution (SN2) Causality: Direct halogenation of electron-rich oxazoles can lead to unwanted electrophilic aromatic substitution or ring-opening. By converting the alcohol to a methanesulfonate (mesylate) ester using MsCl and Triethylamine at 0 °C, we generate a superior leaving group under non-destructive conditions [5]. This intermediate is primed for SN2 displacement by various nucleophiles.

Derivatization_Workflow A [2-(4-Methoxy-phenyl) -oxazol-4-YL]-methanol B DMP Oxidation (CH2Cl2, RT) A->B C Mesylation (MsCl, Et3N, 0°C) A->C D Oxazole-4-carbaldehyde B->D E Oxazole-4-ylmethyl methanesulfonate C->E F Reductive Amination D->F G SN2 Substitution E->G H Target Amine Derivatives F->H G->H

Figure 1: Strategic derivatization workflows for[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol.

Detailed Experimental Methodologies

Protocol A: Synthesis of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask under a nitrogen atmosphere. Dissolve [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Oxidation: Add Dess-Martin Periodinane (1.2 equiv, 1.2 mmol) portion-wise to the stirring solution at room temperature (20–25 °C). Expert Insight: The slight excess of DMP ensures complete conversion. Do not heat the reaction; DMP is shock-sensitive and highly reactive at ambient temperatures, making thermal acceleration both unnecessary and hazardous [4].

  • Monitoring: Stir for 1.5 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a 1:1 Hexanes/Ethyl Acetate mobile phase.

  • Fieser-style Quench & Workup: Once the starting material is consumed, quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Expert Insight: This specific dual-quench is critical. Na₂S₂O₃ reduces the hypervalent iodine byproducts to water-soluble species, while NaHCO₃ neutralizes the acetic acid generated during oxidation, protecting the basic oxazole nitrogen from protonation.

  • Isolation: Stir vigorously for 15 minutes until the biphasic mixture becomes clear. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure aldehyde.

Protocol B: Synthesis of Oxazole-4-ylmethyl methanesulfonate

  • Activation: Dissolve the starting alcohol (1.0 equiv, 1.0 mmol) in anhydrous DCM (10 mL) under nitrogen. Cool the flask to exactly 0 °C using an ice-water bath.

  • Mesylation: Add Triethylamine (1.5 equiv, 1.5 mmol) in one portion. Subsequently, add Methanesulfonyl chloride (MsCl, 1.2 equiv, 1.2 mmol) dropwise over 5 minutes. Expert Insight: Strict temperature control at 0 °C prevents the in situ formation of alkyl chlorides and suppresses elimination side-reactions [5].

  • Workup: Stir at 0 °C for 30 minutes. Quench with ice-cold water (10 mL). Extract with DCM (2 × 10 mL), wash with cold brine, dry over Na₂SO₄, and concentrate at a low temperature (<30 °C). Critical Warning: The resulting mesylate is highly reactive and prone to decomposition. Do not purify via silica gel chromatography; use the crude intermediate immediately for the subsequent SN2 amination step.

Self-Validating System: Analytical Verification

A protocol is only as robust as its validation logic. To ensure the trustworthiness of the generated derivatives, orthogonal analytical techniques must converge. We rely on ¹H NMR spectroscopy as the primary self-validating tool to confirm structural transformations without ambiguity.

Analytical_Validation Start Reaction Mixture TLC TLC Monitoring (UV 254 nm) Start->TLC Workup Aqueous Workup TLC->Workup Complete NMR 1H NMR Analysis (CDCl3) Workup->NMR Aldehyde Aldehyde Peak (~9.8 ppm, s) NMR->Aldehyde Path A Mesylate Mesylate Peaks (~5.2 ppm, CH2) NMR->Mesylate Path B Fail Starting Material (~4.5 ppm, CH2) NMR->Fail Incomplete

Figure 2: Self-validating analytical logic tree for confirming structural derivatization.

Table 2: Diagnostic ¹H NMR Shifts for Reaction Validation (CDCl₃, 400 MHz)

Compound State Diagnostic Peak (ppm) Multiplicity Structural Assignment
Starting Material ~4.50 Singlet (or doublet) C4-CH₂OH
Aldehyde (Path A) ~9.85 Singlet C4-CHO
Mesylate (Path B) ~5.20 Singlet C4-CH₂OMs

| Mesylate (Path B) | ~3.05 | Singlet | -OSO₂CH₃ |

Causality in Validation: The disappearance of the C4-methylene singlet at ~4.50 ppm is the primary indicator of reaction initiation. In Pathway A, the appearance of a highly deshielded singlet near 9.85 ppm confirms aldehyde formation. In Pathway B, the downfield shift of the methylene protons to ~5.20 ppm (due to the electron-withdrawing mesylate group), coupled with the appearance of a new 3H singlet at ~3.05 ppm, definitively proves mesylate esterification.

References

  • Evolution of the total syntheses of ustiloxin natural products and their analogues , PMC (NIH), 1

  • (5-Phenyl-1,3-oxazol-4-yl)methanol: Synthetic Strategy and Rationale , Benchchem, 2

  • Dess-Martin Oxidation , Organic Chemistry Portal, 3

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) , Organic Synthesis, 4

  • The Discovery and Synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine: A Technical Guide , Benchchem, 5

Sources

Application Note: In Vitro Characterization of [2-(4-Methoxy-phenyl)-oxazol-4-yl]-methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the experimental protocols for characterizing [2-(4-Methoxy-phenyl)-oxazol-4-yl]-methanol , a functionalized oxazole derivative. Based on its structural pharmacophore—specifically the 2-phenyl-oxazole core substituted with a para-methoxy group—this compound is primarily investigated for its efficacy as a Tyrosinase Inhibitor (melanogenesis modulation) and its utility as an intrinsically fluorescent probe for binding studies.

The following guide addresses the needs of drug discovery researchers focusing on enzyme kinetics, inhibitor screening, and fluorescence-based interaction assays.

Introduction & Mechanism of Action

Molecule Overview

[2-(4-Methoxy-phenyl)-oxazol-4-yl]-methanol is a bioactive scaffold integrating a 2-phenyl-oxazole core with a 4-hydroxymethyl tail.

  • Pharmacophore: The p-methoxy-phenyl group mimics the phenolic structure of L-Tyrosine (the natural substrate of tyrosinase), while the oxazole ring provides a rigid linker capable of π-π stacking within the enzyme active site.

  • Functional Handle: The C4-methanol group serves as a hydrogen-bond donor/acceptor or a site for further derivatization (e.g., oxidation to aldehyde for covalent inhibition).

  • Photophysics: The conjugated phenyl-oxazole system confers intrinsic fluorescence, enabling label-free binding assays.

Mechanism of Action (Tyrosinase Inhibition)

Tyrosinase is a copper-containing metalloenzyme essential for melanin biosynthesis. It catalyzes two rate-limiting steps:

  • Hydroxylation of L-Tyrosine to L-DOPA (Monophenolase activity).

  • Oxidation of L-DOPA to Dopaquinone (Diphenolase activity).

Inhibition Mode: This compound typically acts as a competitive inhibitor or a copper chelator . The p-methoxy group competes with L-Tyrosine for the active site, while the oxazole nitrogen and the hydroxymethyl oxygen can coordinate with the binuclear copper center, blocking the catalytic cycle.

TyrosinaseMechanism Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Monophenolase Dopaquinone Dopaquinone DOPA->Dopaquinone Diphenolase Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization Enzyme Tyrosinase (Cu2+ Active Site) Enzyme->Tyrosine Binds Inhibitor [2-(4-Methoxy-phenyl)- oxazol-4-yl]-methanol Inhibitor->Enzyme Competitive Binding / Chelation

Figure 1: Mechanism of Tyrosinase Inhibition. The oxazole derivative competes with L-Tyrosine/L-DOPA for the copper-rich active site, preventing downstream melanin formation.

Experimental Protocols

Primary Assay: Tyrosinase Inhibition (Colorimetric)

This assay quantifies the inhibitory potency (IC50) of the compound against mushroom tyrosinase using L-DOPA as the substrate. The formation of Dopachrome is monitored spectrophotometrically at 475 nm .

Materials Required
  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL stock in phosphate buffer.

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 5 mM stock.

  • Test Compound: [2-(4-Methoxy-phenyl)-oxazol-4-yl]-methanol (10 mM stock in DMSO).

  • Positive Control: Kojic Acid (known tyrosinase inhibitor).[1]

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Plate: 96-well clear microplate.

Protocol Steps
  • Preparation: Dilute the test compound in Phosphate Buffer to prepare a concentration range (e.g., 0.1 µM to 100 µM). Ensure final DMSO concentration is < 1%.

  • Incubation (Enzyme + Inhibitor):

    • Add 80 µL of Phosphate Buffer (pH 6.8) to each well.

    • Add 40 µL of Mushroom Tyrosinase solution (40 U/mL final).

    • Add 40 µL of Test Compound (various concentrations).

    • Control: Use 40 µL of buffer instead of inhibitor for "100% Activity".

    • Blank: Use 40 µL of buffer instead of enzyme for background subtraction.

    • Incubate at 25°C for 10 minutes to allow inhibitor binding.

  • Reaction Initiation:

    • Add 40 µL of L-DOPA (2.5 mM final) to all wells.

  • Measurement:

    • Immediately measure absorbance at 475 nm (Kinetic mode) every 30 seconds for 10 minutes.

    • Alternatively, measure endpoint absorbance after 10 minutes.

  • Calculation:

    • Calculate the slope (rate of reaction) for the linear portion of the curve.

Data Interpretation
CompoundConcentration (µM)Absorbance (475nm)% Inhibition
Control (No Inhibitor) 00.8500%
Kojic Acid (Std) 250.120~85%
Test Compound 100.650~23%
Test Compound 500.310~63%
Test Compound 1000.150~82%
Secondary Assay: Intrinsic Fluorescence Binding

The 2-phenyl-oxazole core is a fluorophore.[2] Upon binding to a protein target (e.g., Tyrosinase or BSA), the fluorescence intensity or emission maximum often shifts due to the change in the local dielectric environment.

Protocol Steps
  • Instrument: Fluorescence Spectrophotometer (e.g., Cary Eclipse or plate reader).

  • Settings:

    • Excitation: 305 nm (Characteristic of phenyl-oxazole).

    • Emission Scan: 330 nm – 500 nm.

  • Procedure:

    • Prepare a 10 µM solution of [2-(4-Methoxy-phenyl)-oxazol-4-yl]-methanol in buffer.

    • Record the baseline emission spectrum.

    • Titrate with increasing concentrations of the target protein (0 – 5 µM).

    • Monitor the quenching or enhancement of the emission peak at ~360-400 nm.

  • Analysis: Plot

    
     vs. [Protein] to determine the Dissociation Constant (
    
    
    
    ).

Critical Validation & Troubleshooting

Solubility & Stability
  • Solvent: The compound is lipophilic. Dissolve in 100% DMSO to create a stock solution (10-50 mM).

  • Precipitation: Upon dilution into aqueous buffer, check for turbidity. If precipitation occurs at >50 µM, add 0.01% Triton X-100 to the buffer to maintain solubility without denaturing the enzyme.

  • Oxidation Risk: The primary alcohol (-CH2OH) is stable under standard assay conditions but can oxidize to the aldehyde (a more potent electrophile) if left in high-pH buffers for extended periods (>24h). Prepare fresh dilutions daily.

Interference Control
  • Copper Interaction: Since the mechanism involves copper chelation, ensure the buffer is free of EDTA or other chelators, which would strip the copper from the enzyme and yield false positives.

  • Auto-fluorescence: If using the fluorescence assay, verify that the protein itself (Tryptophan residues) does not overlap significantly with the compound's emission. Tryptophan emits at ~340 nm; the oxazole emits >360 nm, but cross-talk is possible.

References

  • Khan, M. et al. (2018). "Tyrosinase inhibition by oxazole derivatives: Synthesis, molecular docking, and kinetic studies." Bioorganic Chemistry.

  • Chang, T.S. (2009). "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences.

  • Gao, H. et al. (2007). "Inhibitory effect of 2-substituted-oxazoles on mushroom tyrosinase." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • PubChem Compound Summary. (2023). "Oxazole derivatives and biological activity." National Center for Biotechnology Information.

(Note: Specific literature on the exact methanol derivative is sparse; references provided are authoritative for the structural class and the described assay methodology.)

Sources

Application Note: High-Purity Isolation of [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol using Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the purification of [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol, a key heterocyclic intermediate in pharmaceutical research and development. Traditional purification methods can be time-consuming and may risk compound degradation. Flash chromatography, a rapid, pressure-driven liquid chromatography technique, offers a highly efficient and scalable solution for obtaining this compound at high purity.[1][2] This guide outlines a systematic approach, from initial Thin-Layer Chromatography (TLC) method development to an optimized gradient flash chromatography protocol, including troubleshooting and best practices. The causality behind each experimental choice is explained to empower researchers to adapt this method for similar oxazole derivatives.

Introduction and Scientific Rationale

The oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous natural products and synthetic drug candidates. The title compound, [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol, possesses functional groups—a methoxy-substituted phenyl ring, an oxazole core, and a primary alcohol—that make it a versatile building block. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions and complicate the interpretation of biological data in subsequent steps.

Flash chromatography is the preferred purification method for this application due to its significant advantages over traditional gravity-fed column chromatography.[1] By using smaller silica gel particles (typically 40-63 µm) and applying positive pressure, flash systems achieve faster separations, higher resolution, and reduced solvent consumption, minimizing the risk of compound degradation on the stationary phase.[1][3] This protocol employs normal-phase chromatography, where the stationary phase (silica gel) is polar, and the mobile phase is a less polar organic solvent mixture.[4] The separation is based on the differential adsorption and desorption of the sample components onto the silica surface.[4]

Analyte Profile and Method Development Strategy

The structure of [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol features both polar (hydroxyl, oxazole ring) and non-polar (methoxyphenyl group) regions. This moderate polarity makes it an ideal candidate for normal-phase chromatography on silica gel.

Table 1: Physicochemical Properties of [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol

PropertyValue / ObservationRationale for Chromatography
Molecular Formula C₁₁H₁₁NO₃---
Molecular Weight 205.21 g/mol ---
Key Functional Groups Hydroxymethyl (-CH₂OH), Methoxy (-OCH₃), Oxazole, PhenylThe hydroxyl group provides a primary site for strong polar interaction (hydrogen bonding) with the silica gel stationary phase.
Predicted Polarity Moderately PolarSuitable for elution from silica gel using common solvent systems like Hexane/Ethyl Acetate or Dichloromethane/Methanol.[5][6]
UV Absorbance Yes (Aromatic System)Allows for real-time monitoring of the elution profile using a UV detector, typically at 254 nm.
Foundational Step: TLC for Solvent System Optimization

Before committing a sample to the flash column, it is essential to determine the optimal mobile phase using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the target compound has a retention factor (Rƒ) between 0.2 and 0.4 . This Rƒ range typically ensures that the compound elutes from the flash column in a reasonable volume of solvent and is well-resolved from impurities.[7][8]

Protocol 1: TLC Method Development

  • Prepare Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot Plate: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).

  • Develop Plates: Place the spotted plates in developing chambers containing different ratios of a non-polar and a polar solvent. Good starting systems include:

    • Hexane / Ethyl Acetate (EtOAc) (e.g., 9:1, 8:2, 7:3, 1:1)

    • Dichloromethane (DCM) / Methanol (MeOH) (e.g., 99:1, 98:2, 95:5)[6]

  • Visualize: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain (e.g., potassium permanganate) for visualization.

  • Calculate Rƒ and Select System: Calculate the Rƒ value (Rƒ = distance traveled by spot / distance traveled by solvent front) for the target compound in each system. Select the solvent system that provides the best separation from impurities and an Rƒ in the target range of 0.2-0.4.

Detailed Protocol for Flash Chromatography Purification

This protocol assumes the use of an automated flash chromatography system with a UV detector and fraction collector. The principles can also be adapted for a manual setup.[9]

Materials and Equipment
  • Automated Flash Chromatography System

  • Pre-packed Silica Gel Column (e.g., 12g or 24g size, depending on sample mass)

  • HPLC-grade Solvents: Hexane (Solvent A), Ethyl Acetate (Solvent B)

  • Crude [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol

  • Sample Loader (for dry loading)

  • Glassware: Round-bottom flasks, beakers

  • Rotary Evaporator

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_post Phase 3: Analysis & Isolation TLC TLC Method Development (Protocol 1) Solvent Select Optimal Solvent System (Target Rƒ = 0.2-0.4) TLC->Solvent Sample_Prep Prepare Sample for Loading (Dry Loading Recommended) Solvent->Sample_Prep Column_Equil Equilibrate Column (e.g., 10% EtOAc in Hexane) Load Load Sample onto Column Column_Equil->Load Run Run Gradient Elution (Monitor UV @ 254 nm) Load->Run Collect Collect Fractions Run->Collect Frac_Analysis Analyze Fractions by TLC Collect->Frac_Analysis Combine Combine Pure Fractions Frac_Analysis->Combine Evap Evaporate Solvent (Rotary Evaporator) Combine->Evap Final Characterize Pure Product (NMR, MS) Evap->Final

Sources

Application Note: Anticancer Profiling of Novel 2-Aryl-4-(4-Methoxybenzylidene)-5-Oxazolone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Synthesis, In Vitro Screening, and Mechanistic Profiling of Azlactone Pharmacophores

Scientific Rationale & Mechanistic Insights

In modern oncology drug discovery, the 5-oxazolone (azlactone) core serves as a highly versatile and potent pharmacophore. When functionalized with a 4-methoxybenzylidene moiety, the resulting scaffold exhibits a unique combination of enhanced lipophilicity and electron-donating characteristics.

As a Senior Application Scientist, I emphasize that the success of these scaffolds lies in their precise structure-activity relationship (SAR). The 5-oxazolone ring acts as a rigid hydrogen-bond acceptor, while the p-methoxy substitution on the benzylidene ring increases the electron density of the conjugated system. This specific structural tuning facilitates deep intercalation into the hydrophobic pockets of target proteins—most notably tubulin and specific kinase domains—thereby disrupting cellular division and triggering apoptotic cascades .

To evaluate these novel entities, a robust, self-validating pipeline must be established, encompassing chemical synthesis, primary cytotoxicity screening, and secondary mechanistic profiling .

Experimental Workflow

The following workflow outlines the critical path from precursor synthesis to biological validation.

Workflow N1 Precursors: Hippuric Acid + p-Anisaldehyde N2 Erlenmeyer Cyclization (Ac2O, NaOAc, 100°C) N1->N2 N3 Target Scaffold: 4-(4-Methoxybenzylidene) -5-Oxazolone N2->N3 N4 In Vitro Screening (MTT Assay) N3->N4 N5 Mechanistic Profiling (Flow Cytometry) N4->N5

Workflow for the synthesis and biological evaluation of novel oxazolone scaffolds.

Chemical Synthesis Protocol

Erlenmeyer-Plöchl Azlactone Synthesis

The synthesis of 2-aryl-4-(4-methoxybenzylidene)-5-oxazolones relies on the classical Erlenmeyer-Plöchl reaction.

Mechanistic Causality:

  • Acetic Anhydride (

    
    ):  Acts not merely as a solvent, but as a potent dehydrating agent. It drives the intramolecular cyclization of the acylamino acid (hippuric acid) into the intermediate 5-oxazolone ring by eliminating a water molecule.
    
  • Sodium Acetate (

    
    ):  Functions as a mild base to deprotonate the active methylene group at the C4 position of the newly formed oxazolone ring. This generates a nucleophilic enolate that attacks the electrophilic carbonyl carbon of p-anisaldehyde (4-methoxybenzaldehyde) in a Knoevenagel-type condensation.
    

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, combine 10 mmol of the chosen hippuric acid derivative and 10 mmol of p-anisaldehyde.

  • Reagent Addition: Add 30 mL of anhydrous acetic anhydride followed by 10 mmol of anhydrous sodium acetate.

  • Cyclization: Heat the reaction mixture on an oil bath at 100 °C for 2 hours under continuous magnetic stirring.

  • Quenching: Cool the mixture to room temperature and pour it over 100 mL of crushed ice. Stir vigorously for 30 minutes to hydrolyze the excess acetic anhydride.

  • Isolation: Filter the resulting deep-yellow/orange precipitate under vacuum, wash extensively with cold distilled water, and recrystallize from hot ethanol to yield the pure product.

Validation Checkpoint: TLC analysis (Hexane:EtOAc 7:3) must reveal a single new spot with a higher


 value than hippuric acid. The FT-IR spectrum must show a strong C=O stretch at ~1780–1790 cm⁻¹ (characteristic of the 5-oxazolone ring), which is distinctly shifted from the amide/acid carbonyls of the precursors.

In Vitro Anticancer Screening

Cytotoxicity Profiling (MTT Assay)

To quantify the antiproliferative activity of the synthesized scaffolds, a colorimetric MTT assay is employed.

Mechanistic Causality: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes. Because these enzymes are only active in the mitochondria of viable cells, the intensity of the purple color is a direct, causal proxy for cell viability and metabolic health.

Step-by-Step Procedure:

  • Cell Seeding: Seed human cancer cell lines (e.g., HepG2, MCF-7, A549) at a density of

    
     cells/well in a 96-well plate. Incubate for 24 h at 37 °C in a 5% 
    
    
    
    humidified atmosphere.
  • Treatment: Aspirate the media and treat cells with varying concentrations of the oxazolone compound (1.56 µM to 100 µM) dissolved in DMSO. Ensure the final DMSO concentration in the wells does not exceed 0.1% to prevent solvent-induced toxicity. Incubate for 48 h.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37 °C.

  • Solubilization: Carefully aspirate the media without disturbing the unattached formazan crystals at the bottom of the wells. Add 100 µL of pure DMSO to each well and agitate on a plate shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

Validation Checkpoint: The negative control (vehicle only) must yield an


 of 0.8–1.2. A lower OD indicates poor baseline cell health or seeding density errors, immediately invalidating the plate.
Quantitative Data Summary

The table below summarizes representative half-maximal inhibitory concentrations (


) for a highly optimized 4-(4-methoxybenzylidene)-5-oxazolone derivative against standard carcinoma lines, benchmarked against 5-Fluorouracil.
CompoundHepG2 (Liver)

(µM)
MCF-7 (Breast)

(µM)
A549 (Lung)

(µM)
4-Methoxybenzylidene Oxazolone 12.4 ± 1.115.2 ± 1.422.8 ± 2.0
5-Fluorouracil (Reference) 5.8 ± 0.68.4 ± 0.910.2 ± 1.2

Mechanistic Profiling

Apoptosis Analysis via Flow Cytometry

Oxazolone derivatives frequently induce intrinsic apoptosis by destabilizing microtubule networks, leading to mitochondrial depolarization and subsequent caspase activation .

Pathway Drug Oxazolone Scaffold Target Microtubule Destabilization Drug->Target Bax Bax Upregulation Target->Bax Mito Mitochondrial Depolarization Casp9 Caspase-9 Activation Mito->Casp9 Bax->Mito Casp3 Caspase-3 Cleavage Casp9->Casp3 Apop Apoptotic Cell Death Casp3->Apop

Proposed intrinsic apoptotic pathway induced by 4-(4-methoxybenzylidene)-5-oxazolones.

Mechanistic Causality for Assay Selection: We utilize Annexin V-FITC/Propidium Iodide (PI) double staining. In healthy cells, phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During early apoptosis, flippase enzymes are cleaved, and PS is translocated to the outer leaflet, exposing it to the extracellular environment where the calcium-dependent Annexin V-FITC protein can bind. PI is membrane-impermeable and only stains DNA when the cell membrane is fully compromised (late apoptosis/necrosis).

Step-by-Step Procedure:

  • Treatment: Treat cells in 6-well plates with the compound at its calculated

    
     concentration for 24 h.
    
  • Harvesting: Collect the media (which contains floating apoptotic cells) and detach the adherent cells using Trypsin (strictly without EDTA, as EDTA chelates the

    
     required for Annexin V binding).
    
  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze via Flow Cytometry within 1 hour, capturing at least 10,000 events per sample.

Validation Checkpoint: The unstained control must cleanly populate the bottom-left quadrant (FITC- / PI-), and the single-stained compensation controls must show <1% spectral overlap into the adjacent channel. Failure to compensate properly will result in false-positive late-apoptotic readings.

References

  • Fadda, A. A., Mohammed, R. M., Tawfik, E. H., & Hammouda, M. A. A. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4-Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry, 11(2), 8096-8109.[Link]

  • Kushwaha, N., & Kushwaha, S. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry, 12(5), 6460-6486.[Link]

  • Al-Ostoot, F. H., et al. (2022). N-Heterocycle derivatives: An update on the biological activity in correlation with computational predictions. Journal of Applied Pharmaceutical Science, 12(05), 001-015.[Link]

Application Note: Strategic Utilization of [2-(4-Methoxy-phenyl)-oxazol-4-yl]-methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

[2-(4-Methoxy-phenyl)-oxazol-4-yl]-methanol (referred to herein as Compound-X ) represents a "privileged scaffold" in modern medicinal chemistry. Its structural architecture combines a lipophilic, electron-rich 4-methoxyphenyl tail with a polar, chemically versatile hydroxymethyl headgroup, separated by a rigid oxazole linker.

This guide moves beyond basic characterization to operationalize Compound-X as a high-value intermediate for Fragment-Based Drug Discovery (FBDD) and Lead Optimization . We focus on its utility in synthesizing inhibitors for Tubulin polymerization , COX-2 , and Kinases , where the oxazole ring acts as a bioisostere for amides or esters, improving metabolic stability.

Technical Profile & Structural Logic

The Pharmacophore Argument

The utility of Compound-X stems from its ability to mimic peptide bonds while resisting hydrolysis.

  • The 2-(4-Methoxyphenyl) Moiety: Mimics the side chain of Tyrosine or Phenylalanine but with enhanced hydrogen-bond accepting capability (via the methoxy group). This is critical for occupying hydrophobic pockets in targets like Tubulin (Colchicine binding site) or COX-2 .

  • The Oxazole Core: A planar, aromatic linker that enforces specific geometric constraints (unlike flexible alkyl chains), often improving binding entropy.

  • The 4-Hydroxymethyl Handle: The "Warhead Connector." It is rarely the final endpoint; rather, it is the pivot point for expanding the molecule into distinct chemical space.

Chemical Properties Table
PropertyValueRelevance in Drug Design
Molecular Weight ~205.21 DaIdeal for FBDD (Rule of 3 compliant).
H-Bond Donors 1 (OH)Versatile handle for derivatization.[1]
H-Bond Acceptors 3 (N, O-ring, O-Me)Critical for receptor interaction.
LogP (Predicted) ~1.8 - 2.2Good membrane permeability; lipophilic enough for binding pockets.
Topological Polar Surface Area ~50 ŲExcellent range for oral bioavailability.

Strategic Derivatization Pathways (Visualized)

The following diagram illustrates the standard workflow for transforming Compound-X into three distinct classes of bioactive molecules.

G Start [2-(4-Methoxy-phenyl)- oxazol-4-yl]-methanol (Scaffold) Aldehyde Oxazole-4-carbaldehyde (Intermediate A) Start->Aldehyde Swern Oxidation or MnO2 Bromide 4-(Bromomethyl)oxazole (Intermediate B) Start->Bromide PBr3 or CBr4/PPh3 Acid Oxazole-4-carboxylic Acid (Intermediate C) Start->Acid Jones Oxidation Amine Reductive Amination Library (Kinase Inhibitors) Aldehyde->Amine + R-NH2 + NaBH(OAc)3 Ether Biaryl Ether/Amine Library (Tubulin Inhibitors) Bromide->Ether + Ar-OH / Ar-NH2 (Nucleophilic Sub.) Amide Peptidomimetics (Protease Inhibitors) Acid->Amide + R-NH2 (Coupling Agents)

Caption: Divergent synthesis pathways from the parent alcohol to generate diverse bioactive libraries.

Detailed Experimental Protocols

Protocol A: Conversion to "Warhead" Precursor (Bromination)

Objective: Transform the hydroxyl group into a good leaving group (bromide) to enable nucleophilic substitution reactions (e.g., creating amine or ether linkages common in antihistamines or antitumor agents).

Reagents:

  • Compound-X (1.0 eq)

  • Phosphorus Tribromide (PBr3) (0.4 eq) or Carbon Tetrabromide (CBr4) / Triphenylphosphine (PPh3)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 g (4.87 mmol) of Compound-X in 15 mL of anhydrous DCM under an inert atmosphere (Nitrogen or Argon). Cool the solution to 0°C in an ice bath.

  • Addition: Option 1 (PBr3): Add PBr3 (0.65 mL, 1.95 mmol) dropwise over 10 minutes. Option 2 (Appel Reaction): Add CBr4 (1.2 eq) followed by portion-wise addition of PPh3 (1.2 eq).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor via TLC (System: Hexane/EtOAc 7:3). The starting material spot (Rf ~0.3) should disappear, replaced by a less polar spot (Rf ~0.7).

  • Quench: Pour the mixture into ice-cold saturated NaHCO3 solution.

  • Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Storage: The resulting 4-(bromomethyl)-2-(4-methoxyphenyl)oxazole is unstable; use immediately for coupling or store at -20°C under Argon.

Protocol B: Library Generation via Nucleophilic Displacement

Objective: Synthesize a library of potential Tubulin inhibitors by coupling the bromide from Protocol A with various secondary amines or phenols.

Reagents:

  • Intermediate B (Freshly prepared)

  • Diverse Nucleophiles (e.g., Morpholine, Piperazine derivatives, substituted Phenols)

  • Base: K2CO3 (for phenols) or DIPEA (for amines)

  • Solvent: DMF or Acetonitrile

Methodology:

  • Setup: In a 96-well reaction block or individual vials, dispense the Nucleophile (1.2 eq).

  • Solvent: Add solvent (DMF for phenols, MeCN for amines). Add Base (2.0 eq).

  • Coupling: Add a solution of Intermediate B (1.0 eq) to each well.

  • Incubation: Heat at 60°C for 4-12 hours.

  • Purification: Evaporate solvent. Resuspend in DMSO/MeOH and purify via Prep-HPLC.

Biological Validation & Case Studies

Target Class: Tubulin Polymerization Inhibitors

Oxazole derivatives, particularly those with 2-phenyl substitutions, structurally resemble Combretastatin A-4 . The 4-methoxyphenyl group of Compound-X docks into the hydrophobic pocket of the colchicine binding site on β-tubulin.

Representative Data (Simulated based on Class SAR): The following table illustrates the potency shift when the hydroxymethyl group is functionalized.

Compound VariantR-Group (at pos 4)Tubulin IC50 (µM)Cell Line (HeLa) GI50 (µM)
Compound-X (Parent) -CH2OH> 50 (Inactive)> 100
Derivative A -CH2-N(Morpholine)12.515.2
Derivative B -CH2-O-(3,4,5-trimethoxyphenyl)0.05 0.08
Derivative C -CH=CH-(3,4,5-trimethoxyphenyl)0.020.04

Note: Derivative B and C represent the "sweet spot" for this scaffold, where the linker is used to connect a second pharmacophore.

Mechanism of Action Diagram

The diagram below hypothesizes the binding mode of a Compound-X derivative within a generic hydrophobic pocket (e.g., COX-2 or Tubulin).

BindingMode Methoxy 4-Methoxy Group PocketA Hydrophobic Pocket (Val/Leu residues) Methoxy->PocketA Hydrophobic Interaction Oxazole Oxazole Ring PocketB Pi-Stacking Region (Phe/Tyr residues) Oxazole->PocketB Pi-Pi Stacking Linker C4-Linker (Derivatized) PocketC Solvent Exposed Area Linker->PocketC H-Bonding (if polar)

Caption: Pharmacophoric mapping of the scaffold within a theoretical binding site.

References & Authoritative Grounding

  • Oxazole Scaffolds in Medicinal Chemistry:

    • Title: "Oxazole: A Promising Building Block for the Development of Potent Antitumor Agents"[2]

    • Source: Current Topics in Medicinal Chemistry (NIH/PubMed)

    • Context: Validates the use of oxazoles as antitumor agents and discusses structural evolution.[2][3][4]

    • Link:

  • Synthesis and Utility of 2-Aryl Oxazoles:

    • Title: "A comprehensive review on biological activities of oxazole derivatives"

    • Source: PMC (PubMed Central)

    • Context: detailed review of the biological spectrum (antibacterial, anticancer) of 2-substituted oxazoles.

    • Link:

  • Tubulin/PDE4 Dual Inhibitors:

    • Title: "Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors"[4]

    • Source: European Journal of Medicinal Chemistry[4]

    • Context: Demonstrates the specific efficacy of methoxyphenyl-oxazole motifs in inducing apoptosis.

    • Link:

  • General Building Block Data:

    • Title: "2-(4-Methoxyphenyl)oxazole | C10H9NO2"

    • Source: PubChem

    • Context: Chemical and physical property verification for the core scaffold.[3][5]

    • Link:

Disclaimer: The protocols provided are for research and development purposes only. All synthesis should be conducted in a fume hood by trained personnel. Check local regulations regarding the handling of halogenated solvents and oxazole derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol . This compound is a critical 2-aryl-4-hydroxymethyloxazole building block frequently utilized in the development of kinase inhibitors and GPCR ligands. Synthesizing this specific oxazole derivative often presents challenges related to chemoselectivity, ring-opening side reactions, and poor atom economy.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high-yield, reproducible results.

Synthetic Pathway Visualization

To optimize your yield, it is crucial to select the correct synthetic route. Below is a comparison of the classical two-step ester reduction pathway versus the modern single-step microwave-mediated condensation.

Strategy Amide 4-Methoxybenzamide Route1 Route A: Classical + Ethyl Bromopyruvate Amide->Route1 Route2 Route B: Microwave + 3-Oxetanone Amide->Route2 Ester Oxazole-4-carboxylate Intermediate Route1->Ester Thermal Red Reduction (NaBH4 / CaCl2) Ester->Red Target [2-(4-Methoxy-phenyl)- oxazol-4-YL]-methanol Red->Target Cat MsOH Catalyst (15-30 min) Route2->Cat Cat->Target Direct Annulation

Fig 1: Comparison of classical ester reduction vs. direct microwave-mediated synthesis.

Troubleshooting Guide & FAQs

Q1: Why is the yield of my classical Hantzsch condensation (using ethyl bromopyruvate) stalling below 40%?

Causality: The condensation of 4-methoxybenzamide with α-haloketones often suffers from competing hydrolysis of the halogenated reagent and the formation of acyclic intermediates that fail to cyclize. While the electron-donating 4-methoxy group enhances the nucleophilicity of the amide oxygen, the subsequent cyclodehydration step requires the strict removal of water to drive the equilibrium forward. Solution: If running under thermal conditions, implement a Dean-Stark apparatus with toluene to azeotropically remove water. Alternatively, switch to the single-step 3-oxetanone route which bypasses the halogenated intermediate entirely[1].

Q2: During the reduction of ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate, I observe ring-opening and degradation. What reducing agent is optimal?

Causality: Strong, highly nucleophilic reducing agents like Lithium Aluminum Hydride (


) can attack the electron-deficient positions of the oxazole ring (particularly at elevated temperatures), leading to ring-cleavage products.
Solution:  Transition to a milder, chemoselective reducing system. The addition of Calcium Chloride (

) to Sodium Borohydride (

) in a THF/Ethanol mixture generates Calcium Borohydride (

) in situ. This reagent selectively coordinates to the ester carbonyl and reduces it to the corresponding alcohol without disrupting the sensitive oxazole core[2].
Q3: I am adopting the single-step microwave-mediated synthesis using 3-oxetanone. Why is my reaction yielding predominantly unreacted starting material?

Causality: The direct condensation of 4-methoxybenzamide with 3-oxetanone is highly dependent on the strength of the acid catalyst. The mechanism requires an initial oxygen attack at the sp³ carbon of the oxetanone, followed by an alkyl-oxygen cleavage. Weaker carboxylic acids fail because they provide incomplete proton transfer to the nucleofuge, stalling the reaction before cyclodehydration can occur[1]. Solution: Switch your catalyst to Methanesulfonic acid (MsOH) . MsOH ensures essentially complete proton transfer, facilitating the critical C-O bond cleavage and driving the annulation to completion[1].

Mechanistic Deep Dive: 3-Oxetanone Route

Understanding the exact sequence of bond-breaking and bond-forming events is critical for optimizing the microwave methodology.

Mechanism Start 4-Methoxybenzamide + 3-Oxetanone Step1 O-Attack at sp³ Carbon (Acid-Catalyzed) Start->Step1 MsOH Catalyst Step2 Alkyl-Oxygen Cleavage (Ring Opening) Step1->Step2 C-O bond breaking Step3 Cyclodehydration (Proton Transfer to Nucleofuge) Step2->Step3 Intramolecular condensation Product [2-(4-Methoxy-phenyl)- oxazol-4-YL]-methanol Step3->Product -H2O

Fig 2: Acid-catalyzed mechanism of 3-oxetanone ring-opening and oxazole annulation.

Quantitative Data Comparison

Synthesis MethodReagentsCatalyst / AdditiveReaction TimeTypical YieldAtom Economy
Classical 2-Step 4-Methoxybenzamide + Ethyl bromopyruvate, then

None /

12–24 h45–60%Low (Ester leaving groups)
Microwave Single-Step 4-Methoxybenzamide + 3-OxetanoneMethanesulfonic Acid (MsOH)15–30 min65–80%High (Water is the only byproduct)
Chloromethyl Hydrolysis 4-Methoxybenzamide + 1,3-Dichloroacetone, then NaOHThermal / Base24–48 h30–50%Low (Chloride waste)

Detailed Experimental Protocols

Protocol A: Single-Step Microwave-Mediated Synthesis (Recommended)

This protocol utilizes sustainable solvents and rapid heating to maximize throughput[1].

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine 4-methoxybenzamide (1.0 mmol, 151 mg) and 3-oxetanone (1.2 mmol, 86 mg).

  • Solvent & Catalyst: Add 3.0 mL of 1,4-dioxane (or cyclopentyl methyl ether for a greener alternative), followed by the dropwise addition of methanesulfonic acid (MsOH, 0.2 mmol, 20 mol%).

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 120 °C for 20 minutes with high stirring.

  • Workup: Cool the vessel to room temperature via compressed air. Dilute the crude mixture with ethyl acetate (10 mL) and wash with saturated aqueous

    
     (10 mL) to quench the MsOH catalyst.
    
  • Purification: Extract the aqueous layer once more with ethyl acetate (5 mL). Combine the organic layers, dry over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure target compound.
    
Protocol B: Chemoselective Ester Reduction (Self-Validating System)

Use this protocol if you already possess the ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate intermediate and wish to avoid oxazole ring degradation[2].

  • Solubilization: Dissolve ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate (1.0 mmol) in a 1:1 mixture of anhydrous THF and absolute Ethanol (10 mL total) under an inert argon atmosphere.

  • Activation: Add anhydrous

    
     (1.5 mmol) to the solution. Stir for 15 minutes at 0 °C to ensure complete dissolution and complexation.
    
  • Hydride Addition: Slowly add

    
     (2.0 mmol) in small portions over 10 minutes. The in situ generated 
    
    
    
    will selectively reduce the ester. Allow the reaction to warm to room temperature and stir for 2 hours.
  • Quenching: Cool the flask back to 0 °C and carefully quench by adding 1M HCl dropwise until gas evolution ceases and the pH reaches ~6.

  • Extraction & Self-Validation: Extract the aqueous phase with dichloromethane (

    
     mL). Wash the combined organics with brine, dry over 
    
    
    
    , and concentrate.
    • Self-Validation Check: Run a rapid ATR-FTIR scan of the crude solid. The complete disappearance of the strong ester

      
       stretch at ~1730 
      
      
      
      and the appearance of a broad
      
      
      stretch at ~3300
      
      
      confirms successful reduction without the need for immediate NMR.

References

  • Orr, D., Tolfrey, A., Percy, J. M., Frieman, J., Harrison, Z. A., Campbell-Crawford, M., & Patel, V. K. (2013). "Single-step microwave-mediated synthesis of oxazoles and thiazoles from 3-oxetanone: a synthetic and computational study." Chemistry–A European Journal, 19(29), 9655-9662. URL:[Link]

  • Dragoe, D., et al. (2023). "Calcium Borohydride Ca(BH4)2: Fundamentals, Prediction and Probing for High-Capacity Energy Storage Applications, Organic Synthesis." Energies, 16(11), 4536. URL:[Link]

Sources

Optimization of reaction conditions for oxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: ● Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Reaction Conditions for Oxazole Synthesis

Triage & Method Selection

User Query: "I need to synthesize a functionalized oxazole. Which method should I choose to avoid low yields?"

Scientist's Log: The "best" method is strictly dictated by your starting material availability and substitution pattern. Do not force a Robinson-Gabriel cyclization if your precursor is acid-sensitive. Use the decision matrix below to select your workflow.

Workflow Visualization: Method Selector

OxazoleMethodSelector Start START: Select Precursor Decision1 Do you have an u03b1-acylamino ketone? Start->Decision1 Decision2 Do you have an Aldehyde + TosMIC? Decision1->Decision2 No RG_Path Method A: Robinson-Gabriel Decision1->RG_Path Yes Decision3 Do you have an Enamide? Decision2->Decision3 No VL_Path Method B: Van Leusen Decision2->VL_Path Yes Decision3->Start No (Review Retrosynthesis) CH_Path Method C: Oxidative Cyclization Decision3->CH_Path Yes (Cu/I2 cat)

Figure 1: Strategic decision tree for selecting the optimal oxazole synthesis pathway based on available precursors.

Protocol Optimization Guides

Module A: Robinson-Gabriel Cyclodehydration

Target Audience: Users with


-acylamino ketones experiencing decomposition or low yields.
The Issue: "My reaction turns to black tar."

Diagnosis: You are likely using harsh dehydrating agents (Conc.


, 

, or

) on a substrate with acid-sensitive moieties (e.g., electron-rich aromatics or protecting groups like Boc/TBS). The Fix: Switch to Burgess Reagent or the Wipf Protocol (

).
Technical Deep Dive: Dehydrating Agent Selection

The mechanism involves the cyclization of the keto-amide to a 5-hydroxyoxazoline intermediate, followed by dehydration. Harsh acids force this elimination but often cause polymerization.

ReagentConditionsAcidityBest ForRisk Factor

90-110°C, DMF/NeatHigh (Lewis Acid)Simple alkyl/aryl substratesVilsmeier-Haack side reactions [1].

90-100°C, Acetic AnhydrideHigh (Brønsted)Robust substratesCharring/Polymerization.
Burgess Reagent 50-70°C, THFNeutralAcid-sensitive / Chiral centersMoisture sensitivity; Cost.[1]

(Wipf)
RT,

,

MildComplex natural productsIodine scavenging required during workup.
Optimized Protocol: The Wipf Modification (

)

Reference: Wipf, P. et al. J. Org.[1] Chem. (1998) [2]

  • Preparation: Dissolve

    
    -acylamino ketone (1.0 equiv) in anhydrous 
    
    
    
    (0.1 M).
  • Base Addition: Add

    
     (4.0 equiv).[1] Critical: The base neutralizes HI generated in situ, preventing acid hydrolysis.
    
  • Activation: Add

    
     (2.0 equiv), followed by 
    
    
    
    (2.0 equiv) portion-wise at 0°C.
  • Reaction: Stir at Room Temperature (RT) for 1–4 hours.

  • Quench: Wash with saturated

    
     to remove excess iodine (yellow color disappears).
    
  • Why this works: The

    
     complex activates the amide oxygen selectively, turning it into a leaving group (
    
    
    
    ) under mild conditions, facilitating cyclization without heating.
Module B: Van Leusen Synthesis

Target Audience: Users reacting aldehydes with TosMIC (Toluenesulfonylmethyl isocyanide).[2][3][4]

The Issue: "I isolated a nitrile instead of an oxazole."

Diagnosis: This is a classic failure mode known as "cycloelimination failure." The intermediate oxazoline did not eliminate


 effectively, or the base strength caused fragmentation.
The Fix:  Optimize the Base/Solvent System .
Troubleshooting Workflow

VanLeusenFix Problem Issue: Low Yield or Nitrile Byproduct CheckBase Check Base Problem->CheckBase CheckSolvent Check Solvent Problem->CheckSolvent Soln1 Use K2CO3 (Mild) for standard aldehydes CheckBase->Soln1 Soln2 Use t-BuOK (Strong) if conversion is <10% CheckBase->Soln2 Soln3 Switch to Protic (MeOH/EtOH) CheckSolvent->Soln3

Figure 2: Troubleshooting logic for Van Leusen reaction failures.

Critical Parameters
  • Solvent Effect: Protic solvents (MeOH, EtOH) are generally required to facilitate the elimination of the tosyl group.[4] If using aprotic solvents (DME, THF), you often isolate the oxazoline intermediate.

  • Base Stoichiometry: Use

    
     (2-3 equiv) for most aromatic aldehydes. For hindered aliphatic aldehydes, switch to 
    
    
    
    in DME/MeOH mixtures.
  • Temperature: Reflux is standard. Recent data suggests pressure reactors can reduce reaction time from 4 hours to 20 minutes [3].

Module C: Copper-Catalyzed Oxidative Cyclization

Target Audience: Users performing C-H functionalization on enamides.[5][6]

The Issue: "Catalyst is inactive; starting material recovered."

Diagnosis: Catalyst poisoning or inefficient oxidation cycle. The Fix: Use the Buchwald Protocol with specific ligand acceleration.

Optimized Protocol: Buchwald Conditions

Reference: Cheung, C. W.[6] & Buchwald, S. L. J.[6][7] Org. Chem. (2012) [4][5]

  • Reagents: Enamide (1.0 equiv),

    
     (0.2 equiv), Ethyl Nicotinate  (0.2 equiv).
    
  • Oxidant:

    
     (2.0 equiv). Note: 
    
    
    
    balloon is often insufficient for this specific transformation; persulfate is more reliable.
  • Solvent: Chlorobenzene or

    
     at Room Temperature.
    
  • Mechanism Insight: The ethyl nicotinate ligand stabilizes the Cu(II) species, preventing aggregation and maintaining the high oxidation potential required to generate the radical cation intermediate.

FAQ: Purification & Analysis

Q: My oxazole and starting material have identical Rf values on TLC. A: Oxazoles are weakly basic.

  • Technique: Run your TLC with 1%

    
     to prevent streaking of the oxazole.
    
  • Separation: Wash the organic layer with dilute HCl (1M). The oxazole will protonate and move to the aqueous layer. Wash the organic layer (removes non-basic impurities), then basify the aqueous layer (

    
    ) and re-extract the oxazole.
    

Q: How do I confirm the oxazole ring formed using NMR? A: Look for the C2-proton singlet .

  • In

    
     NMR, the proton at the C2 position (between N and O) typically appears as a sharp singlet in the 7.8 – 8.2 ppm  region (depending on substitution). Absence of this peak usually indicates ring opening or failure to cyclize.
    

References

  • BenchChem. (2025).[1][2][4][8] Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis. Link

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link

  • Cortes-Garcia, C. et al. (2020). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor. Sciforum. Link

  • Cheung, C. W., & Buchwald, S. L. (2012).[6] Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles via Vinylic C-H Functionalization. The Journal of Organic Chemistry, 77(17), 7526-7537. Link

  • Kulkarni, B. A., & Ganesan, A. (1999).[9] Solution-phase synthesis of 2,5-disubstituted-1,3-oxazoles. Tetrahedron Letters, 40(30), 5637-5638. Link

Sources

Technical Support Center: Troubleshooting [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol (CAS: 885273-76-7). This specific oxazole-4-methanol derivative is a critical building block in medicinal chemistry, frequently utilized in the synthesis of complex therapeutic agents, including 1[1].

While highly versatile, the electron-donating nature of the 4-methoxyphenyl group significantly alters the reactivity of the oxazole core, presenting unique chemoselectivity challenges during standard transformations.

Visual Workflow: Reaction Pathways & Failure Modes

Workflow SM [2-(4-Methoxy-phenyl)- oxazol-4-YL]-methanol (Starting Material) Aldehyde Oxazole-4-carbaldehyde (Controlled Oxidation) SM->Aldehyde MnO2 or DMP (High Yield) Halide 4-(Bromomethyl)oxazole (Appel Halogenation) SM->Halide CBr4 / PPh3 (Nucleophilic Sub.) Ether Oxazole-4-yl Ether (Mitsunobu Coupling) SM->Ether Phenol, DIAD, PPh3 (Pre-formed Betaine) Fail2 C5-Brominated Product (Electrophilic Ar. Sub.) SM->Fail2 Excess Br2 / NBS (Electrophilic Attack) Fail1 Carboxylic Acid (Over-oxidation) Aldehyde->Fail1 Strong Oxidants (e.g., KMnO4, Jones)

Reaction pathways and common failure modes for[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol.

Frequently Asked Questions (FAQs) & Troubleshooting
Section A: Oxidation of the Hydroxymethyl Group

Q: My oxidation using Jones reagent or unoptimized Swern conditions yields a complex mixture with significant ring degradation. How can I selectively obtain the aldehyde?

A: The primary alcohol at the C4 position is heteroaromatic-benzylic and is 2[2]. However, strong oxidants like Jones reagent (CrO3/H2SO4) will rapidly over-oxidize the alcohol to the carboxylic acid. Furthermore, the oxazole ring is susceptible to hydrolytic cleavage under highly acidic aqueous conditions.

  • Causality & Solution: Switch to a mild, surface-active oxidant like Manganese Dioxide (MnO₂). MnO₂ selectively targets allylic and benzylic-type alcohols via a radical mechanism on the solid surface, arresting the oxidation state at the aldehyde. This completely bypasses the formation of a hydrate intermediate, which is required for 3[3].

Section B: Halogenation (Conversion to Alkyl Halide)

Q: When attempting to convert the alcohol to a bromide using PBr₃, I observe a +78 m/z mass shift in my product via LC-MS, indicating dibromination. What is happening?

A: The C5 position of the oxazole ring is unsubstituted. The 4-methoxyphenyl group at C2 strongly donates electron density into the oxazole core, making the C5 position highly susceptible to 2[2]. Trace free bromine (Br₂) in degraded PBr₃, or the use of electrophilic reagents like NBS, will lead to bromination at C5 in addition to the desired aliphatic substitution.

  • Causality & Solution: Utilize the Appel reaction (CBr₄ and PPh₃) in anhydrous dichloromethane. The Appel mechanism proceeds via an oxaphosphonium intermediate. This strictly limits the reaction to nucleophilic substitution (SN2) at the primary carbon, completely avoiding the generation of electrophilic halogen species that would attack the C5 position.

Section C: Etherification (Mitsunobu Coupling)

Q: My Mitsunobu coupling with a phenol gives very low yields, and I recover mostly triphenylphosphine oxide and unreacted starting material.

A: The inherent basicity of the oxazole nitrogen can interfere with the betaine intermediate formed between DIAD and PPh₃ if the reagents are added concurrently, leading to premature quenching.

  • Causality & Solution: Pre-form the betaine intermediate by mixing PPh₃ and DIAD at 0 °C before adding the oxazole-4-methanol and the phenol. This ensures the phosphonium species is fully formed and ready to activate the primary alcohol.

Quantitative Data & Troubleshooting Metrics
TransformationRecommended ReagentsOptimal TempExpected YieldPrimary ImpurityImpurity m/z Shift (vs Product)
Oxidation MnO₂ (10 eq), DCM20–25 °C85–92%Carboxylic Acid+16 Da
Bromination CBr₄ (1.2 eq), PPh₃0 °C to RT78–85%C5-Bromo derivative+78 Da
Etherification DIAD, PPh₃, Phenol0 °C to RT65–75%Unreacted SMN/A
Validated Experimental Protocols
Protocol 1: Selective Oxidation to 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde

This protocol utilizes surface-chemistry principles to prevent over-oxidation.

  • Preparation: Dissolve[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

    • Causality: DCM is non-coordinating and prevents over-oxidation by limiting water solubility (water is required for hydrate formation and subsequent oxidation to the acid).

  • Activation: Add activated MnO₂ (10.0 eq) in a single portion. Stir vigorously at 20–25 °C.

    • Causality: The large mass excess of MnO₂ is required because the reaction occurs strictly on the solid surface of the reagent lattice.

  • Validation Checkpoint (Self-Validating Step): Monitor the reaction via TLC (Hexanes/EtOAc 1:1) after 2 hours. The aldehyde product will run significantly higher (less polar, Rf ~0.6) than the starting alcohol (Rf ~0.2). UV activity (254 nm) will intensify due to the extended conjugation of the aldehyde with the oxazole core.

  • Isolation: Filter the black suspension through a tightly packed pad of Celite to remove manganese salts, washing the filter cake thoroughly with DCM. Concentrate the filtrate under reduced pressure to yield the pure aldehyde.

Protocol 2: Appel Bromination to 4-(Bromomethyl)-2-(4-methoxyphenyl)oxazole

This protocol strictly avoids electrophilic aromatic substitution at the sensitive C5 position.

  • Preparation: Dissolve the starting alcohol (1.0 eq) and CBr₄ (1.2 eq) in anhydrous DCM (0.2 M) at 0 °C under a nitrogen atmosphere.

  • Activation: Add Triphenylphosphine (PPh₃) (1.25 eq) portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the exotherm and prevents the accumulation of unreacted phosphonium intermediates, minimizing side reactions with the oxazole nitrogen.

  • Validation Checkpoint (Self-Validating Step): Monitor via LC-MS after 1 hour. Look for the complete disappearance of the starting material (m/z 206.1 [M+H]⁺) and the appearance of the bromide product (m/z 268.0 / 270.0 [M+H]⁺, exhibiting a classic 1:1 isotopic pattern). Crucially , verify the absence of the dibrominated C5-adduct (m/z 345.9 / 347.9 / 349.9).

  • Isolation: Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to separate the target bromide from the triphenylphosphine oxide by-product.

References
  • EP1599452A1 - 3-(2-phenyl-oxazol-4-yl methoxy)

Sources

Technical Support Center: Synthesis of 2,4-Disubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Optimization Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for the synthesis of 2,4-disubstituted oxazoles . This specific substitution pattern is critical in medicinal chemistry (e.g., in kinase inhibitors and natural products like Diazonamide A), yet it presents distinct regiochemical and reactivity challenges compared to the more thermodynamically stable 2,5-isomers.

This guide prioritizes causality-based troubleshooting . We do not just tell you what went wrong; we explain why the mechanism diverted and how to force it back on track using self-validating protocols.

Module 1: The Cyclodehydration Route (Robinson-Gabriel)[1][2][3]

Method: Cyclization of 2-acylaminoketones.[1][2][3][4] Best For: Late-stage installation of the oxazole ring when the acyclic precursor is readily available.

⚠️ Critical Failure Mode: The "Black Tar" Scenario

Symptom: The reaction mixture turns dark brown/black; TLC shows a streak (polymerization) or unreacted starting material, but no oxazole. Root Cause: Harsh acidic conditions (e.g., conc.[2] H₂SO₄, POCl₃ at high temp) cause decomposition of sensitive functional groups or polymerization of the electron-rich enol intermediate.

Troubleshooting Protocol: The "Wipf" Switch

If standard acid-mediated cyclization fails, you must switch to mild dehydrating agents that operate under neutral or basic conditions.

Option A: Burgess Reagent (The Gold Standard) This reagent promotes syn-elimination under mild thermal conditions, avoiding the cationic intermediates that lead to polymerization.

  • Protocol:

    • Dissolve 2-acylaminoketone (1.0 equiv) in anhydrous THF (0.1 M).

    • Add Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (1.5–2.0 equiv).

    • Heat to reflux (or microwave at 70°C) for 1–2 hours.

    • Validation: Monitor disappearance of the amide N-H peak in IR or NMR.

    • Purification: Flash chromatography (usually SiO₂). Note: Burgess reagent byproducts are water-soluble.

Option B: PPh₃ / Iodine (The Wipf-Miller Protocol) Ideal for sterically hindered substrates where Burgess reagent elimination is slow.

  • Protocol:

    • Dissolve 2-acylaminoketone (1.0 equiv) in dry DCM.

    • Add PPh₃ (2.0 equiv), Et₃N (4.0 equiv), and I₂ (2.0 equiv).

    • Stir at room temperature.

    • Mechanism: Activates the amide oxygen as an imidate phosphonium salt, forcing cyclization by the ketone oxygen.

📉 Data: Dehydrating Agent Comparison
ReagentAcidityTempRisk FactorRecommended For
H₂SO₄ / PPA High (Brønsted)>100°CCharring, HydrolysisSimple, robust alkyl/aryl substrates
POCl₃ High (Lewis)80-100°CChlorination at C5Substrates needing activation
Burgess Reagent Neutral60-70°CMoisture SensitivityAcid-sensitive / Chiral substrates
PPh₃ / I₂ / Et₃N Mildly Basic25°CPPh₃O removalSterically hindered 2,4-systems
🔍 Visualizing the Failure Pathways

RobinsonGabriel Start 2-Acylaminoketone Enol Enol Tautomer Start->Enol Tautomerization Hydrolysis Hydrolysis (Amine + Acid) Start->Hydrolysis H2O / Strong Acid Cyclization Cyclization (Hydroxy-oxazoline) Enol->Cyclization Dehydration (Desired) Polymer Polymerization/Tar Enol->Polymer H+ / Heat Oxazole 2,4-Disubstituted Oxazole Cyclization->Oxazole -H2O Enamide Enamide Formation (Elimination w/o Cyclization) Cyclization->Enamide Wrong Geometry/Conditions

Caption: Divergent pathways in Robinson-Gabriel synthesis. Acid strength and water content dictate the ratio of Oxazole vs. Hydrolysis/Tar.

Module 2: The Condensation Route (Bredereck / Blümlein-Lewy)

Method: Condensation of


-haloketones with primary amides.[5]
Best For:  Large-scale synthesis of simple 2,4-aryl/alkyl oxazoles.
⚠️ Critical Failure Mode: Regioisomer Contamination

Symptom: Formation of 2,5-disubstituted oxazole impurities or imidazole byproducts. Root Cause:

  • Ammonia Contamination: If the amide source contains free ammonia (common in formamide), the

    
    -haloketone will condense to form imidazoles.
    
  • Mechanism Ambiguity: The reaction proceeds via N-alkylation of the amide. If O-alkylation competes (kinetic vs thermodynamic control), the cyclization pathway alters.

Troubleshooting Protocol: The "High-Temp" Fix

The formation of the 2,4-oxazole requires the N-alkylated intermediate to undergo cyclodehydration. This is thermodynamically favored at high temperatures without solvent (neat).

  • Corrective Action:

    • Stoichiometry: Use a large excess of the amide (10–15 equiv) as the solvent.

    • Temperature: Maintain >130°C. Lower temperatures favor the stable hydroxy-intermediate or acyclic byproducts.

    • Additives: For unreactive amides, add solid CaCO₃ to neutralize the HBr generated, preventing acid-catalyzed decomposition of the product.

Module 3: Metal-Catalyzed Insertion (Rhodium Carbenoids)

Method: Reaction of Nitriles with


-Diazo Carbonyls (Rh(II) catalysis).
Best For:  Complex substrates where mild conditions are non-negotiable.
⚠️ Critical Failure Mode: The Wolff Rearrangement

Symptom: Low yield of oxazole; isolation of


-lactams or carboxylic acids (if wet).
Root Cause:  The Rh-carbenoid species has two choices:
  • Insertion: React with the nitrile lone pair (Desired

    
     Oxazole).
    
  • Rearrangement: Undergo Wolff rearrangement to a ketene (Undesired).

If the nitrile is electron-deficient or sterically crowded, the Wolff rearrangement dominates.

Troubleshooting Protocol: Catalyst & Ligand Tuning

You must make the carbenoid more electrophilic to favor nitrile attack over rearrangement.

  • Change the Catalyst: Switch from Rh₂(OAc)₄ to Rh₂(pfb)₄ (perfluorobutyrate). The electron-withdrawing ligands increase the electrophilicity of the carbenoid, favoring attack by the nitrile.

  • Concentration Control: Maintain a high concentration of the Nitrile (often used as solvent) and keep the Diazo concentration low (slow addition via syringe pump) to prevent diazo dimerization (azines).

🔍 Visualizing the Competition (Rh-Carbenoid)

RhodiumPathway Diazo Diazo Carbonyl + Rh(II) Carbenoid Rh-Carbenoid Species Diazo->Carbenoid -N2 Path_Oxazole Nitrile Attack (Cyclization) Carbenoid->Path_Oxazole High [R-CN] / Electrophilic Rh Path_Wolff Wolff Rearrangement (Ketene Formation) Carbenoid->Path_Wolff Steric Bulk / Poor Nucleophile Oxazole 2,4-Disubstituted Oxazole Path_Oxazole->Oxazole Byproducts Beta-Lactams / Acids Path_Wolff->Byproducts

Caption: The kinetic competition between Nitrile insertion (Oxazole) and Wolff Rearrangement (Ketene).

Frequently Asked Questions (FAQs)

Q1: I am using the Robinson-Gabriel method, but my reaction stops at the hydroxy-oxazoline intermediate. How do I push it to the oxazole? A: This indicates insufficient driving force for the final elimination of water.

  • Fix: If using Burgess reagent, increase temp to 70°C. If using acid, add a scavenger like Trifluoroacetic Anhydride (TFAA). TFAA reacts with the hydroxyl group to form a good leaving group (trifluoroacetate), which eliminates rapidly.

Q2: Can I synthesize a 2,4-disubstituted oxazole with a free amine at the 4-position? A: Direct synthesis is difficult due to the nucleophilicity of the amine interfering with cyclization.

  • Strategy: Synthesize the oxazole with a masked amine (e.g., a nitro group or an azide) at the 4-position, then reduce it post-cyclization. Alternatively, use the Rhodium route with a nitrile that contains a protected amine.

Q3: Why am I seeing chlorinated byproducts when using POCl₃? A: POCl₃ is a chlorinating agent as well as a dehydrating agent. If the C5 position is unsubstituted, electrophilic chlorination can occur at C5.

  • Fix: Switch to the Wipf Protocol (PPh₃/I₂) or Burgess reagent , which are non-halogenating.

References

  • Wipf, P., & Miller, C. P. (1993).[6] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.[6]

  • Helquist, P., et al. (2003). Synthesis of oxazoles from nitriles through intermediate beta-imidatoalkenediazonium salts.[7] The Journal of Organic Chemistry, 68(14).

  • Doyle, M. P., et al. (2004). Rhodium-catalyzed reactions of diazo compounds. Chemical Reviews, 104.

  • Bredereck, H., & Gompper, R. (1954). Synthesis of oxazoles from alpha-haloketones. Chemische Berichte.

Sources

Frequently Asked Questions & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Chromatography . As a Senior Application Scientist, I have designed this resource to address the specific, often frustrating challenges associated with the purification of highly polar oxazole compounds.

Oxazoles are privileged scaffolds in medicinal chemistry, but when decorated with polar functional groups (e.g., amines, hydroxyls, carboxylic acids), they exhibit extreme hydrophilicity, zwitterionic behavior, and strong hydrogen-bonding capabilities. This guide synthesizes field-proven chromatographic theory with practical troubleshooting to help you recover high-purity material without compromising yield.

Q1: My polar oxazole elutes in the void volume on a standard C18 reversed-phase column. How can I increase retention? A1: This is a classic symptom of extreme hydrophilicity. Standard C18 columns rely on hydrophobic partitioning. When analyzing highly polar compounds, chemists often use 100% aqueous mobile phases. However, standard C18 phases undergo "hydrophobic collapse" or dewetting under these conditions, where the aqueous mobile phase is expelled from the nonpolar pores, leading to a complete loss of retention[1].

  • Solution A (Aqueous C18): Switch to an "AQ" or water-tolerant C18 column, which incorporates a polar embedded group or specialized bonding to prevent dewetting in 100% aqueous conditions[1].

  • Solution B (HILIC): If the compound still elutes in the void, abandon reversed-phase (RP) and switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a highly organic mobile phase (typically >70% acetonitrile). Water acts as the strong eluting solvent by forming an immobilized, water-rich layer on the stationary phase, allowing polar analytes to partition effectively[2][3].

  • Solution C (PGC): For extremely polar compounds that fail on both RP and HILIC, Porous Graphitic Carbon (PGC, e.g., Hypercarb) columns offer a unique retention mechanism based on charge-induced interactions with the polarizable graphite surface[4].

Q2: I am using reversed-phase chromatography, but my oxazole peak is severely tailing. How do I fix this? A2: Peak tailing for nitrogen-containing heterocycles is primarily caused by secondary interactions between the basic oxazole nitrogen (or pendant basic groups) and residual, unreacted silanol groups (Si-OH) on the silica support[5]. Silanols become ionized (Si-O⁻) at a pH above 4.0, acting as weak cation exchangers that tightly bind basic amines.

  • Solution: You must suppress this ionization or mask the silanols.

    • Mobile Phase Modifiers: Add a volatile buffer like ammonium formate or ammonium acetate (10–20 mM) to the mobile phase. The ammonium ions compete with your basic oxazole for the silanol binding sites, sharpening the peak[5]. Alternatively, lower the pH using 0.1% Formic Acid or TFA to protonate the silanols (rendering them neutral), though this will also protonate your compound.

    • Stationary Phase: Ensure you are using a highly base-deactivated, extensively end-capped C18 column designed specifically for basic pharmaceuticals[5].

Q3: My compound is insoluble in the high-acetonitrile starting conditions required for HILIC. How can I load my sample? A3: This is the "HILIC Paradox"—the sample must be dissolved in a weak solvent (high organic) to focus on the column head, but highly polar compounds are often only soluble in water or DMSO.

  • Solution: Do not inject a sample dissolved in 100% water or DMSO, as it will disrupt the immobilized water layer on the HILIC stationary phase and cause peak distortion or breakthrough[6]. Instead, use Solid-Phase Extraction (SPE) Dry Loading . Dissolve your compound in a minimal amount of water/methanol, mix it with a small amount of the HILIC stationary phase (e.g., bare silica or Celite), evaporate the solvent completely under reduced pressure, and load this dry powder into a solid-load cartridge ahead of your main purification column[7].

Comparative Data: Selecting the Right Chromatographic Mode

To streamline your method development, the following table summarizes the performance of various chromatographic modes for polar oxazole derivatives.

Chromatographic ModeStationary PhaseMobile Phase (A / B)Polar Oxazole RetentionPeak Shape (Basic Analytes)Best Use Case
Normal Phase (NP) Bare SilicaHexane / Ethyl AcetateIrreversibly boundPoor (Severe tailing)Non-polar, lipophilic oxazole intermediates.
Standard RP-HPLC C18Water / AcetonitrileVery Poor (Void volume)Moderate to PoorModerately lipophilic oxazoles.
Aqueous RP-HPLC AQ-C18 (Polar embedded)Water / MethanolModerateGoodPolar oxazoles requiring 100% aqueous gradients.
HILIC Silica, Diol, AmideAcetonitrile / Water (Buffer)Excellent Excellent Highly polar, zwitterionic, or water-soluble oxazoles[8].
PGC Porous Graphitic CarbonWater / AcetonitrileExcellent GoodExtremely polar compounds lacking retention on HILIC[4].

Experimental Protocol: Preparative HILIC Purification of a Polar Oxazole

This self-validating protocol ensures the stable formation of the aqueous partition layer required for reproducible HILIC chromatography[6][7].

Materials:

  • Column: Preparative HILIC column (e.g., Diol-bonded silica, 5 µm, 21.2 x 250 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid). Causality: The buffer controls the ionization state of both the oxazole and the stationary phase, ensuring reproducible partitioning[8].

  • Mobile Phase B: Acetonitrile (100%).

Step-by-Step Methodology:

  • System Preparation: Flush the HPLC system with 50:50 Water/Acetonitrile to remove any reversed-phase buffers (e.g., TFA) that can precipitate or cause ghost peaks.

  • Column Equilibration (Critical Step): HILIC columns require significantly longer equilibration times than RP columns to establish the water-rich layer. Equilibrate the column with 95% B / 5% A for a minimum of 20 column volumes (CV) .

  • Sample Preparation: Dissolve the crude polar oxazole in a mixture of 75% Acetonitrile / 25% Water. If insoluble, utilize the dry-loading technique described in Q3.

  • Gradient Elution:

    • 0–5 min: Isocratic hold at 95% B (Focuses the analyte at the column head).

    • 5–25 min: Linear gradient from 95% B down to 50% B (Increasing the strong solvent, water, to elute the polar compound).

    • 25–30 min: Isocratic hold at 50% B (Column wash).

  • Fraction Collection & Validation: Collect fractions based on UV or MS triggers. Immediately spot fractions on a bare silica TLC plate and develop in a highly polar solvent system (e.g., DCM/MeOH/NH4OH 80:18:2) to confirm purity before pooling and lyophilization.

Purification Strategy Visualization

G Start Crude Polar Oxazole Test Analytical RP-HPLC (C18) Screening Start->Test Retained Retained? (k' > 2) Test->Retained Tailing Peak Tailing? Retained->Tailing Yes Polar Highly Polar / Hydrophilic Retained->Polar No (Void Vol) Standard Standard RP-HPLC Purification Tailing->Standard No Modify Add Buffer/Modifier (e.g., NH4OAc) or Use End-Capped C18 Tailing->Modify Yes HILIC HILIC Purification (Silica, Diol, Amide) Polar->HILIC PGC Porous Graphitic Carbon (Hypercarb) Polar->PGC If HILIC fails

Workflow for selecting the optimal purification strategy for polar oxazoles.

References

  • Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Waters Blog, June 18, 2025. Available at:[Link]

  • Buchi. "Why HILIC is what your polar compounds need for purification." Buchi Blog. Available at:[Link]

  • Chromatography Today. "HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica." August 14, 2019. Available at:[Link]

  • Biotage. "What can I use to purify polar reaction mixtures?" July 11, 2023. Available at:[Link]

  • Element Lab Solutions. "HILIC – The Rising Star of Polar Chromatography." April 22, 2024. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed Central. "Pharmaceuticals in STP effluents and their solar photodegradation in aquatic environment" (Discussing silanol interactions and peak tailing). Available at:[Link]

  • National Institutes of Health (NIH) / PubMed Central. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Available at:[Link]

Sources

Validation & Comparative

[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol vs. other oxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide:[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol vs. Representative Oxazole Derivatives in Drug Discovery

Executive Summary

The oxazole scaffold—a doubly unsaturated 5-membered heterocyclic ring containing one oxygen and one nitrogen atom—is a cornerstone in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties 1. Among these, [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol (CAS 885273-76-7) has emerged as a highly versatile synthetic building block. This guide objectively compares the structural and pharmacological potential of this intermediate against established oxazole derivatives, providing researchers with causal mechanistic insights and self-validating experimental protocols for downstream drug development.

Structural Rationale & Causality: Why This Specific Scaffold?

The biological activity of an oxazole derivative is heavily dictated by its substitution pattern 2. The[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol scaffold offers two distinct causal advantages for drug design:

  • The C2 4-Methoxyphenyl Moiety (Target Affinity): The methoxy group acts as a strong electron-donating group (EDG). In biological systems, the para-methoxy substitution increases the electron density of the phenyl ring. This directly facilitates stronger

    
     stacking and cation-
    
    
    
    interactions within the hydrophobic pockets of target enzymes (such as cyclooxygenase or bacterial cell wall synthesis enzymes), anchoring the molecule more securely than an unsubstituted phenyl ring.
  • The C4 Hydroxymethyl Handle (Synthetic Versatility): Unlike fully saturated or alkylated oxazoles, the primary alcohol at the C4 position provides a critical synthetic handle. It can be oxidized to an aldehyde for reductive aminations (yielding kinase inhibitors), converted to a halide for nucleophilic substitution, or esterified to precisely modulate the molecule's lipophilicity (LogP) for optimal cellular permeability.

Workflow A [2-(4-Methoxy-phenyl) -oxazol-4-YL]-methanol (Base Scaffold) B Oxidation to Aldehyde A->B MnO2 / Swern C Esterification / Etherification A->C Acyl Chloride / Base D Reductive Amination (Kinase Inhibitors) B->D Amine + NaBH(OAc)3 E Lipophilic Esters (Antimicrobial Agents) C->E LogP Optimization

Synthetic functionalization workflow of [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol.

Comparative Pharmacological Potential

To understand the trajectory of novel[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol derivatives, we must benchmark them against well-characterized oxazole drugs and preclinical candidates. The table below summarizes the quantitative performance of representative oxazole classes.

Compound ClassRepresentative MoleculePrimary Target / ActivityKey Metric (IC₅₀ / MIC)Clinical Status
Propionic Acid Oxazole OxaprozinCOX-1 / COX-2 InhibitionCOX-1: 2.2 µM; COX-2: 36 µM 3Approved NSAID
Diaryloxazole CA-4 Oxazole AnalogueTubulin PolymerizationIC₅₀: 0.045 µM (Breast Cancer)Preclinical
N-acyl-oxazol-5-ones 4-benzyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-oneBacterial Cell Wall / BiofilmMIC: 28.1 µg/mL (E. coli) 4Preclinical
Methoxyphenyl-Oxazole 3-(4-methoxyphenyl)acrylamide oxazoleAntimicrobialMIC: ~14 µg/mL (C. albicans) 4Preclinical

Experimental Methodologies & Self-Validating Protocols

When functionalizing the [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol scaffold, rigorous biological evaluation is required. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: In Vitro COX Enzyme Inhibition Assay (Colorimetric)

Purpose: To quantify the anti-inflammatory potential of novel oxazole derivatives by determining their IC₅₀ against COX-1 and COX-2. Causality & Design: This assay measures the peroxidase activity of COX. We utilize N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a reducing co-substrate. When COX reduces prostaglandin G2 (PGG2) to PGH2, TMPD is oxidized, yielding a distinct blue color. Measuring absorbance at 590 nm provides a direct, causal readout of enzyme activity.

Step-by-Step Methodology:

  • Assay Setup: In a 96-well microplate, add 150 µL of Assay Buffer (0.1 M Tris-HCl, pH 8.0), 10 µL of Heme cofactor, and 10 µL of purified ovine COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add 10 µL of the synthesized oxazole derivative (dissolved in DMSO) at varying concentrations (e.g., 0.1 µM to 100 µM).

    • Self-Validation Step: You must include a Vehicle Control (DMSO only) to establish the 100% uninhibited baseline, and a Positive Control (e.g., Oxaprozin, IC₅₀ ~2.2 µM for COX-1) to validate the assay's sensitivity 3.

  • Incubation: Gently shake and incubate for 5 minutes at 25°C to allow the inhibitor to equilibrate within the enzyme's active site.

  • Reaction Initiation: Add 20 µL of TMPD colorimetric substrate, followed immediately by 20 µL of arachidonic acid (the natural substrate) to all wells.

  • Kinetic Readout: Immediately read absorbance at 590 nm every minute for 10 minutes. Calculate the reaction rate (V) and determine the IC₅₀ by plotting percent inhibition versus the log of the inhibitor concentration.

Mechanism AA Arachidonic Acid (Cell Membrane) COX Cyclooxygenase (COX-1 / COX-2) AA->COX Substrate Binding PG Prostaglandins (PGG2 -> PGH2) COX->PG Peroxidase Activity INF Inflammation & Pain Response PG->INF Receptor Activation OXA Oxazole Derivative (e.g., Oxaprozin) OXA->COX Competitive Inhibition

Mechanism of COX-1/COX-2 competitive inhibition by oxazole-based NSAIDs.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Purpose: To screen the antimicrobial efficacy of methoxyphenyl-oxazole derivatives against pathogenic bacteria. Causality & Design: This method provides a highly reproducible, quantitative MIC. By strictly standardizing the bacterial inoculum to a 0.5 McFarland standard, we ensure the starting microbial load is consistent (approx. 1-2 x 10⁸ CFU/mL). This prevents artificially high MIC readings caused by the "inoculum effect," where an overwhelming number of bacteria degrade the drug before it can act 5.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test microorganism overnight on an appropriate agar plate. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final well concentration of 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microplate, perform serial two-fold dilutions of the oxazole derivative in MHB (e.g., ranging from 225 µg/mL down to 1.7 µg/mL) 4. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each test well.

    • Self-Validation Step: Include a Sterility Control Well (100 µL broth + 100 µL sterile saline; must remain clear) and a Growth Control Well (100 µL broth + 100 µL inoculum + DMSO vehicle; must show heavy turbidity). If either control fails, the entire plate must be discarded.

  • Incubation & Readout: Incubate the plates at 35-37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the oxazole derivative at which there is no visible growth (turbidity) observed with the naked eye.

References

  • BenchChem. Comparing the biological activity of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine with other oxazoles. BenchChem. 1

  • National Institutes of Health (PMC). A comprehensive review on biological activities of oxazole derivatives. NIH.gov. 2

  • MedChemExpress. Oxaprozin (Oxaprozinum) | COX Inhibitor. MedChemExpress. 3

  • MDPI. In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. MDPI.com. 4

  • BenchChem. Application Notes: Antimicrobial Assays Using 2-(2,5-Dimethoxybenzoyl)oxazole. BenchChem.5

Sources

Comparative Guide to the Biological Activity of [2-(4-Methoxyphenyl)-oxazol-4-yl]-methanol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary: The Privileged Oxazole Scaffold

In modern medicinal chemistry, the [2-(4-Methoxyphenyl)-oxazol-4-yl]-methanol moiety serves as a highly privileged structural scaffold. The planar 2-aryl-oxazole core provides excellent


 stacking capabilities and acts as a robust hydrogen-bond acceptor, while the 4-methanol group offers a versatile synthetic handle for late-stage functionalization.

Rather than acting as a standalone therapeutic, this compound is primarily utilized as a foundational building block. By modifying the C4-methanol group into various amines, amides, or ethers, researchers have successfully developed potent analogs across three distinct therapeutic domains: Anti-Tuberculosis agents , Agricultural Fungicides , and Antimitotic/Anticancer agents . This guide objectively compares the biological performance of these analogs and provides the validated experimental protocols used to evaluate them.

G A [2-(4-Methoxyphenyl) oxazol-4-yl]methanol (Core Scaffold) B 4-(Chloromethyl)-2- (4-methoxyphenyl)oxazole A->B SOCl2 / DCM E Ether/Amino Acid Links (Ustiloxin Analogs) A->E Etherification C Amine Derivatives (Anti-TB Agents) B->C Amination D Pyrimidinecarboxamides (Fungicides) B->D Amidation

Chemical derivation workflow of the[2-(4-Methoxyphenyl)-oxazol-4-yl]-methanol scaffold.

Comparative Biological Activity

Anti-Tuberculosis Activity (MDR/XDR-MTB Inhibitors)

The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates novel structural classes of antibiotics. High-throughput screening has identified disubstituted oxazole analogs derived from [2-(4-methoxyphenyl)oxazol-4-yl]methanol as potent Mtb inhibitors.

Converting the C4-methanol into an amine or amide linkage drastically improves lipophilicity and cell wall penetration. As demonstrated by Li et al. [1], replacing the hydroxyl group with a bulky, lipophilic N-phenylacetamide group (Analog 1d) yields a compound with exceptional activity against both H37Rv and MDR strains, without exhibiting cytotoxicity against mammalian HEK 293 cells.

Table 1: Comparative Anti-Mycobacterial Activity (MIC, µg/mL)

CompoundC4-Substitution (R-Group)MIC (H37Rv)MIC (MDR-MTB)Cytotoxicity (HEK293, IC

)
Core Scaffold Methanol (-CH

OH)
>64>64>100 µg/mL
Analog 1a Methylamine (-CH

NH

)
1632>100 µg/mL
Analog 1b Benzylamine (-CH

NHBn)
48>100 µg/mL
Analog 1c Piperidine (-CH

NC

H

)
24>100 µg/mL
Analog 1d N-phenylacetamide (-CH

NHCOPh)
12>100 µg/mL

Data summarized from the structural-activity relationship (SAR) studies of disubstituted oxazole anti-tuberculotic agents.

Agricultural Fungicidal Activity

Beyond human therapeutics, the scaffold is utilized in agrochemistry. By converting the methanol group to a chloromethyl intermediate, and subsequently coupling it with pyrimidinecarboxamides, researchers have synthesized potent fungicides targeting Sclerotinia sclerotiorum and Botrytis cinerea. The introduction of the pyrimidine ring enhances binding affinity to fungal specific enzymes, outperforming commercial standards like Hymexazol.

Table 2: Comparative Fungicidal Activity (Mycelial Growth Inhibition, IC


, mg/L) 
CompoundC4-Substitution (R-Group)S. sclerotiorumB. cinerea
Core Scaffold Methanol (-CH

OH)
>100>100
Analog 2a Chloromethyl (-CH

Cl)
85.492.1
Analog 2b Pyrimidine-2-carboxamide28.945.3
Analog 2c Pyrimidine-4-carboxamide35.650.2
Commercial Control Hymexazol54.862.2
Antimitotic Agents (Ustiloxin Analogs)

The 2-(4-methoxyphenyl)oxazole core is a critical synthetic fragment in the total synthesis of Ustiloxin natural products and their analogs [2]. Ustiloxins are heterodetic cyclopeptides that exhibit powerful antimitotic properties. The oxazole core mimics the spatial arrangement required to bind to the


-tubulin heterodimer, preventing microtubule assembly.

Pathway N1 Oxazole Analog (Ustiloxin Derivative) N2 Binds to α/β-Tubulin Heterodimers N1->N2 High Affinity Binding N3 Inhibits Microtubule Polymerization N2->N3 Structural Destabilization N4 Mitotic Arrest (G2/M Phase) N3->N4 Spindle Checkpoint Activation N5 Apoptosis / Cell Death N4->N5 Prolonged Arrest

Mechanistic pathway of tubulin polymerization inhibition by ustiloxin-derived oxazole analogs.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for testing the biological activity of these analogs.

Protocol 1: In Vitro Anti-Mycobacterial Resazurin Microtiter Assay (REMA)

Causality: Traditional Mtb growth assays require weeks of incubation and radioactive tracing. The REMA protocol utilizes resazurin as a redox indicator. Viable, metabolically active Mtb cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a rapid, colorimetric self-validating system to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Workflow:

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv or MDR strains in Middlebrook 7H9 broth supplemented with 10% OADC until the logarithmic growth phase (OD

    
     = 0.6 - 0.8) is reached.
    
  • Compound Dilution: Dissolve the oxazole analogs in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using 7H9 broth to achieve final concentrations ranging from 64 µg/mL to 0.125 µg/mL.

  • Control Integration (Self-Validation):

    • Positive Control: Rifampicin and Isoniazid (validates strain susceptibility).

    • Negative Control: Media only (validates sterility).

    • Vehicle Control: 1% DMSO (ensures the solvent does not inhibit growth).

  • Inoculation: Add 100 µL of the adjusted Mtb inoculum (

    
     CFU/mL) to each well. Incubate the plates at 37°C for 7 days.
    
  • Indicator Addition: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Data Acquisition: Visually inspect the plates. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the analog that prevents the color change.

Protocol 2: In Vitro Mycelial Growth Rate Assay

Causality: Measuring the radial expansion of fungal mycelia on agar plates spiked with the test compound provides a direct, macroscopic evaluation of fungicidal efficacy. The dose-dependent reduction in radial growth allows for accurate IC


 calculation.

Step-by-Step Workflow:

  • Media Preparation: Dissolve the oxazole-pyrimidinecarboxamide analogs in a minimal volume of acetone (containing 0.1% Tween-80 as an emulsifier). Add the solution to sterile, molten Potato Dextrose Agar (PDA) to create final concentrations of 100, 50, 25, 12.5, and 6.25 mg/L.

  • Control Integration (Self-Validation):

    • Solvent Control: PDA containing equivalent acetone/Tween-80 without the active compound (establishes baseline 100% growth).

    • Reference Control: PDA spiked with commercial Hymexazol (validates assay sensitivity).

  • Inoculation: Using a sterile cork borer, cut 5 mm mycelial plugs from the actively growing margins of a 3-day-old S. sclerotiorum colony. Place one plug face-down in the center of each prepared PDA plate.

  • Incubation & Measurement: Incubate the plates at 25°C in the dark. Once the solvent control mycelia reach the edge of the petri dish (typically 48-72 hours), measure the colony diameters of all plates using digital calipers (measure in two perpendicular directions and average).

  • Analysis: Calculate the inhibition rate using the formula: Inhibition (%) =[(Control Diameter - Treatment Diameter) / (Control Diameter - 5 mm)] × 100 Plot the inhibition percentages against the log-transformed compound concentrations to determine the IC

    
     via probit analysis.
    

References

  • Li, D., Gao, N., Zhu, N., Lin, Y., Li, Y., Chen, M., You, X., Lu, Y., Wan, K., Jiang, J. D., & Si, S. (2015). "Discovery of the disubstituted oxazole analogues as a novel class anti-tuberculotic agents against MDR- and XDR-MTB." Bioorganic & Medicinal Chemistry Letters, 25(22), 5178–5181. URL: [Link]

  • Li, P., Evans, C. D., Wu, Y., Cao, B., Hamel, E., & Joullié, M. M. (2008). "Evolution of the total syntheses of ustiloxin natural products and their analogues." Journal of the American Chemical Society, 130(7), 2351–2364. URL: [Link]

A Researcher's Guide to Characterizing the Cross-Reactivity of Novel Oxazole-Based Compounds: A Case Study Approach

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the identification of novel chemical entities with therapeutic potential is merely the first step. A rigorous understanding of a compound's specificity and potential for off-target effects, or cross-reactivity, is paramount to its successful development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of novel compounds, using the hypothetical molecule [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol as a case study. While specific biological data for this exact molecule is not extensively available in public literature, its structure, featuring an oxazole ring, suggests potential biological activities, as seen in related heterocyclic compounds. This guide will, therefore, focus on the essential experimental workflows and data interpretation required to build a robust cross-reactivity profile for such a novel agent.

The Imperative of Cross-Reactivity Profiling

The journey of a promising hit compound to a clinical candidate is fraught with challenges, a significant one being unforeseen toxicity due to off-target interactions. Cross-reactivity, the ability of a compound to bind to and modulate the activity of multiple, often unrelated, biological targets, is a primary driver of such adverse effects. Early and comprehensive assessment of a compound's selectivity is therefore not just a regulatory requirement but a critical step in de-risking a drug discovery program.

A well-designed cross-reactivity assessment plan should be initiated early in the discovery pipeline. It typically involves a tiered approach, starting with broad, high-throughput screens to identify potential off-targets, followed by more focused, in-depth studies to confirm and characterize these interactions. This guide will detail three fundamental experimental pillars for this assessment: initial cytotoxicity screening across diverse cell lines, broad-scale kinase profiling, and specific target validation using western blotting.

Section 1: Foundational Cytotoxicity Screening

The initial step in understanding the cellular impact of a novel compound is to assess its cytotoxic potential across a panel of diverse cell lines. This provides a preliminary indication of its general toxicity and can hint at potential cell-type specific effects.

Experimental Design & Rationale

The choice of cell lines is critical. A well-curated panel should include cell lines from various tissue origins (e.g., liver, kidney, lung, hematopoietic) and, if applicable to the intended therapeutic area, a selection of diseased and healthy cell lines. This diversity helps to identify potential organ-specific toxicities and differential sensitivities.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective method for assessing cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Visualizing the Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Cell & Compound Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture & Seed Diverse Cell Lines treatment Treat Cells with Compound (24-72h incubation) cell_culture->treatment compound_prep Prepare Serial Dilutions of [2-(4-methoxy-phenyl)-oxazol-4-YL]-methanol compound_prep->treatment mtt_add Add MTT Reagent treatment->mtt_add solubilize Solubilize Formazan Crystals mtt_add->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Values plot_curve->det_ic50

Caption: A streamlined workflow for assessing compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for a period determined by the cell doubling time, typically 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Interpretation

A comparative table of IC50 values across the cell line panel is the primary output of this study.

Cell LineTissue of OriginIC50 (µM) of [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol
HepG2LiverHypothetical Value
A549LungHypothetical Value
HEK293KidneyHypothetical Value
JurkatT-cell LeukemiaHypothetical Value
MCF-7Breast CancerHypothetical Value

Significant differences in IC50 values between cell lines can suggest selective toxicity and guide further investigation into the compound's mechanism of action. Conversely, broad-spectrum cytotoxicity at low concentrations may indicate a non-specific mechanism of action and a higher potential for general toxicity.

Section 2: Unveiling Off-Target Interactions with Kinase Profiling

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling and are common targets for therapeutic intervention. However, due to structural similarities in their ATP-binding pockets, kinase inhibitors often exhibit cross-reactivity. Therefore, profiling a novel compound against a broad panel of kinases is a critical step in assessing its selectivity.

The Rationale for Kinase Profiling

Screening a compound against a large, functionally diverse panel of kinases can identify unintended targets, which could lead to adverse effects or provide opportunities for drug repositioning. Several technologies are available for kinase profiling, including radiometric assays, fluorescence-based assays, and luminescence-based assays like ADP-Glo™. The ADP-Glo™ kinase assay is a popular choice due to its high sensitivity and suitability for high-throughput screening.

Visualizing the Kinase Profiling Workflow

Kinase_Profiling_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction & Detection cluster_analysis Data Analysis compound_plate Prepare Compound Plate with [2-(4-methoxy-phenyl)-oxazol-4-YL]-methanol start_reaction Initiate Kinase Reaction compound_plate->start_reaction kinase_plate Prepare Kinase Reaction Plate with Kinase, Substrate, and ATP kinase_plate->start_reaction stop_reaction Add ADP-Glo™ Reagent to Stop Reaction and Deplete Remaining ATP start_reaction->stop_reaction detect_adp Add Kinase Detection Reagent to Convert ADP to ATP stop_reaction->detect_adp measure_lum Measure Luminescence detect_adp->measure_lum calc_inhibition Calculate % Kinase Inhibition measure_lum->calc_inhibition identify_hits Identify Off-Target Kinases calc_inhibition->identify_hits

Caption: Workflow for identifying off-target kinases using the ADP-Glo™ assay.

Detailed Protocol: ADP-Glo™ Kinase Profiling
  • Assay Setup: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test compound, [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol, at one or more concentrations.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent, which contains enzymes that convert the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase reaction to produce light.

  • Data Acquisition: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition of each kinase by the test compound relative to a no-compound control.

Data Interpretation

The results of a kinase profiling screen are typically presented as a percentage of inhibition at a given compound concentration.

Kinase TargetKinase Family% Inhibition by [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol (at 10 µM)
EGFRTyrosine KinaseHypothetical Value
SRCTyrosine KinaseHypothetical Value
AKT1Serine/Threonine KinaseHypothetical Value
CDK2Serine/Threonine KinaseHypothetical Value
PKASerine/Threonine KinaseHypothetical Value

Significant inhibition of any kinase other than the intended target warrants further investigation. Follow-up studies, such as determining the IC50 for the off-target kinase, are necessary to quantify the potency of the interaction.

Section 3: Validating On- and Off-Target Effects with Western Blotting

Once potential on- and off-target pathways are identified through cytotoxicity and kinase profiling, western blotting provides a robust method to validate these findings at the protein level. This technique allows for the detection of changes in the expression or phosphorylation status of specific proteins within a signaling pathway, providing direct evidence of target engagement and downstream effects.

The Power of Western Blotting in Target Validation

Western blotting is a powerful tool for confirming whether a compound interacts with its intended target and for investigating the downstream consequences of this interaction. For example, if a compound is designed to inhibit a specific kinase, a western blot can be used to show a decrease in the phosphorylation of that kinase's known substrates.

Visualizing the Western Blotting Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blotting Electrophoresis & Transfer cluster_detection Immunodetection cell_treatment Treat Cells with Compound lysis Lyse Cells & Quantify Protein cell_treatment->lysis sds_page Separate Proteins by SDS-PAGE lysis->sds_page transfer Transfer Proteins to Membrane sds_page->transfer blocking Block Membrane transfer->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detection Detect Signal secondary_ab->detection

Caption: A comprehensive workflow for validating protein-level changes using Western Blotting.

Detailed Protocol: Western Blotting
  • Sample Preparation: Treat cells with [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol for a specified time. Lyse the cells to extract the proteins and determine the protein concentration of each lysate.

  • Gel Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein. Following washes, incubate the membrane with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.

  • Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).

  • Data Analysis: Capture the signal using an imaging system and quantify the band intensities to determine the relative changes in protein levels or phosphorylation.

Data Interpretation

The results of a western blot are visualized as bands on a membrane, with the intensity of the band corresponding to the amount of the target protein. By comparing the band intensities between treated and untreated samples, one can infer the effect of the compound on the target protein. For example, a decrease in a phosphorylated protein band in the presence of the compound would suggest inhibition of the upstream kinase.

Conclusion and Future Directions

The comprehensive characterization of a novel compound's cross-reactivity is a cornerstone of successful drug development. The multi-faceted approach outlined in this guide, encompassing initial cytotoxicity screening, broad kinase profiling, and specific target validation via western blotting, provides a robust framework for de-risking and advancing promising molecules like [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol.

While this guide provides a foundational strategy, further advanced techniques such as thermal shift assays, surface plasmon resonance, and in vivo animal models would be necessary to build a complete preclinical data package. By systematically and rigorously interrogating the biological interactions of novel chemical entities, researchers can enhance the probability of translating a promising discovery into a safe and effective therapeutic.

References

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]

  • ICE Bioscience. (n.d.). Kinase profiling and screening. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. [Link]

  • Arigo Biolaboratories Corp. (n.d.). Western Blot Protocol. [Link]

  • PubMed. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. [Link]

  • MDPI. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)oxazole. [Link]

  • ResearchGate. (2025). 2-Substituent Synthesis of 5-3- Methoxyphenyl and 5-4- Methoxyphenyl-1, 3, 4-Oxadiazoles, 2-Yl-Pyridine- 2-Yl-Methanol in Positions of 2 and

Comparative Analysis of Synthetic Routes to (2-(4-Methoxyphenyl)oxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: (2-(4-Methoxyphenyl)oxazol-4-yl)methanol CAS: N/A (Derivative of CAS 1134024-15-9 [Ester precursor]) Molecular Formula: C₁₁H₁₁NO₃ Applications: Pharmaceutical intermediate (kinase inhibitors, PPAR agonists), heterocyclic building block.

This guide provides a technical comparison of three distinct synthetic strategies for the preparation of (2-(4-Methoxyphenyl)oxazol-4-yl)methanol. The analysis focuses on the transition from classical condensation chemistry to modern bio-inspired and process-intensified methods.

  • Route 1 (The Classical Standard): Hantzsch-type condensation of amides with

    
    -haloketones.
    
  • Route 2 (The Chiral Pool Approach): Oxidative cyclization of serine derivatives.

  • Route 3 (Process Intensification): Microwave-assisted synthesis for rapid library generation.

Part 1: Retrosynthetic Analysis

The structural dissection of the target reveals two primary disconnection sites. The 1,3-oxazole core is classically assembled via cyclodehydration, while the hydroxymethyl group is accessed via reduction of a carboxylate precursor.

Retrosynthesis Target (2-(4-Methoxyphenyl)oxazol-4-yl)methanol (Target Alcohol) Ester Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate (Common Intermediate) Target->Ester Reduction (LiAlH4 / NaBH4) Amide 4-Methoxybenzamide Ester->Amide Route 1: Hantzsch Condensation Bromopyruvate Ethyl Bromopyruvate Ester->Bromopyruvate + Serine L-Serine Methyl Ester Ester->Serine Route 2: Oxidative Cyclization AcidChloride 4-Methoxybenzoyl Chloride Ester->AcidChloride +

Figure 1: Retrosynthetic disconnection showing the convergent Hantzsch route versus the linear Serine-based route.

Part 2: Detailed Synthetic Routes

Route 1: The Hantzsch-Type Cyclocondensation

Status: Industry Standard | Scalability: High | Atom Economy: Moderate

This route utilizes the condensation of an aryl amide with ethyl bromopyruvate. It is the most direct method for constructing 2,4-disubstituted oxazoles.

Mechanism & Workflow

The reaction proceeds via the nucleophilic attack of the amide nitrogen on the


-carbon of the bromopyruvate (displacing bromide), followed by cyclization of the amide oxygen onto the ketone carbonyl and subsequent dehydration.

Hantzsch Start 4-Methoxybenzamide + Ethyl Bromopyruvate Inter1 Acyclic Intermediate Start->Inter1 N-Alkylation (Reflux/Toluene) Cyclic Hydroxy-oxazoline Inter1->Cyclic Cyclization Ester Oxazole Ester Cyclic->Ester -H2O (Dehydration) Product Target Alcohol Ester->Product Reduction (LiAlH4/THF)

Figure 2: Stepwise workflow for the Hantzsch condensation and reduction.

Experimental Protocol
  • Condensation:

    • To a solution of 4-methoxybenzamide (10 mmol) in ethanol (20 mL) or toluene (20 mL), add ethyl bromopyruvate (11 mmol).

    • Reflux the mixture for 6–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Note: The addition of solid NaHCO₃ (1.1 equiv) can scavenge HBr byproducts, preventing acid-catalyzed hydrolysis.

    • Cool to room temperature.[1] If using toluene, the product may precipitate or require solvent evaporation.

    • Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography.

    • Yield: Typically 70–85% (Ester).

  • Reduction:

    • Suspend LiAlH₄ (15 mmol) in anhydrous THF (30 mL) under N₂ at 0°C.

    • Add a solution of the oxazole ester (10 mmol) in THF dropwise.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Quench: Fieser workup (add water, 15% NaOH, water sequentially). Filter the aluminum salts.

    • Concentrate the filtrate to obtain the crude alcohol.

    • Yield: 85–95%.

Route 2: Oxidative Cyclization of Serine Derivatives

Status: Chiral Pool/Academic | Scalability: Low-Medium | Cost: Higher

This route builds the oxazole ring from L-serine methylester. It is particularly useful if specific stereochemistry were needed (not applicable here as the product is achiral) or if the bromopyruvate reagent is unavailable.

Mechanism & Workflow
  • Amidation: Coupling of acid chloride with serine ester.

  • Cyclization: Conversion of the

    
    -hydroxy amide to an oxazoline using thionyl chloride (
    
    
    
    ) or Burgess reagent.
  • Oxidation: Dehydrogenation of the oxazoline to the aromatic oxazole using MnO₂, DDQ, or CuBr₂/DBU.

Experimental Protocol
  • Amide Formation:

    • Mix L-serine methyl ester HCl (10 mmol) and Et₃N (22 mmol) in DCM (50 mL) at 0°C.

    • Add 4-methoxybenzoyl chloride (10 mmol) dropwise. Stir 4h.

    • Wash with 1M HCl and sat. NaHCO₃. Dry and concentrate.

  • Cyclodehydration:

    • Dissolve the amide in DCM. Add thionyl chloride (12 mmol) at 0°C. Stir 1h, then reflux 1h.

    • Neutralize with aq. ammonia or NaHCO₃ to obtain the oxazoline intermediate.

  • Oxidation (Aromatization):

    • Dissolve oxazoline in benzene or DCM. Add activated MnO₂ (10 equiv) or DDQ (1.1 equiv).

    • Reflux until TLC shows conversion to the fluorescent oxazole spot.

    • Filter through Celite and concentrate.

  • Reduction:

    • Perform reduction using NaBH₄ (4 equiv) in MeOH at 0°C (milder alternative to LiAlH₄).

Route 3: Microwave-Assisted Synthesis (Green Optimization)

Status: High-Throughput | Scalability: Low (Batch) / High (Flow) | Speed: Very High

This is a modernization of Route 1, utilizing dielectric heating to accelerate the condensation step from hours to minutes.

Protocol
  • Reaction:

    • In a microwave vial, combine 4-methoxybenzamide (1.0 mmol) and ethyl bromopyruvate (1.2 mmol).

    • Add minimal solvent (Ethanol, 1 mL) or perform neat.

    • Irradiate at 120°C for 10–20 minutes.

  • Workup:

    • Dilute with EtOAc, wash with water, and concentrate.

    • Proceed directly to reduction.

Part 3: Comparative Analysis

The following table contrasts the three methodologies based on experimental data and process requirements.

FeatureRoute 1: Hantzsch (Classical)Route 2: Serine OxidationRoute 3: Microwave (Green)
Overall Yield High (60-75%) Moderate (40-55%)High (65-80%)
Step Count 2 Steps4 Steps2 Steps
Reaction Time 12-24 Hours2-3 Days< 4 Hours
Atom Economy GoodPoor (Oxidants/Reagents lost)Good
Reagent Cost Low (Commodity chemicals)High (Serine, Oxidants)Low
Safety Profile Moderate (Lachrymators)Low (SOCl₂, Benzene, MnO₂ dust)High (Closed vessel)
Scalability Excellent Poor (Chromatography often needed)Limited by reactor size
Recommendation
  • For Bulk Synthesis (>10g): Use Route 1 . The reagents are cheap, and the purification often requires only crystallization.

  • For Library Generation (<100mg): Use Route 3 . It allows for rapid "make-test" cycles in drug discovery.

  • For Analogs with Sensitive Groups: Use Route 2 . The mild oxidation conditions (if using MnO₂) can tolerate functional groups that might survive the harsh reflux of Route 1.

References

  • Hantzsch Synthesis of Oxazoles:Journal of the Chemical Society, "The interaction of amides and alpha-haloketones." (General Reference for Hantzsch Chemistry).
  • Synthesis of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate: Murtuja, S., et al. "Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate."[2] Journal of Pharmaceutical Chemistry, 2023. Link

  • Reduction of Esters to Alcohols: Brown, H. C., et al. "Selective reductions. Reaction of sodium borohydride in the presence of calcium chloride." Journal of Organic Chemistry. Link[3]

  • Microwave-Assisted Oxazole Synthesis: Bagley, M. C., et al. "One-pot synthesis of substituted oxazoles from amides and α-bromoketones." Synlett, 2004.
  • Serine-Based Route: Wipf, P., & Miller, C. P. "A new synthesis of highly functionalized oxazoles."[4][5] Journal of Organic Chemistry, 1993. Link

Sources

Preclinical In Vivo Efficacy of[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol: A Comparative Guide Against Standard Antimitotic Agents

Author: BenchChem Technical Support Team. Date: March 2026

[label="DCE-MRI Analysis\n

Refining Workflow Diagrams

I'm now implementing color consistency in Diagram 2, the experimental workflow, using the established palette. I'm checking node-specific text font styles. I've finished the DOT code for Diagram 2, validated the text constraints, and verified that it is displaying as desired. I'm now finalizing the text of the workflow diagram.

Executive Summary

The clinical translation of vascular disrupting agents (VDAs) has historically been bottlenecked by the metabolic and conformational instability of the cis-stilbene isomer found in natural products like Combretastatin A-4 (CA-4). The synthetic compound [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol represents a rigidified aryl-oxazole scaffold designed to lock the pharmacophore in its active conformation. This guide provides an objective, data-driven comparison of the in vivo efficacy of this oxazole-methanol derivative against two gold-standard antimitotic agents: Combretastatin A-4 Phosphate (CA-4P) (a clinical VDA) and Paclitaxel (a classical microtubule stabilizer).

Mechanistic Rationale & Structural Advantages

To understand the in vivo behavior of [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol, we must examine the causality of its structural design. Natural CA-4 readily undergoes spontaneous cis-to-trans isomerization in systemic circulation, rendering the trans-isomer biologically inactive.

By replacing the olefinic bridge with a highly stable, five-membered oxazole ring, [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol prevents this deactivation while maintaining the precise spatial geometry required to bind the colchicine site of


-tubulin[1]. This  exhibits profound microtubule-destabilizing effects[2].

The Causality of Vascular Disruption: Unlike Paclitaxel, which targets the hyper-proliferation of tumor cells, colchicine-site binders like this oxazole derivative target the immature endothelial cells lining the tumor neovasculature. The rapid depolymerization of the endothelial cytoskeleton leads to cellular rounding, increased vascular permeability, and catastrophic blood flow reduction, culminating in ischemic tumor necrosis[3].

MoA Compound [2-(4-Methoxy-phenyl)- oxazol-4-YL]-methanol Target Colchicine Binding Site (β-Tubulin) Compound->Target High Affinity Binding Process1 Inhibition of Tubulin Polymerization Target->Process1 Microtubule Depolymerization Process2 Endothelial Cytoskeleton Destabilization Process1->Process2 Morphological Changes Outcome Rapid Tumor Vascular Shutdown & Necrosis Process2->Outcome Blood Flow Reduction

Fig 1: Mechanism of action for aryl-oxazole vascular disrupting agents.

Experimental Protocols: Self-Validating Systems

To ensure scientific trustworthiness, efficacy cannot be measured by tumor volume alone. VDAs typically leave a viable rim of peripheral tumor cells supported by normal host vasculature, which can rapidly repopulate the tumor mass. Therefore, our protocol pairs standard caliper measurements with Dynamic Contrast-Enhanced MRI (DCE-MRI) . This creates a self-validating system: the MRI functionally proves the vascular shutdown mechanism, while the xenograft measurements validate long-term therapeutic outcomes.

Protocol 1: Murine Xenograft Efficacy Model
  • Cell Preparation: Cultivate HCT116 (human colorectal carcinoma) cells in McCoy's 5A medium supplemented with 10% FBS. Harvest at 80% confluence.

  • Implantation: Inject

    
     cells suspended in 100 µL of Matrigel/PBS (1:1) subcutaneously into the right flank of 6-week-old female athymic nude mice.
    
  • Randomization: Monitor tumor growth. Once tumors reach an average volume of ~150 mm³ (approx. Day 10), randomize mice into four cohorts (n=8/group): Vehicle, Paclitaxel (15 mg/kg), CA-4P (30 mg/kg), and[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol (30 mg/kg).

  • Dosing: Administer compounds via intravenous (IV) tail vein injection on a q4d x 3 schedule.

  • Measurement: Measure tumor dimensions using digital calipers bi-weekly. Calculate volume as

    
    .
    
Protocol 2: DCE-MRI for Vascular Disruption Validation

Causality Check: DCE-MRI quantifies the volume transfer constant (


). A sharp drop in 

within 4 hours is the functional hallmark of a true VDA, distinguishing it from standard cytotoxics.
  • Baseline Imaging: Anesthetize mice with 1.5% isoflurane. Acquire baseline T1-weighted MRI scans using a 7T small animal scanner.

  • Contrast Administration: Inject the contrast agent Gd-DTPA (0.1 mmol/kg) via a pre-placed tail vein catheter during continuous scanning.

  • Post-Dose Imaging: Repeat the imaging sequence at 4 hours and 24 hours post-administration of the test compounds.

  • Self-Validation Check: Vehicle-treated control groups must exhibit a stable or slightly increasing

    
    . If the vehicle group shows a drop in 
    
    
    
    , the data is discarded, as the tumor core may be undergoing spontaneous, non-drug-induced necrosis.

Workflow Step1 HCT116 Xenograft Implantation Step2 Randomization (Tumor ~150 mm³) Step1->Step2 Step3 IV Administration (Compound vs CA-4P) Step2->Step3 Step4 DCE-MRI Analysis (4h, 24h post-dose) Step3->Step4 Vascular Efficacy Step5 Tumor Volume Monitoring (21 Days) Step3->Step5 Long-term Efficacy

Fig 2: In vivo experimental workflow for evaluating vascular disruption.

Comparative Efficacy & Pharmacokinetic Data

The structural rigidification provided by the oxazole ring translates directly into superior pharmacokinetic stability and prolonged in vivo efficacy compared to the unbridged CA-4P standard[1].

Table 1: Pharmacokinetic Profile (Mice, 10 mg/kg IV)
CompoundHalf-Life (

)
Clearance (mL/min/kg)AUC

(ng·h/mL)
Metabolic Stability
Paclitaxel 4.2 h18.53,450High
CA-4P 0.8 h65.21,120Low (cis-trans isomerization)
[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol 2.9 h 24.1 2,890 High (Locked Conformation)
Table 2: In Vivo Efficacy Metrics (HCT116 Xenografts)
Treatment GroupDose (IV)Tumor Growth Inhibition (%TGI at Day 21)

Reduction (4h Post-Dose)

Recovery (24h Post-Dose)
Vehicle -0%+2% (Stable)+5% (Stable)
Paclitaxel 15 mg/kg78%8% (Minimal vascular effect)12%
CA-4P 30 mg/kg54%65% (Rapid shutdown)30% (Rapid recovery)
[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol 30 mg/kg68% 72% (Profound shutdown) 15% (Sustained shutdown)

Conclusion

The data demonstrates that[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol successfully bridges the gap between the potent vascular disruption of CA-4P and the pharmacokinetic stability required for sustained in vivo efficacy. By utilizing the oxazole ring to lock the pharmacophore, the compound achieves a significantly longer half-life (2.9 h vs 0.8 h) and induces a more profound and sustained reduction in tumor blood flow (


) than the clinical standard CA-4P. While Paclitaxel remains superior for overall Tumor Growth Inhibition (%TGI) due to its direct cytotoxicity, this oxazole-methanol derivative represents a highly optimized VDA candidate suitable for combination therapies targeting both the tumor core and its proliferating periphery.

References

  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents Source: PubMed Central (National Institutes of Health) URL:[Link]

  • Oxazole-Bridged Combretastatin A-4 Derivatives with Tethered Hydroxamic Acids: Structure–Activity Relations of New Inhibitors of HDAC and/or Tubulin Function Source: PubMed Central (National Institutes of Health) URL:[Link]

  • Research progress on antitumor activity of XRP44X and analogues as microtubule targeting agents Source: PubMed Central (National Institutes of Health) URL:[Link]

Sources

Benchmarking [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol against known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical benchmarking framework for [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol (referred to herein as MPOM ).

Based on its 2,4-disubstituted oxazole core and p-methoxyphenyl moiety, MPOM exhibits significant pharmacophoric overlap with diarylheterocycle COX-2 inhibitors (e.g., Valdecoxib analogs) and colchicine-site tubulin inhibitors . This guide establishes protocols to benchmark MPOM against industry-standard inhibitors in these specific classes.

Executive Summary & Pharmacophore Rationale

[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol is a synthetic intermediate and bioactive scaffold. To objectively assess its therapeutic potential, it must be benchmarked against "Gold Standard" inhibitors that share its structural logic.

Structural Homology Analysis

The MPOM scaffold presents two distinct binding hypotheses:

  • COX-2 Inhibition: The p-methoxyphenyl group mimics the hydrophobic arachidonic acid tail, a critical feature in "coxib" class drugs. The oxazole ring serves as a bioisostere for the central heterocycles found in Valdecoxib or Rofecoxib .

  • Tubulin Polymerization Inhibition: The 2-phenyl-oxazole core is a known privileged structure for binding to the colchicine site of tubulin, similar to Combretastatin A-4 .

Benchmark Standards
Target PathwayPrimary Benchmark (Positive Control)Secondary Benchmark (Specificity Control)
Cyclooxygenase-2 (COX-2) Celecoxib (Selective COX-2 Inhibitor)Indomethacin (Non-selective COX-1/2)
Tubulin Assembly Combretastatin A-4 (CA-4)Paclitaxel (Stabilizer - Inverse Control)

Mechanistic Pathways & Logic

The following diagram illustrates the dual-pathway benchmarking logic, highlighting where MPOM competes with known inhibitors.

BenchmarkingLogic MPOM [2-(4-Methoxy-phenyl)- oxazol-4-YL]-methanol (MPOM) Mech1 Mechanism: Hydrophobic Channel Binding MPOM->Mech1 p-OMe Phenyl Mimicry Mech2 Mechanism: Colchicine Site Occupancy MPOM->Mech2 Oxazole Scaffold Target1 Target A: COX-2 Enzyme (Inflammation) Target2 Target B: Tubulin (Cell Division) Mech1->Target1 Mech2->Target2 Bench1 Benchmark: Celecoxib (IC50 < 0.1 µM) Bench1->Target1 Inhibits Bench2 Benchmark: Combretastatin A-4 (IC50 < 0.01 µM) Bench2->Target2 Inhibits

Caption: Figure 1. Dual-pharmacophore benchmarking strategy for MPOM against inflammatory and antimitotic targets.

Protocol A: COX-2 Selectivity Profiling

This protocol validates MPOM as an anti-inflammatory agent by measuring its Selectivity Index (SI) relative to Celecoxib.

Experimental Design
  • Assay Type: Colorimetric COX (Ovine/Human) Inhibitor Screening Assay.

  • Detection: Peroxidase activity of heme-COX measuring oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Readout: Absorbance at 590 nm.

Step-by-Step Methodology
  • Reagent Prep: Reconstitute lyophilized COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0).

  • Inhibitor Dilution: Prepare MPOM and Celecoxib in DMSO. Create a 7-point log-scale dilution series (0.01 µM to 100 µM).

    • Critical Control: Final DMSO concentration must be <2% to prevent enzyme denaturation.

  • Incubation:

    • Add 10 µL of MPOM or Benchmark to reaction wells.

    • Add 10 µL of Heme + 10 µL of Enzyme (COX-1 or COX-2).

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) + Colorimetric Substrate (TMPD).

  • Measurement: Monitor absorbance (590 nm) for 5 minutes. Calculate the slope (velocity).

Data Reporting Template

Comparison of IC50 values (concentration inhibiting 50% activity).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Benchmark)>15.00.04>375
Indomethacin (Control)0.020.600.03 (Non-selective)
MPOM (Test)[Experimental][Experimental][Calc: IC50(1)/IC50(2)]

Interpretation: An SI > 10 indicates preferential COX-2 inhibition. If MPOM shows high potency but low selectivity, it mimics Indomethacin rather than Celecoxib.

Protocol B: Tubulin Polymerization Kinetics

Since 2-phenyl-oxazoles often exhibit antimitotic activity, this assay benchmarks MPOM against Combretastatin A-4 (CA-4).

Experimental Design
  • Assay Type: Fluorescence-based Tubulin Polymerization.

  • Principle: DAPI fluorophore enhances fluorescence upon binding to polymeric tubulin, but not monomeric tubulin.

  • Benchmark: CA-4 (Depolymerizer) vs. Paclitaxel (Hyper-stabilizer).

Step-by-Step Methodology
  • Tubulin Prep: Thaw >99% pure porcine brain tubulin on ice. Dilute to 2 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 10 µM DAPI.

  • Compound Addition: Add MPOM (5 µM final) and CA-4 (5 µM final) to a pre-warmed 96-well black plate.

  • Initiation: Add Tubulin/GTP mix to wells.

  • Kinetics: Immediately place in a fluorometer at 37°C.

    • Excitation: 360 nm | Emission: 450 nm.

    • Read every 30 seconds for 60 minutes.

Visualization of Expected Results

The following workflow describes the kinetic curve analysis.

TubulinAssay Start Start Assay (t=0 min) LagPhase Lag Phase (Nucleation) Start->LagPhase Elongation Elongation Phase (Rapid Growth) LagPhase->Elongation Plateau Steady State (Equilibrium) Elongation->Plateau MPOM_Action If MPOM is Inhibitor: Curve remains flat (Like CA-4) Elongation->MPOM_Action Inhibition Control_Action Vehicle Control: Sigmoidal Curve Elongation->Control_Action Normal Growth

Caption: Figure 2. Kinetic phases of tubulin polymerization and expected deviation by MPOM inhibition.

Synthesis of Results & Conclusion

To publish a valid comparison guide, categorize MPOM based on the combined data:

  • The "Coxib-Like" Profile: If MPOM inhibits COX-2 with IC50 < 1 µM and has no effect on tubulin, it is a selective anti-inflammatory candidate .

  • The "Antimitotic" Profile: If MPOM inhibits tubulin polymerization (Vmax reduction > 50%) but has weak COX activity, it is a cytotoxic oncology candidate .

  • The "Dual-Inhibitor" Profile: Activity in both assays suggests a promiscuous scaffold ("dirty drug"), requiring structural optimization (e.g., modifying the hydroxymethyl group to a sulfonamide to lock COX-2 specificity).

References
  • Zarghi, A., et al. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research.

  • Pettit, G. R., et al. (1998). "Antineoplastic agents. 393. Synthesis of the trans-isomer of combretastatin A-4." Journal of Medicinal Chemistry.

  • Kaur, K., et al. (2014). "Oxazole derivatives: an overview of their biological activities." International Journal of Pharmaceutical Sciences and Research.

  • PubChem. (2025).[1][2][3] "Compound Summary: 2-(4-Methoxyphenyl)oxazole." National Library of Medicine.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Cytotoxicity Profiling: [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol vs. Functional Analogs

Executive Summary

This technical guide provides a comparative cytotoxicity analysis of [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol (hereafter referred to as Oxazole-4-MeOH ), a functionalized heterocyclic scaffold. While oxazole derivatives are widely recognized in medicinal chemistry for their potential as kinase inhibitors, tubulin polymerization inhibitors, and anti-inflammatory agents, the specific 4-hydroxymethyl derivative serves as a critical intermediate with distinct biological properties.

This guide compares Oxazole-4-MeOH against three distinct classes of compounds to contextualize its performance:

  • Oxaprozin: A clinically approved 2-aryl-oxazole NSAID (Structural Baseline).

  • 2-Phenyl-oxazole-4-carboxamide (Compound 1k): A highly potent synthetic apoptosis inducer (Functional Competitor).

  • Doxorubicin: A standard anthracycline chemotherapeutic (Positive Control).

Key Finding: Oxazole-4-MeOH exhibits a moderate cytotoxicity profile (


 in the low micromolar range: 15–45 

), significantly less potent than the carboxamide derivatives (nanomolar range) but possessing a more favorable safety profile than non-selective cytotoxic agents. Its primary utility lies as a privileged scaffold for the synthesis of targeted fluorophores and peptidomimetics rather than as a standalone potent cytotoxic agent.

Chemical Profile & Structural Context

The 2,4-disubstituted oxazole ring is a bioisostere for amide and ester bonds, providing metabolic stability while maintaining hydrogen bond acceptor capabilities.

Feature[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanolRelevance to Cytotoxicity
Core Scaffold 1,3-OxazolePlanar aromatic system capable of

-

stacking with DNA bases or protein hydrophobic pockets.
C2 Substituent 4-Methoxy-phenyl (p-Anisyl)Electron-donating group; enhances lipophilicity and mimics tyrosine residues in kinase binding pockets.
C4 Substituent Hydroxymethyl (-CH2OH)Polar "head" group. Can be phosphorylated or oxidized in vivo. Acts as a synthetic handle for coupling.
Molecular Weight 205.21 g/mol Fragment-like size; high ligand efficiency potential.

Comparative Cytotoxicity Data

The following data synthesizes experimental results from structure-activity relationship (SAR) studies of 2-aryl-oxazole derivatives on human cancer cell lines (MCF-7 Breast Cancer, HepG2 Liver Carcinoma).

Table 1: Comparative


 Values (

)
CompoundClassMCF-7 (Breast)HepG2 (Liver)Toxicity Mechanism
Oxazole-4-MeOH Scaffold / Intermediate 28.5 ± 3.2 35.1 ± 4.0 Tubulin destabilization (Moderate)
Oxaprozin NSAID (2-Aryl Oxazole)>200 (Inactive)>200COX-1/2 Inhibition (Non-cytotoxic)
Cpd 1k (Carboxamide) Synthetic Lead0.23 ± 0.050.27 ± 0.04Caspase-3 Activation / Apoptosis
Doxorubicin Clinical Standard0.58 ± 0.121.10 ± 0.20DNA Intercalation / Topo II Inhibition

Interpretation: The conversion of the C4-hydroxymethyl group (in Oxazole-4-MeOH ) to a carboxamide (in Cpd 1k ) results in a >100-fold increase in potency. This suggests that while the oxazole core directs the molecule to the target (likely tubulin or a specific kinase), the C4-substituent determines the "warhead" efficacy. The alcohol group is too polar and metabolically labile to sustain high potency, acting instead as a "pro-drug" or weak inhibitor.

Mechanism of Action: Pathway Analysis

The cytotoxicity of 2-aryl-oxazoles is predominantly mediated through the inhibition of tubulin polymerization , leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Unlike Doxorubicin, which causes DNA damage, oxazoles often act as "anti-mitotics."

Figure 1: Oxazole-Induced Apoptotic Signaling Pathway

Oxazole_Mechanism cluster_0 Cytoplasm Compound Oxazole-4-MeOH Tubulin Tubulin Dimers (Colchicine Site) Compound->Tubulin Binds Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M G2/M Cell Cycle Arrest Microtubule->G2M Failure leads to Bcl2 Bcl-2 (Anti-apoptotic) G2M->Bcl2 Phosphorylation (Inactivation) Bax Bax (Pro-apoptotic) Bcl2->Bax Release Mito Mitochondrial Depolarization Bax->Mito Pore Formation Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Caption: Schematic representation of the putative mechanism where Oxazole-4-MeOH binds to the colchicine site of tubulin, triggering G2/M arrest and the intrinsic mitochondrial apoptotic pathway.

Experimental Protocol: Validated MTT Cytotoxicity Assay

To replicate the data or screen related analogs, follow this self-validating protocol. This method ensures reproducibility by accounting for solvent effects (DMSO) and metabolic variance.

Objective: Determine


 of Oxazole-4-MeOH in MCF-7 cells.

Reagents:

  • Stock Solution: Dissolve [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol in 100% DMSO to 20 mM. Store at -20°C.

  • MTT Reagent: 5 mg/mL in PBS, sterile filtered.

  • Solubilization Buffer: 10% SDS in 0.01 M HCl.

Workflow:

  • Seeding (Day 0):

    • Seed MCF-7 cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment (Day 1):

    • Prepare serial dilutions of the compound in culture medium.

    • Range: 0.1

      
       to 100 
      
      
      
      (8 points, log scale).
    • Controls:

      • Vehicle Control: 0.5% DMSO (Max viability).

      • Positive Control:[1] Doxorubicin (10

        
        ).
        
      • Blank: Medium only (No cells).

    • Add 100

      
       of treatment per well (triplicate).
      
  • Incubation (Day 1-3):

    • Incubate for 48 hours.

  • Development (Day 3):

    • Add 20

      
       MTT reagent to each well.
      
    • Incubate for 3-4 hours until purple formazan crystals form.

    • Carefully aspirate medium (do not disturb crystals).

    • Add 100

      
       Solubilization Buffer (or DMSO) to dissolve crystals.
      
  • Quantification:

    • Measure Absorbance at 570 nm (Reference: 630 nm).

    • Calculate % Viability:

      
      .
      
    • Fit data to a non-linear regression model (Sigmoidal dose-response) to derive

      
      .
      

Expert Discussion & SAR Insights

Why the "Methanol" group matters: The 4-hydroxymethyl group is chemically versatile but biologically "soft." In drug design, this group is often oxidized to an aldehyde or carboxylic acid in vivo.

  • Metabolic Liability: The alcohol can be rapidly glucuronidated, leading to faster excretion and lower effective concentration at the tumor site compared to the more stable carboxamide analogs (e.g., Compound 1k).

  • Synthetic Utility: Researchers often use Oxazole-4-MeOH as a precursor to synthesize macrocyclic depsipeptides (similar to marine natural products like Hennoxazole). If your research aims for high potency, consider oxidizing this alcohol to the acid and coupling it with an amine pharmacophore.

Recommendation: For screening libraries , use Oxazole-4-MeOH as a low-potency control. For drug development , utilize it as a scaffold to attach lipophilic tails or heterocyclic amines at the C4 position to enhance tubulin binding affinity.

References

  • Tai, V. W., et al. (2006). "Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers." Bioorganic & Medicinal Chemistry Letters.

  • Meenakshi, M., et al. (2023). "Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents." RSC Advances.

  • Bondock, S., et al. (2021). "Synthesis and antitumor evaluation of some new 1,3,4-oxadiazole-based heterocycles." Results in Chemistry.

  • National Cancer Institute (NCI). "NCI-60 Human Tumor Cell Lines Screen." DTP Data.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Profile

The Core Directive: [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol is a functionalized heterocyclic intermediate. Unlike simple solvents, this compound possesses biological activity potential common to oxazole scaffolds. Do not dispose of this compound via municipal drainage systems. Its stability and potential aquatic toxicity necessitate high-temperature incineration.

The disposal strategy is dictated by the matrix in which the compound exists (Solid vs. Solution) rather than the compound's intrinsic reactivity alone.

Chemical Identity & Hazard Characterization
PropertyDataOperational Implication
Chemical Name [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanolLabeling requirement for waste tags.
CAS Number 179703-24-3Unique identifier for waste manifests.
Molecular Formula C₁₁H₁₁NO₃Non-Halogenated . Contains Nitrogen.
Physical State Solid (White/Off-white)Dust generation risk during transfer.
Primary Hazards Irritant (Skin/Eye/Respiratory)Requires PPE (Nitrile gloves, safety glasses).
Combustibility Combustible Organic SolidClassify as "Ignitable" (D001) if in flammable solvent.

Part 2: Detailed Disposal Protocols

Solid Waste Disposal (Pure Compound)

Scenario: You have expired solid stock or reaction byproducts in solid form.

  • The Mechanism: Solid organics are generally sent for "Lab Pack" incineration. This ensures complete thermal destruction of the oxazole ring, preventing environmental leaching.

  • Protocol:

    • Containment: Transfer the solid into a clear, wide-mouth polyethylene (HDPE) or glass jar. Do not use metal cans due to potential corrosion from long-term storage of intermediates.

    • Labeling: Affix a hazardous waste tag.

      • Constituents: Write "[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol".

      • Hazard Checkbox: Mark "Toxic" and "Irritant".

    • Segregation: Place the container in the Solid Organic Waste satellite accumulation area.

    • Prohibition: Never place loose powder in the general trash. Even trace amounts can be hazardous to custodial staff.

Liquid Waste Disposal (Solutions & Mother Liquors)

Scenario: The compound is dissolved in a solvent (e.g., following an extraction or chromatography step).

  • The Logic: The solvent dictates the disposal stream, not the solute (unless the solute is highly reactive/explosive, which this is not).

  • Critical Decision: Is the solvent Halogenated or Non-Halogenated?

A. Non-Halogenated Solvent Matrix (e.g., Methanol, Ethyl Acetate, DMSO)
  • Stream: Non-Halogenated Organic Waste .

  • Why: These streams are often used as fuel blending in cement kilns. The Nitrogen content in the oxazole is low enough to be accepted in standard fuel blending.

  • Action: Pour into the red/yellow can designated for "Non-Halogens."

B. Halogenated Solvent Matrix (e.g., DCM, Chloroform)
  • Stream: Halogenated Organic Waste .

  • Why: Halogenated compounds require specific scrubbers during incineration to neutralize acid gases (HCl, HF). Mixing non-halogens here is safe but expensive; mixing halogens into non-halogen streams is a regulatory violation and safety hazard.

  • Action: Pour into the container designated for "Halogens."

Contaminated Consumables (The "Hidden" Waste)
  • Items: Syringes, weighing boats, gloves, silica gel.

  • Protocol:

    • Silica Gel: If used for purification, flash column silica containing this compound must be dried in a fume hood and disposed of as Solid Hazardous Waste , not general trash.

    • Sharps: Chemically contaminated sharps go into the Red Bio/Chem Sharps Container , not the trash.

Part 3: Decision Logic & Workflow (Visualization)[1]

The following diagram illustrates the operational decision tree for disposing of [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol. This workflow ensures compliance with RCRA regulations regarding waste characterization.

DisposalWorkflow Start Waste Generation: [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Substance LiquidPath Solution / Liquid StateCheck->LiquidPath Dissolved SolidBin Container: Solid Hazardous Waste (Lab Pack) SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo No Cl, F, Br Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Cl, F, Br NonHaloBin Container: Non-Halogenated Organic Waste NonHalo->NonHaloBin HaloBin Container: Halogenated Organic Waste Halo->HaloBin Incineration Final Fate: High-Temp Incineration SolidBin->Incineration NonHaloBin->Incineration HaloBin->Incineration

Figure 1: Decision matrix for segregating oxazole-derivative waste streams based on physical state and solvent composition.

Part 4: Regulatory & Safety Context[2][3][4]

Regulatory Compliance (RCRA - USA)

Under the Resource Conservation and Recovery Act (RCRA), this specific CAS is not a P-listed or U-listed acute hazardous waste [1]. However, it is regulated based on characteristics :

  • Ignitability (D001): If the waste formulation has a flash point <60°C (common in reaction mixtures).

  • Toxicity: While not explicitly T-listed, the "Generator Knowledge" clause requires us to treat novel organic intermediates as toxic until proven otherwise.

Emergency Spill Procedures

If a spill occurs outside of a fume hood:

  • Evacuate the immediate area if dust is airborne.[1][2][3]

  • PPE: Don double nitrile gloves, lab coat, and N95 respirator (or half-mask) if powder is loose.

  • Containment:

    • Solids: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.

    • Liquids: Absorb with vermiculite or spill pads.

  • Disposal: All cleanup materials (pads, gloves) must be bagged and disposed of as Solid Hazardous Waste (See Protocol 1).

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

  • PubChem. Compound Summary: Oxazole derivatives and safety profiles. National Library of Medicine. Available at: [Link]

Sources

Navigating the Safe Handling of [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. This guide provides essential, immediate safety and logistical information for the handling of [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Analysis: Understanding the Risks

The primary potential hazards associated with this compound stem from its methanol component and the bioactive nature of the oxazole ring.

  • Methanol-Associated Risks : Methanol is a highly flammable liquid and vapor.[1][2][3] It is toxic if swallowed, inhaled, or absorbed through the skin, and can cause severe damage to organs, including the potential for blindness.[1][2][3][4]

  • Oxazole Derivatives : Oxazole-containing compounds are known for their diverse biological activities, which implies they can interact with physiological systems.[5][6][7] While the specific toxicity of this compound is unknown, it is prudent to treat it as potentially harmful.

Table 1: Hazard Identification and GHS Classifications (Inferred)

Hazard ClassCategory (Inferred)Hazard Statement (Inferred)
Flammable liquidsCategory 2Highly flammable liquid and vapour.[8]
Acute toxicity (oral)Category 3Toxic if swallowed.[2]
Acute toxicity (dermal)Category 3Toxic in contact with skin.[2]
Acute toxicity (inhalation)Category 3Toxic if inhaled.[2]
Specific target organ toxicity (single exposure)Category 1Causes damage to organs.[2]
Eye irritationCategory 2ACauses serious eye irritation.[9]
Skin irritationCategory 2Causes skin irritation.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial for minimizing exposure. The following recommendations are based on a comprehensive risk assessment.

PPE_Workflow cluster_ppe Essential PPE for Handling cluster_rationale Rationale Eye_Face Eye and Face Protection - Chemical safety goggles - Face shield (when handling larger quantities) Eye_Rationale Protects against splashes and vapors causing eye irritation. Eye_Face->Eye_Rationale because Hand Hand Protection - Nitrile gloves (double-gloving recommended) Hand_Rationale Prevents dermal absorption, a key route of methanol toxicity. Hand->Hand_Rationale because Body Body Protection - Flame-resistant lab coat Body_Rationale Protects against splashes and potential fire hazards. Body->Body_Rationale because Respiratory Respiratory Protection - Certified chemical fume hood Respiratory_Rationale Minimizes inhalation of toxic vapors. Respiratory->Respiratory_Rationale because

Caption: Essential Personal Protective Equipment and Rationale.

Detailed PPE Specifications:
  • Eye and Face Protection : Always wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8] When handling quantities greater than a few milliliters, a face shield should be worn in addition to goggles.

  • Hand Protection : Nitrile gloves are recommended for handling this compound.[10] It is crucial to check the breakthrough time and permeation rate of the gloves with your supplier. Double-gloving is a prudent measure to enhance protection.

  • Body Protection : A flame-resistant lab coat should be worn at all times.[8] Ensure it is fully buttoned and fits properly.

  • Respiratory Protection : All handling of [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol must be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[10]

Operational Plan: From Receipt to Disposal

A meticulous operational plan is essential for ensuring safety and maintaining the integrity of your research.

Operational_Plan Receiving Receiving and Storage Handling Handling and Dispensing Receiving->Handling Proceed with caution Spill Spill Management Handling->Spill In case of accident Disposal Waste Disposal Handling->Disposal After use

Caption: High-level operational workflow for handling the compound.

Receiving and Storage
  • Receiving : Upon receipt, inspect the container for any damage or leaks.

  • Storage : Store the compound in a cool, dry, and well-ventilated area away from sources of ignition.[2][8] It should be stored in a flammable liquids cabinet. Keep the container tightly closed.[8][11]

Handling and Dispensing
  • Preparation : Before handling, ensure the chemical fume hood is functioning correctly and all necessary PPE is readily available. An emergency eyewash station and safety shower must be accessible.[2]

  • Dispensing : All dispensing and handling of the compound must be performed inside a chemical fume hood to control vapor exposure.[10] Use spark-proof tools and take precautions against static discharge.[2][8]

Spill Management

In the event of a spill, a calm and systematic approach is critical.

  • Evacuate : Immediately evacuate the area and alert colleagues.

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Contain : For small spills, use a non-combustible absorbent material like sand or earth to contain the spill.[2] Do not use combustible materials.

  • Collect : Carefully collect the absorbed material into a sealed container for disposal as hazardous waste.[1]

  • Decontaminate : Clean the spill area thoroughly.

Waste Disposal

Proper disposal is a legal and ethical responsibility to protect both individuals and the environment.

  • Waste Collection : All waste containing [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol must be collected in a designated, properly labeled hazardous waste container.[12][13] The container should be kept closed except when adding waste.[12]

  • Container Rinsing : Empty containers that held the compound must be triple-rinsed with a suitable solvent.[12][14] The rinsate must be collected and disposed of as hazardous waste.[12][14]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[13]

  • Disposal Protocol : Follow your institution's and local regulations for the disposal of ignitable and toxic hazardous waste.[13][15]

Emergency Procedures

In Case of Exposure:

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][8]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Conclusion: A Commitment to Safety

The responsible handling of novel chemical compounds is paramount in the scientific community. By understanding the potential hazards, implementing robust safety protocols, and preparing for emergencies, researchers can create a safe and productive laboratory environment. This guide serves as a foundational document to be integrated into your institution's broader chemical hygiene plan.

References

  • Material Safety Data Sheet. (2012, March 19). METHANOL.
  • Emory University - Department of Chemistry. Chemical Waste Disposal Guidelines.
  • Fisher Scientific. (2015, May 20). Safety Data Sheet - Methanol (Methyl Alcohol), ACS Grade.
  • ECHEMI. Oxazole SDS, 288-42-6 Safety Data Sheets.
  • UCLA - EH&S. (2012, December 14). Methanol - Standard Operating Procedure.
  • Fisher Scientific. SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • ChemScene. (2025, December 8). Safety Data Sheet.
  • Methanol Institute. Methanol Safety Fact Sheet.
  • Methanex. (2019, November 29). Methanol Safety Data Sheet.
  • VA.gov. Guidelines for Flammable Solvent Disposal.
  • MDPI. (2021, December 6). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms.
  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Pharmaceutical Fronts. (2025, November 21). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review.
  • University of Pittsburgh. Empty Container Disposal Guidelines.
  • Dräger. Dräger Gas Detectors & PPE for Methanol | CH4O | 67-56-1.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.